N-Hydroxy Melagatran-d11
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
Molecular Formula |
C22H31N5O5 |
|---|---|
Molecular Weight |
456.6 g/mol |
IUPAC Name |
2-[[(1R)-2-[(2S)-2-[[4-(N'-hydroxycarbamimidoyl)phenyl]methylcarbamoyl]azetidin-1-yl]-2-oxo-1-(1,2,2,3,3,4,4,5,5,6,6-undecadeuteriocyclohexyl)ethyl]amino]acetic acid |
InChI |
InChI=1S/C22H31N5O5/c23-20(26-32)16-8-6-14(7-9-16)12-25-21(30)17-10-11-27(17)22(31)19(24-13-18(28)29)15-4-2-1-3-5-15/h6-9,15,17,19,24,32H,1-5,10-13H2,(H2,23,26)(H,25,30)(H,28,29)/t17-,19+/m0/s1/i1D2,2D2,3D2,4D2,5D2,15D |
InChI Key |
NIPUHXUEGZHFLD-BXLRSMTBSA-N |
Isomeric SMILES |
[2H]C1(C(C(C(C(C1([2H])[2H])([2H])[2H])([2H])[C@H](C(=O)N2CC[C@H]2C(=O)NCC3=CC=C(C=C3)C(=NO)N)NCC(=O)O)([2H])[2H])([2H])[2H])[2H] |
Canonical SMILES |
C1CCC(CC1)C(C(=O)N2CCC2C(=O)NCC3=CC=C(C=C3)C(=NO)N)NCC(=O)O |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide on the Synthesis and Characterization of N-Hydroxy Melagatran-d11
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of N-Hydroxy Melagatran-d11, an isotopically labeled derivative of a metabolite of Melagatran. Melagatran is the active form of the oral direct thrombin inhibitor Ximelagatran (B1683401).[1][2][3] This guide is intended for researchers in drug metabolism, pharmacokinetics, and medicinal chemistry, offering a plausible synthetic route and detailed characterization methodologies.
Introduction
Melagatran is a potent, direct, and reversible inhibitor of thrombin, a key enzyme in the coagulation cascade.[4][5] It effectively inhibits both free and clot-bound thrombin.[4] The prodrug, Ximelagatran, is rapidly absorbed and converted to Melagatran.[3][4] Understanding the metabolic fate of Melagatran is crucial for drug development. N-Hydroxy Melagatran is a potential metabolite, and the deuterated -d11 analogue serves as an invaluable internal standard for quantitative bioanalytical assays using mass spectrometry. The 11 deuterium (B1214612) atoms on the cyclohexyl group provide a significant mass shift, ensuring clear differentiation from the unlabeled endogenous or administered compound.
Proposed Synthesis of this compound
A precise, publicly available protocol for the synthesis of this compound is not available. Therefore, a plausible multi-step synthetic pathway is proposed based on known synthetic routes for Melagatran and its analogues, combined with general methodologies for deuteration and N-hydroxylation.
A potential precursor for the synthesis is (R)-phenylglycine. The synthesis would involve the deuteration of the phenyl ring followed by reduction to a deuterated cyclohexyl ring, coupling with a protected azetidine-2-carboxylic acid, subsequent elaboration to introduce the glycine (B1666218) moiety, and a final N-hydroxylation step.
Experimental Protocol: Proposed Synthesis
Step 1: Deuteration of (R)-Phenylglycine
-
(R)-Phenylglycine is subjected to catalytic hydrogen-deuterium exchange. A common method involves the use of a suitable catalyst such as palladium on carbon (Pd/C) in a deuterium oxide (D₂O) medium under a deuterium gas (D₂) atmosphere. The reaction is typically heated to drive the exchange on the aromatic ring.
-
Reaction Conditions: 10 mol% Pd/C, D₂O, D₂ (50 psi), 100 °C, 24-48 hours.
-
Work-up: The catalyst is filtered off, and the D₂O is removed under reduced pressure to yield (R)-Phenylglycine-d5 .
Step 2: Reduction of the Deuterated Aromatic Ring
-
The resulting (R)-Phenylglycine-d5 is then reduced to the corresponding cyclohexylglycine derivative. A common method is catalytic hydrogenation using a rhodium-on-alumina (Rh/Al₂O₃) catalyst in a protic solvent under hydrogen gas pressure. To introduce the additional 6 deuterium atoms, this step would be modified to use deuterium gas and a deuterated solvent.
-
Reaction Conditions: 5 mol% Rh/Al₂O₃, Deuterated acetic acid (CD₃COOD), D₂ (100 psi), 50 °C, 24 hours.
-
Work-up: The catalyst is filtered, and the solvent is evaporated to yield N-Boc-(R)-Cyclohexylglycine-d11 , after protection of the amine with a Boc group.
Step 3: Coupling with Azetidine-2-carboxylic acid derivative
-
The protected N-Boc-(R)-Cyclohexylglycine-d11 is coupled with a protected (S)-azetidine-2-carboxylic acid derivative, for example, the methyl ester. Standard peptide coupling reagents such as EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (Hydroxybenzotriazole) are used.
-
Reaction Conditions: EDC, HOBt, Diisopropylethylamine (DIPEA), Dichloromethane (DCM), Room temperature, 12 hours.
-
Work-up: Standard aqueous work-up and purification by column chromatography.
Step 4: Amide Formation
-
The methyl ester of the coupled product is hydrolyzed to the carboxylic acid, which is then coupled with 4-(aminomethyl)benzenecarboximidamide.
-
Reaction Conditions: LiOH for hydrolysis, followed by EDC/HOBt coupling with the amidine, DMF, Room temperature, 24 hours.
Step 5: Deprotection and Glycine Addition
-
The Boc protecting group is removed under acidic conditions (e.g., trifluoroacetic acid in DCM).
-
The resulting free amine is then alkylated with an ethyl bromoacetate (B1195939) to introduce the glycine moiety.
-
Reaction Conditions: K₂CO₃, Acetonitrile (B52724), 60 °C, 6 hours.
Step 6: N-Hydroxylation
-
The final step is the N-hydroxylation of the terminal glycine amide. This can be a challenging transformation. A possible method involves oxidation with a suitable reagent. One such system is the use of a hydroperoxide in the presence of a metal catalyst. Another approach could involve enzymatic N-hydroxylation using cytochrome P450 enzymes if a chemoenzymatic route is considered. For a purely chemical synthesis, oxidation of the corresponding N-H precursor with an appropriate oxidizing agent like dimethyldioxirane (B1199080) (DMDO) or a peroxy acid could be explored, though selectivity might be an issue. A more controlled approach would be the synthesis of an N-hydroxyglycine synthon and its incorporation in the final steps.
A plausible chemical N-hydroxylation could involve a milder oxidizing agent that is selective for the secondary amine of the glycine moiety.
-
Reaction Conditions (Hypothetical): A milder oxidizing agent such as Davis oxaziridine (B8769555) reagent in an inert solvent like DCM at low temperatures.
-
Work-up: Quenching of the oxidant and purification by preparative HPLC.
Diagram of the Proposed Synthetic Workflow:
Characterization
The characterization of this compound would rely on a combination of spectroscopic and spectrometric techniques to confirm its identity, purity, and isotopic enrichment.
Experimental Protocols: Characterization
3.1. Mass Spectrometry (MS)
-
Method: High-Resolution Mass Spectrometry (HRMS) using an Orbitrap or Time-of-Flight (TOF) analyzer coupled with electrospray ionization (ESI).
-
Purpose: To confirm the molecular weight and elemental composition. The expected mass would be shifted by +11 for the deuterium atoms and +16 for the oxygen atom compared to Melagatran.
-
Sample Preparation: The sample is dissolved in a suitable solvent (e.g., methanol/water with 0.1% formic acid) and infused directly or analyzed via LC-MS.
-
Expected Results: An accurate mass measurement confirming the molecular formula C₂₂H₂₀D₁₁N₅O₅.
3.2. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Method: ¹H NMR and ¹³C NMR spectroscopy.
-
Purpose: To confirm the chemical structure. In the ¹H NMR spectrum, the signals corresponding to the cyclohexyl protons would be absent due to deuteration. The remaining proton signals would confirm the rest of the structure. The ¹³C NMR would show signals for all carbon atoms, with those in the cyclohexyl ring showing characteristic splitting patterns due to coupling with deuterium.
-
Sample Preparation: The sample is dissolved in a suitable deuterated solvent (e.g., DMSO-d₆ or CD₃OD).
-
Expected Results:
-
¹H NMR: Absence of signals in the typical cyclohexyl proton region (~1.0-2.0 ppm). The remaining signals for the azetidine, glycine, and aromatic protons should be present with appropriate chemical shifts and coupling constants.
-
¹³C NMR: Signals for the deuterated cyclohexyl carbons will be observed as multiplets due to C-D coupling.
-
3.3. Liquid Chromatography (LC)
-
Method: High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) with UV and/or MS detection.
-
Purpose: To determine the purity of the synthesized compound.
-
Chromatographic Conditions: A C18 reversed-phase column with a gradient elution using a mobile phase consisting of an aqueous buffer (e.g., ammonium (B1175870) formate) and an organic solvent (e.g., acetonitrile or methanol).
-
Expected Results: A single major peak in the chromatogram, with purity typically >95%.
3.4. Isotopic Enrichment Analysis
-
Method: Mass Spectrometry (MS).
-
Purpose: To determine the percentage of deuterium incorporation.
-
Procedure: Analysis of the molecular ion cluster in the mass spectrum. The relative intensities of the ions corresponding to different numbers of deuterium atoms are measured.
-
Expected Results: The isotopic distribution should be centered around the M+11 peak, with high isotopic purity (>98%).
Summary of Quantitative Characterization Data (Hypothetical)
| Parameter | Method | Expected Value |
| Molecular Formula | - | C₂₂H₂₀D₁₁N₅O₅ |
| Molecular Weight | HRMS | ~456.3 g/mol |
| Purity | HPLC-UV/MS | > 95% |
| Isotopic Enrichment | MS | > 98% D₁₁ |
| ¹H NMR | 500 MHz | Absence of cyclohexyl protons |
| ¹³C NMR | 125 MHz | Multiplets for cyclohexyl carbons |
Mechanism of Action of Melagatran
Melagatran exerts its anticoagulant effect by directly inhibiting thrombin. This prevents the conversion of fibrinogen to fibrin, a critical step in the formation of a blood clot.
Signaling Pathway Diagram: Thrombin Inhibition by Melagatran
Conclusion
This technical guide outlines a plausible synthetic route and comprehensive characterization strategy for this compound. While a definitive, published protocol is not available, the proposed methodologies are based on established chemical principles and analogous transformations. The synthesis involves a multi-step sequence including deuteration, reduction, peptide couplings, and N-hydroxylation. The characterization relies on a suite of analytical techniques including HRMS, NMR, and HPLC to confirm the structure, purity, and isotopic enrichment of the final compound. This compound is a critical tool for researchers in drug metabolism and bioanalysis, enabling precise quantification of the potential N-hydroxy metabolite of Melagatran in various biological matrices.
References
- 1. Determination of ximelagatran, an oral direct thrombin inhibitor, its active metabolite melagatran, and the intermediate metabolites, in biological samples by liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis of ximelagatran, melagatran, hydroxymelagatran, and ethylmelagatran in H-3 labeled form - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The direct thrombin inhibitor melagatran/ximelagatran - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The pharmacodynamics and pharmacokinetics of the oral direct thrombin inhibitor ximelagatran and its active metabolite melagatran: a mini-review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The direct thrombin inhibitor melagatran/ximelagatran | The Medical Journal of Australia [mja.com.au]
N-Hydroxy Melagatran-d11: A Comprehensive Technical Guide on Chemical Properties and Stability
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Hydroxy Melagatran-d11 is the deuterated, isotope-labeled analog of N-Hydroxy Melagatran. It serves as a crucial intermediate in the synthesis of Melagatran, a potent direct thrombin inhibitor. Understanding the chemical properties and stability of this compound is paramount for its application in pharmacokinetic studies and as a reference standard in analytical method development. This technical guide provides an in-depth overview of the core chemical characteristics and stability profile of this compound, supported by experimental methodologies and visual diagrams to facilitate comprehension.
Chemical Properties
The fundamental chemical and physical properties of this compound are summarized in the table below, providing a clear reference for researchers.
| Property | Value | Reference |
| Chemical Name | N-[(1R)-1-Cyclohexyl-2-[(2S)-2-[[[[4-[(hydroxyamino)iminomethyl]phenyl]methyl]amino]carbonyl]-1-azetidinyl]-2-oxoethyl]glycine-d11 | [1] |
| Synonyms | Melagatran Hydroxyamidine-d11 | [1] |
| Molecular Formula | C22H20D11N5O5 | [1] |
| Molecular Weight | 456.58 g/mol | [1] |
| Physical Description | Powder | [1] |
| Solubility | Soluble in Chloroform, Dichloromethane, DMSO | [1] |
| Storage Conditions | 2-8°C, Protected from air and light | [1] |
Stability Profile
The stability of this compound is a critical parameter influencing its storage, handling, and use in experimental settings. As an N-hydroxyamidine derivative, its stability is primarily influenced by hydrolytic and oxidative degradation pathways.
General Stability Considerations for N-Hydroxyamidines:
-
Hydrolytic Instability: The N-hydroxyamidine functional group is susceptible to hydrolysis, which can be catalyzed by both acidic and basic conditions. This degradation typically yields a carboxylic acid and hydroxylamine (B1172632) or their derivatives.
-
pH-Dependent Stability: The rate of hydrolysis is often pH-dependent, with the highest stability generally observed at or near neutral pH.
-
Oxidative Lability: The N-hydroxy group is prone to oxidation, which can lead to the formation of various degradation products.
While specific quantitative stability data for this compound is not extensively available in the public domain, the following sections outline the expected degradation pathways and a general protocol for conducting stability studies based on the known chemistry of N-hydroxyamidine compounds and the parent drug, Melagatran.
Metabolic Pathway of Ximelagatran
N-Hydroxy Melagatran is an intermediate metabolite in the conversion of the prodrug Ximelagatran to the active drug Melagatran. This biotransformation involves both hydrolysis and reduction reactions.
References
An In-depth Technical Guide to the Mechanism of Action of Melagatran and its Metabolites
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
This technical guide provides a comprehensive overview of the mechanism of action of the direct thrombin inhibitor, melagatran (B23205), and its oral prodrug, ximelagatran (B1683401). Melagatran is a potent, competitive, and reversible inhibitor of thrombin, a key enzyme in the coagulation cascade. This document details the molecular interactions, pharmacokinetic and pharmacodynamic profiles, and the impact on physiological processes. It includes a compilation of quantitative data, detailed experimental protocols for relevant assays, and visualizations of key pathways and workflows to support further research and development in the field of anticoagulation.
Introduction
Thrombin plays a central role in hemostasis and thrombosis by converting fibrinogen to fibrin (B1330869), activating platelets, and amplifying its own generation through feedback mechanisms.[1] Direct thrombin inhibitors (DTIs) represent a significant class of anticoagulants that offer a targeted approach to inhibiting this pivotal enzyme. Melagatran, the active moiety, and its orally bioavailable prodrug, ximelagatran, were developed as alternatives to traditional anticoagulants like warfarin (B611796) and heparin.[2][3] Ximelagatran is rapidly absorbed and bioconverted to melagatran, which directly binds to the active site of both free and clot-bound thrombin, thereby exerting its anticoagulant effect.[2][4]
Mechanism of Action
Molecular Interaction with Thrombin
Melagatran is a synthetic small molecule designed to mimic a substrate of thrombin.[5] It acts as a potent, competitive, and reversible direct inhibitor of thrombin.[6] The binding of melagatran to the active site of thrombin is a rapid process and does not require any cofactors.[1] This direct inhibition prevents thrombin from cleaving fibrinogen to form fibrin monomers, a critical step in clot formation.[7]
Inhibition of Thrombin's Procoagulant Activities
By inhibiting thrombin, melagatran effectively blocks several key events in the coagulation cascade:
-
Inhibition of Fibrin Formation: The primary anticoagulant effect stems from the prevention of fibrinogen cleavage.
-
Inhibition of Platelet Activation: Thrombin is a potent platelet activator, inducing aggregation through the cleavage of protease-activated receptors (PARs) such as PAR-1 and PAR-4 on the platelet surface.[5][8] Melagatran inhibits this thrombin-induced platelet activation.[9]
-
Inhibition of Thrombin Generation: Thrombin amplifies its own production by activating factors V, VIII, and XI.[1] By inhibiting thrombin, melagatran disrupts these positive feedback loops, leading to a reduction in overall thrombin generation.[2]
Activity of Metabolites
Ximelagatran is the oral prodrug that is rapidly absorbed and converted to the active drug, melagatran, through the action of esterases and other enzymes.[1][3] This bioconversion involves two intermediate metabolites: hydroxymelagatran and ethylmelagatran.[3] Ximelagatran itself has significantly lower activity against thrombin compared to melagatran, with an inhibition constant (Kᵢ) ratio of 185, indicating it is substantially less potent.[10] The intermediate metabolites are part of the conversion process and are not considered to have significant anticoagulant activity.
Quantitative Data
The following tables summarize the key quantitative parameters for melagatran and ximelagatran.
Table 1: Inhibitory Activity of Melagatran
| Parameter | Value | Enzyme | Notes |
| Inhibition Constant (Kᵢ) | 0.002 µmol/L (2 nM) | Human α-thrombin | Potent and high-affinity binding.[9] |
| IC₅₀ (Thrombin-induced platelet aggregation) | 0.002 µmol/L | - | Correlates well with the Kᵢ for thrombin.[9] |
Table 2: Pharmacokinetic Profile of Ximelagatran and Melagatran
| Parameter | Ximelagatran (oral) | Melagatran (from oral ximelagatran) | Notes |
| Bioavailability | - | ~20% | Ximelagatran is rapidly absorbed and converted.[2] |
| Time to Peak Plasma Concentration (Tₘₐₓ) | - | 1.5 - 2.5 hours | Rapid onset of action.[6] |
| Elimination Half-life (t₁₂) | - | 2.5 - 4.3 hours | Necessitates twice-daily dosing.[3][6] |
| Protein Binding | - | 0 - 15% | Low potential for displacement interactions.[3] |
| Excretion | - | ~80% renal | Dose adjustments may be needed in renal impairment.[6] |
| Food Effect on Absorption | No significant effect | - | Can be taken with or without food.[3] |
Experimental Protocols
Thrombin Inhibition Assay (Chromogenic)
This assay quantifies the inhibitory effect of a compound on thrombin activity using a chromogenic substrate.
Materials:
-
Purified human α-thrombin
-
Chromogenic thrombin substrate (e.g., S-2238)
-
Assay buffer (e.g., Tris-HCl with NaCl and polyethylene (B3416737) glycol)
-
Test compound (melagatran) at various concentrations
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare serial dilutions of melagatran in the assay buffer.
-
In a 96-well plate, add a fixed concentration of human α-thrombin to each well.
-
Add the different concentrations of melagatran to the wells and incubate for a specified period (e.g., 15 minutes) at 37°C to allow for inhibitor-enzyme binding.
-
Initiate the reaction by adding the chromogenic substrate to each well.
-
Measure the absorbance at a specific wavelength (e.g., 405 nm) kinetically over time using a microplate reader.
-
The rate of substrate cleavage is proportional to the residual thrombin activity.
-
Calculate the percentage of inhibition for each melagatran concentration and determine the IC₅₀ value.
Activated Partial Thromboplastin Time (aPTT) Assay
The aPTT assay assesses the integrity of the intrinsic and common coagulation pathways.
Materials:
-
Citrated platelet-poor plasma (PPP) from healthy donors or patients
-
aPTT reagent (containing a contact activator like silica (B1680970) or kaolin, and phospholipids)
-
Calcium chloride (CaCl₂) solution (e.g., 0.025 M)
-
Coagulometer
-
Water bath at 37°C
Procedure:
-
Pre-warm the PPP, aPTT reagent, and CaCl₂ solution to 37°C.[11]
-
Pipette a volume of PPP (e.g., 50 µL) into a cuvette.[12]
-
Add an equal volume of the aPTT reagent to the plasma, mix, and incubate for a specific time (e.g., 3-5 minutes) at 37°C to activate the contact factors.[12]
-
Initiate the clotting reaction by adding a volume of the pre-warmed CaCl₂ solution (e.g., 50 µL).[12]
-
Simultaneously, start a timer and measure the time until a fibrin clot is formed, which is detected by the coagulometer.[12]
-
The time in seconds is the aPTT. A prolonged aPTT indicates a deficiency in the intrinsic or common pathway factors or the presence of an inhibitor like melagatran.
Prothrombin Time (PT) Assay
The PT assay evaluates the extrinsic and common pathways of coagulation.
Materials:
-
Citrated platelet-poor plasma (PPP)
-
PT reagent (thromboplastin, a source of tissue factor and phospholipids)
-
Calcium chloride (may be included in the PT reagent)
-
Coagulometer
-
Water bath at 37°C
Procedure:
-
Pre-warm the PPP and the PT reagent to 37°C.[13]
-
Pipette a volume of PPP (e.g., 50 µL) into a cuvette.[13]
-
Add a volume of the PT reagent (e.g., 100 µL) to the plasma to initiate clotting.[14]
-
The coagulometer will automatically start timing upon reagent addition.
-
The time taken for clot formation is measured in seconds and reported as the PT.[14]
-
A prolonged PT suggests a deficiency in the extrinsic or common pathway factors or the presence of an inhibitor.
Thrombin Generation Assay (TGA)
This global hemostasis assay measures the total amount of thrombin generated over time in plasma.
Materials:
-
Citrated platelet-poor or platelet-rich plasma
-
Tissue factor/phospholipid reagent to trigger coagulation
-
Fluorogenic thrombin substrate
-
Thrombin calibrator
-
Fluorometer with a temperature-controlled plate reader (37°C)
Procedure:
-
Pipette plasma into a 96-well plate.
-
Add the tissue factor/phospholipid reagent to initiate thrombin generation.
-
Immediately add the fluorogenic substrate.
-
Place the plate in the fluorometer and measure the fluorescence intensity over time.
-
The instrument's software calculates the thrombin concentration at each time point by comparing the rate of fluorescence generation to a thrombin calibrator.
-
The output is a thrombogram (thrombin generation curve) from which parameters like lag time, time to peak, peak thrombin concentration, and endogenous thrombin potential (ETP) are derived.[7]
Visualizations
The following diagrams illustrate key pathways and workflows related to the mechanism of action of melagatran.
Caption: Inhibition of the Coagulation Cascade by Melagatran.
References
- 1. researchgate.net [researchgate.net]
- 2. The pharmacodynamics and pharmacokinetics of the oral direct thrombin inhibitor ximelagatran and its active metabolite melagatran: a mini-review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Ximelagatran (Exanta): alternative to warfarin? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effects of Melagatran, a New Low-molecular-weight Thrombin Inhibitor, on Thrombin and Fibrinolytic Enzymes | Semantic Scholar [semanticscholar.org]
- 5. Thrombin-induced platelet activation and its inhibition by anticoagulants with different modes of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The direct thrombin inhibitor melagatran/ximelagatran | The Medical Journal of Australia [mja.com.au]
- 7. Thrombin generation assay - Wikipedia [en.wikipedia.org]
- 8. Effect of low and high dose melagatran and other antithrombotic drugs on platelet aggregation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Effects of melagatran, a new low-molecular-weight thrombin inhibitor, on thrombin and fibrinolytic enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The direct thrombin inhibitor melagatran and its oral prodrug H 376/95: intestinal absorption properties, biochemical and pharmacodynamic effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. linear.es [linear.es]
- 12. atlas-medical.com [atlas-medical.com]
- 13. atlas-medical.com [atlas-medical.com]
- 14. Screening Tests in Haemostasis: The Prothrombin Time [PT] [practical-haemostasis.com]
The Gold Standard of Precision: A Technical Guide to Deuterated Internal Standards in Mass Spectrometry
For Researchers, Scientists, and Drug Development Professionals
In the landscape of quantitative mass spectrometry, particularly within the exacting realms of pharmaceutical development and clinical bioanalysis, the pursuit of accuracy and precision is paramount. This in-depth technical guide provides a comprehensive overview of the core principles, practical applications, and detailed methodologies for leveraging deuterated internal standards. These powerful tools are essential for ensuring data integrity, navigating regulatory landscapes, and accelerating drug development pipelines.
Deuterated internal standards are stable isotope-labeled analogs of a target analyte where one or more hydrogen atoms have been replaced by deuterium (B1214612), a stable, non-radioactive isotope of hydrogen.[1][2] This subtle modification imparts a detectable mass shift without significantly altering the physicochemical properties of the molecule.[3] This near-identical behavior to the analyte of interest is the cornerstone of their utility, allowing them to serve as a reliable proxy to correct for a variety of experimental inconsistencies.[1][4]
Core Principles: Mitigating Variability for Enhanced Accuracy
The fundamental principle behind the use of a deuterated internal standard is rooted in isotope dilution mass spectrometry (IDMS).[5] By introducing a known amount of the deuterated standard into a sample at the earliest possible stage, it experiences the same procedural variations as the target analyte.[4] These variations can include:
-
Sample Preparation: Inconsistencies in extraction efficiency, volumetric dilutions, and sample loss during handling.[3][6]
-
Instrumental Variability: Fluctuations in injection volume and mass spectrometer response.[1][7]
-
Matrix Effects: The unpredictable suppression or enhancement of the analyte signal caused by co-eluting compounds from the biological matrix (e.g., plasma, urine, tissue).[3][8]
Because the deuterated internal standard and the analyte behave almost identically during chromatography and ionization, the ratio of their signals remains constant, even if their absolute signal intensities fluctuate.[4] This normalization of the analyte's response to that of the internal standard leads to a significant improvement in the accuracy and precision of quantitative data.[7]
Advantages of Deuterated Internal Standards
The use of deuterated internal standards offers numerous advantages over other quantification strategies, such as using structural analogs or external calibration alone. Key benefits include:
-
Enhanced Quantitative Accuracy: By co-eluting with the analyte, deuterated analogs minimize the impact of signal distortion from matrix effects.[2]
-
Improved Reproducibility: They ensure consistent ionization efficiency across multiple analytical runs, leading to more reliable and repeatable results.[2]
-
Reduced Matrix Effects: The near-identical chemical properties help to compensate for signal suppression or enhancement caused by interfering compounds in the sample matrix.[2]
-
Regulatory Acceptance: The use of stable isotope-labeled internal standards is recognized and often preferred by regulatory bodies such as the FDA and EMA for bioanalytical method validation.[2][8]
Quantitative Data Presentation
The superiority of deuterated internal standards is well-documented in scientific literature. The following tables summarize comparative data illustrating the enhanced precision and accuracy achieved with their use.
Table 1: Comparison of Assay Precision with Different Internal Standard Strategies
| Analyte | Internal Standard Type | Matrix | Mean Concentration (ng/mL) | Precision (%CV) | Reference |
| Immunosuppressant Drug A | Deuterated (D4) | Whole Blood | 5.2 | 2.8 | [4][5] |
| Immunosuppressant Drug A | Structural Analog | Whole Blood | 5.1 | 8.5 | [4][5] |
| Tacrolimus | Deuterated (¹³C, D2) | Whole Blood | 10.5 | 4.1 | [4] |
| Tacrolimus | Structural Analog (Ascomycin) | Whole Blood | 10.8 | 9.7 | [4] |
This table demonstrates a significant improvement in precision (lower %CV) when a deuterated internal standard is used compared to a structural analog.
Table 2: Impact of Internal Standard on the Accuracy of Analyte Quantification
| Analyte | Internal Standard Type | Spiked Concentration (ng/mL) | Measured Mean Concentration (ng/mL) | Accuracy (% Bias) | Reference |
| Sirolimus | Deuterated (¹³C, D3) | 15.0 | 14.8 | -1.3 | [4] |
| Sirolimus | Structural Analog | 15.0 | 16.2 | +8.0 | [4] |
| Everolimus | Deuterated (D4) | 7.5 | 7.6 | +1.3 | [4] |
| Everolimus | Structural Analog | 7.5 | 8.2 | +9.3 | [4] |
This data illustrates that the use of a deuterated internal standard results in a mean bias that is closer to the true value, indicating higher accuracy.
Selection Criteria for Deuterated Internal Standards
The effective implementation of a deuterated internal standard requires careful consideration of several factors to ensure the integrity of the analytical method.
-
Isotopic Purity and Enrichment: The isotopic purity of the deuterated standard is critical. The presence of unlabeled analyte in the internal standard solution can lead to an overestimation of the analyte concentration.[5] An isotopic enrichment of ≥98% is highly recommended.[2][5]
-
Position of Deuterium Labeling: Deuterium atoms should be placed on stable positions within the molecule, avoiding sites prone to hydrogen-deuterium exchange with the solvent (e.g., -OH, -NH, -SH groups).[5][9] Exchange can compromise the mass difference and the integrity of the analysis.
-
Number of Deuterium Atoms: A minimum mass shift of +3 Daltons is generally recommended to avoid isotopic overlap from naturally occurring heavy isotopes (like ¹³C) of the analyte.[10] For molecules containing atoms with significant natural isotopes (e.g., chlorine, bromine), a larger mass shift of +6 or +7 Da may be necessary.[11]
-
Co-elution: For optimal correction of matrix effects, the deuterated standard should co-elute with the analyte.[5] While deuterated compounds often elute slightly earlier than their non-deuterated counterparts in reversed-phase chromatography (the "isotope effect"), this separation should be minimal to ensure both experience similar matrix conditions.[12][13]
Experimental Protocols
Detailed experimental protocols are crucial for the successful implementation of deuterated internal standards. Below are representative protocols for common applications.
Protocol 1: Quantitative Analysis of a Small Molecule Drug in Human Plasma by LC-MS/MS
This protocol outlines a typical protein precipitation method for extracting a small molecule drug from plasma.
1. Preparation of Solutions:
-
Stock Solutions: Prepare individual stock solutions of the analyte and the deuterated internal standard in a suitable organic solvent (e.g., methanol) at a concentration of 1 mg/mL.
-
Calibration Standards (CS) and Quality Controls (QC): Spike drug-free plasma with the analyte working solutions to prepare a series of calibration standards and quality controls at various concentrations.
-
Internal Standard Working Solution: Dilute the deuterated internal standard stock solution to a fixed concentration (e.g., 100 ng/mL) that provides an appropriate mass spectrometry response.[3]
2. Sample Preparation (Protein Precipitation):
-
Thaw frozen plasma samples, calibration standards, and QCs on ice and vortex to ensure homogeneity.[3]
-
To a 1.5 mL microcentrifuge tube, add 100 µL of the plasma sample, calibrator, or QC.[3]
-
Add 20 µL of the internal standard working solution to each tube (except for blank matrix samples).[3] Vortex briefly.
-
Add 300 µL of cold acetonitrile (B52724) containing 0.1% formic acid to precipitate proteins.[1][13]
-
Vortex vigorously for 1 minute to ensure complete protein precipitation.[1][3]
-
Carefully transfer the supernatant to a clean 96-well plate or autosampler vials.[3]
-
Evaporate the solvent to dryness under a stream of nitrogen at approximately 40°C.[3][13]
-
Reconstitute the dried extract in 100 µL of the initial mobile phase composition.[3]
3. LC-MS/MS Analysis:
-
Liquid Chromatography:
-
Column: A suitable C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm).[13]
-
Mobile Phase A: 0.1% Formic Acid in Water.[13]
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.[13]
-
Gradient: A suitable gradient from a low to high percentage of Mobile Phase B to elute the analyte and internal standard with good peak shape.[7]
-
Flow Rate: 0.3 - 0.5 mL/min.[5]
-
Injection Volume: 5 - 10 µL.[5]
-
-
Mass Spectrometry (Triple Quadrupole):
-
Ionization Mode: Electrospray Ionization (ESI), positive or negative ion mode, depending on the analyte's properties.[5]
-
Scan Type: Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM).[7]
-
MRM Transitions: Determine the optimal precursor ion to product ion transitions for both the analyte and the deuterated internal standard by infusing the individual standard solutions.[5]
-
4. Data Analysis:
-
Integrate the peak areas for the specified MRM transitions of the analyte and the deuterated internal standard.[7]
-
Calculate the ratio of the analyte peak area to the internal standard peak area for each sample.[5]
-
Construct a calibration curve by plotting the response ratio of the calibration standards against their known concentrations. Perform a linear regression analysis, often with a 1/x or 1/x² weighting.[5]
-
Determine the concentration of the analyte in the unknown samples by interpolating their response ratios from the calibration curve.[5]
Protocol 2: Assessment of Isotopic Purity and Contribution from Internal Standard
This protocol is essential to ensure that the internal standard does not contain a significant amount of the unlabeled analyte, which could lead to inaccurate results.
-
Objective: To determine the contribution of the unlabeled analyte from the deuterated internal standard solution.
-
Methodology:
-
Prepare a Blank Sample: Use a matrix sample that is free of the analyte.[14]
-
Spike with Internal Standard: Add the deuterated internal standard at the same concentration used in the analytical assay.[14]
-
Analyze the Sample: Run the sample on the LC-MS/MS system and monitor the mass transition for the unlabeled analyte.[14]
-
Evaluate the Response: The response for the unlabeled analyte in this sample should be less than 20% of the response of the Lower Limit of Quantification (LLOQ) for the analyte.[14] A higher response indicates significant contamination of the internal standard with the unlabeled analyte.
-
Synthesis of Deuterated Internal Standards
While many deuterated standards are commercially available, custom synthesis is sometimes necessary. The goal is to create a stable standard that will not undergo hydrogen-deuterium exchange during sample preparation or analysis.[6] Common synthetic approaches include:
-
Hydrogen-Deuterium Exchange Reactions: This method involves the exchange of protons for deuterons in the presence of a deuterium source, such as deuterated water (D₂O) or deuterated solvents, often catalyzed by an acid, base, or metal.[6][9]
-
Reduction with Deuterated Reagents: Carbonyl groups can be reduced to hydroxyl groups with the incorporation of deuterium using reagents like sodium borodeuteride (NaBD₄) or lithium aluminum deuteride (B1239839) (LiAlD₄).[6]
-
De Novo Chemical Synthesis: This approach involves the complete synthesis of the target molecule using deuterated starting materials or building blocks, offering greater control over the position and number of deuterium labels.[15]
Common Challenges and Troubleshooting
While deuterated internal standards are powerful tools, their use is not without potential challenges.
-
Isotopic Exchange (Back-Exchange): The loss of deuterium atoms and their replacement with hydrogen from the surrounding environment can occur, especially if the deuterium labels are on labile positions like -OH or -NH groups, or in acidic or basic solutions.[12][14]
-
Chromatographic Shift (Isotope Effect): As previously mentioned, deuterated compounds can have slightly different retention times than their unlabeled counterparts.[12][14] If this shift is significant, it can lead to differential matrix effects, compromising accuracy.[12]
-
Differential Matrix Effects: Even with co-elution, the analyte and the deuterated internal standard may experience different levels of ion suppression or enhancement in some cases.[12][14]
-
Purity Issues: The presence of unlabeled analyte or other impurities in the deuterated internal standard can lead to inaccurate quantification.[12][14]
Conclusion
Deuterated internal standards are an indispensable tool in modern mass spectrometry for achieving the highest levels of accuracy and precision in quantitative analysis.[1] Their ability to closely mimic the behavior of the analyte throughout the analytical process makes them superior to other types of internal standards, particularly in complex biological matrices.[1] By understanding the core principles, carefully selecting an appropriate standard, and implementing robust experimental protocols, researchers, scientists, and drug development professionals can generate high-quality, reliable, and defensible data to support critical decisions in their work.
References
- 1. benchchem.com [benchchem.com]
- 2. resolvemass.ca [resolvemass.ca]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. The Value of Deuterated Internal Standards - KCAS Bio [kcasbio.com]
- 9. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]
- 10. benchchem.com [benchchem.com]
- 11. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
The Gold Standard in Bioanalysis: A Technical Guide to Stable Isotope-Labeled Standards
For Researchers, Scientists, and Drug Development Professionals
In the landscape of drug discovery, development, and clinical research, the demand for high-quality, reliable, and reproducible bioanalytical data is non-negotiable. The accuracy and precision of quantitative bioanalysis are fundamental to making critical decisions in pharmacokinetic, toxicokinetic, and bioavailability studies. A pivotal element in achieving this level of data integrity, particularly in liquid chromatography-mass spectrometry (LC-MS/MS) assays, is the judicious choice of an internal standard (IS). Among the available options, stable isotope-labeled internal standards (SIL-ISs) have unequivocally emerged as the gold standard.[1][2]
This technical guide provides an in-depth exploration of the benefits of employing SIL-ISs in bioanalysis. It offers a comprehensive comparison with alternative internal standards, presents quantitative data to support their superiority, and provides detailed experimental protocols for their application.
The Core Principle: Mitigating Variability
The primary function of an internal standard is to correct for the inherent variability throughout the entire bioanalytical process.[1] From sample collection and preparation to chromatographic separation and mass spectrometric detection, numerous steps can introduce errors that compromise the accuracy and precision of the final analyte concentration. An ideal internal standard, when added to the sample at a known concentration, experiences the same variations as the analyte. By measuring the ratio of the analyte response to the internal standard response, these variations can be effectively normalized.[3]
The Unparalleled Advantage of Stable Isotope-Labeled Standards
A stable isotope-labeled internal standard is a version of the analyte in which one or more atoms have been replaced with their heavier, non-radioactive isotopes, such as deuterium (B1214612) (²H), carbon-13 (¹³C), or nitrogen-15 (B135050) (¹⁵N).[2] This subtle modification in mass allows the SIL-IS to be distinguished from the native analyte by the mass spectrometer. Crucially, the physicochemical properties of the SIL-IS remain nearly identical to the analyte.[4][5] This near-identical nature is the cornerstone of their superior performance compared to other types of internal standards, such as structural analogs.
The key advantages of using SIL-ISs include:
-
Co-elution with the Analyte: SIL-ISs typically exhibit the same chromatographic retention time as the analyte, meaning they elute from the analytical column at the same time.[4]
-
Identical Extraction Recovery: During sample preparation steps like protein precipitation, liquid-liquid extraction, or solid-phase extraction, the SIL-IS is recovered at the same efficiency as the analyte.[5]
-
Compensation for Matrix Effects: Matrix effects, the suppression or enhancement of analyte ionization due to co-eluting endogenous components from the biological matrix (e.g., plasma, urine), are a significant source of error in LC-MS/MS bioanalysis. Because a SIL-IS has the same ionization efficiency as the analyte and co-elutes with it, it is affected by matrix effects in the same way, allowing for accurate correction.[4]
Quantitative Comparison: SIL-IS vs. Structural Analog IS
The empirical evidence overwhelmingly supports the superiority of SIL-ISs over structural analog internal standards. A structural analog is a compound with a similar chemical structure to the analyte but not isotopically labeled. While they can offer some correction for variability, their different physicochemical properties often lead to less accurate and precise results.
The following tables summarize comparative data from studies evaluating the performance of SIL-ISs versus structural analog ISs in bioanalytical methods.
| Parameter | Method with SIL-IS | Method with Structural Analog IS | Reference |
| Accuracy (% Bias) | Typically within ±5% | Can exceed ±15% | [6] |
| Precision (%CV) | Typically <10% | Can be >15% | [6] |
| Analyte: Kahalalide F | Method with SIL-IS | Method with Structural Analog IS | Reference |
| Mean Bias (%) | 100.3 | 96.8 | [7] |
| Standard Deviation (%) | 7.6 | 8.6 | [7] |
Experimental Protocols
The successful implementation of SIL-ISs in bioanalysis relies on robust and well-validated experimental protocols. This section provides detailed methodologies for common sample preparation techniques.
Protein Precipitation (PPT)
Protein precipitation is a simple and rapid method for removing the bulk of proteins from biological samples like plasma or serum.
Protocol:
-
To 100 µL of the plasma sample in a microcentrifuge tube, add 10 µL of the SIL-IS working solution.
-
Vortex briefly to mix.
-
Add 300 µL of a cold organic solvent (e.g., acetonitrile (B52724) or methanol) to precipitate the proteins.[8][9]
-
Vortex vigorously for 1 minute to ensure complete protein precipitation.
-
Centrifuge the sample at high speed (e.g., 13,000 rpm) for 10 minutes to pellet the precipitated proteins.[1]
-
Carefully transfer the supernatant to a clean tube for analysis.
-
The supernatant can be directly injected into the LC-MS/MS system or evaporated and reconstituted in a suitable solvent.
Liquid-Liquid Extraction (LLE)
Liquid-liquid extraction is a sample purification technique that separates the analyte from interfering matrix components based on its differential solubility in two immiscible liquid phases.
Protocol:
-
To 200 µL of the plasma sample in a centrifuge tube, add 50 µL of the SIL-IS working solution.[10]
-
Add 100 µL of an appropriate buffer to adjust the pH (e.g., 2% formic acid).[10]
-
Add 2.5 mL of a water-immiscible organic solvent (e.g., ethyl acetate (B1210297) or methyl tert-butyl ether).[10]
-
Vortex the mixture for 10 minutes to ensure thorough extraction of the analyte into the organic phase.[10]
-
Centrifuge the sample to achieve phase separation.
-
Carefully transfer the organic layer (supernatant) to a clean tube.
-
Evaporate the organic solvent to dryness under a stream of nitrogen.
-
Reconstitute the dried residue in a suitable mobile phase for LC-MS/MS analysis.[10]
Solid-Phase Extraction (SPE)
Solid-phase extraction is a highly selective sample preparation method that uses a solid sorbent to retain the analyte of interest while other matrix components are washed away.
Protocol:
-
Conditioning: Condition the SPE cartridge with an appropriate organic solvent (e.g., methanol) followed by an equilibration solvent (e.g., water or a specific buffer).[11]
-
Sample Loading: To the biological sample (e.g., 500 µL of urine), add the SIL-IS working solution. Pre-treat the sample as necessary (e.g., by dilution or pH adjustment) and load it onto the conditioned SPE cartridge.[12]
-
Washing: Wash the cartridge with a weak solvent to remove interfering substances while retaining the analyte.[11]
-
Elution: Elute the analyte and the SIL-IS from the cartridge using a strong solvent.[11]
-
The eluate can then be evaporated and reconstituted for analysis.
Visualizing Workflows and Logical Relationships
To further clarify the concepts and procedures discussed, the following diagrams have been generated using Graphviz (DOT language).
Caption: A generalized workflow for a bioanalytical assay using a stable isotope-labeled internal standard.
Caption: Conceptual diagram illustrating how a SIL-IS compensates for matrix effects in the ion source of a mass spectrometer.
Conclusion
The use of stable isotope-labeled internal standards is a cornerstone of modern, high-quality bioanalysis. Their ability to mimic the behavior of the analyte throughout the entire analytical workflow provides unparalleled correction for variability, particularly for the insidious effects of the sample matrix. The resulting improvements in accuracy and precision are critical for the generation of reliable data that underpins confident decision-making in drug development and clinical research. While the initial investment in a SIL-IS may be higher than for a structural analog, the long-term benefits of enhanced data quality, reduced need for sample reanalysis, and increased confidence in study outcomes make them an indispensable tool for any bioanalytical laboratory.
References
- 1. benchchem.com [benchchem.com]
- 2. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? | Semantic Scholar [semanticscholar.org]
- 3. biopharmaservices.com [biopharmaservices.com]
- 4. benchchem.com [benchchem.com]
- 5. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 6. benchchem.com [benchchem.com]
- 7. scispace.com [scispace.com]
- 8. Technical Tip: Protein Precipitation [phenomenex.com]
- 9. agilent.com [agilent.com]
- 10. benchchem.com [benchchem.com]
- 11. ijstr.org [ijstr.org]
- 12. researchgate.net [researchgate.net]
N-Hydroxy Melagatran-d11 CAS number and molecular formula
For Researchers, Scientists, and Drug Development Professionals
Introduction
This technical guide provides comprehensive information on N-Hydroxy Melagatran-d11, a deuterated isotopologue of N-Hydroxy Melagatran (B23205). N-Hydroxy Melagatran is a key intermediate in the metabolic conversion of the prodrug Ximelagatran (B1683401) to its active form, Melagatran, a potent direct thrombin inhibitor. This document details the chemical properties, relevant pharmacokinetic data of the parent compounds, experimental protocols for analysis and activity assessment, and key metabolic and signaling pathways.
Compound Identification and Properties
This compound is the deuterium-labeled version of N-Hydroxy Melagatran. The stable isotope labeling makes it a valuable tool in pharmacokinetic and metabolic studies, allowing it to be distinguished from its non-labeled counterpart by mass spectrometry.
| Property | Value | Source |
| Chemical Name | N-[(1R)-1-Cyclohexyl-2-[(2S)-2-[[[[4-[(hydroxyamino)iminomethyl]phenyl]methyl]amino]carbonyl]-1-azetidinyl]-2-oxoethyl]glycine-d11 | [1] |
| Synonyms | Melagatran Hydroxyamidine-d11 | [1] |
| CAS Number | Not Available (N/A) | [1][2] |
| Molecular Formula | C₂₂H₂₀D₁₁N₅O₅ | [1] |
| Molecular Weight | 456.58 g/mol | [1] |
| Physical Description | Powder | [1] |
| Purity | ≥98% | [1] |
| Solubility | Chloroform, Dichloromethane, DMSO | [1] |
| Storage | 2-8°C, protected from air and light | [1] |
Metabolic Pathway of Ximelagatran
Ximelagatran is a prodrug that is rapidly absorbed and metabolized to its active form, Melagatran. This biotransformation involves two key intermediate metabolites: N-Hydroxy Melagatran (OH-melagatran) and Ethyl-melagatran[3][4]. This compound serves as an isotopic tracer to study this metabolic pathway. The conversion involves both hydrolysis of the ethyl ester and reduction of the N-hydroxyamidine group[5].
Mechanism of Action: Thrombin Inhibition
The active metabolite, Melagatran, is a direct, competitive, and reversible inhibitor of thrombin (Factor IIa)[6]. Thrombin is a critical serine protease in the coagulation cascade, responsible for converting fibrinogen to fibrin, which forms the mesh of a blood clot. By binding to the active site of thrombin, Melagatran prevents this conversion and also inhibits thrombin-induced platelet aggregation, thereby exerting its anticoagulant effect.
Pharmacokinetic Data of Parent Compounds
The pharmacokinetic properties of Ximelagatran and its active metabolite Melagatran have been extensively studied. This compound is a crucial tool for such studies.
| Parameter | Ximelagatran | Melagatran | Source |
| Bioavailability (oral) | ~20% (as Melagatran) | Low and variable | [7][8] |
| Time to Peak Plasma Concentration (Tmax) | ~2 hours (for Melagatran) | - | [7] |
| Elimination Half-life | - | 2.4 - 4.6 hours | [9] |
| Metabolism | Rapidly converted to Melagatran via intermediates | Not significantly metabolized | [5][8] |
| Excretion | Trace amounts renally excreted | Primarily renal (~80%) | [4][8] |
| Protein Binding | - | No significant binding | [6] |
Experimental Protocols
Analytical Method for Quantification in Biological Samples
This protocol is based on liquid chromatography-mass spectrometry (LC-MS) methods developed for the determination of Ximelagatran, Melagatran, and its intermediate metabolites, including N-Hydroxy Melagatran, in human plasma[3][10].
Objective: To quantify the concentration of this compound and related compounds in plasma samples.
Materials and Reagents:
-
Solid-phase extraction (SPE) cartridges (e.g., octylsilica or mixed-mode C8/SO₃⁻)[3][10]
-
C18 analytical HPLC column[3]
-
Acetonitrile (B52724), methanol (B129727) (HPLC grade)
-
Ammonium (B1175870) acetate (B1210297), formic acid[3]
-
Isotope-labeled internal standards
Equipment:
-
Liquid chromatography system coupled with a mass spectrometer (LC-MS/MS)[3]
-
Solid-phase extraction manifold
-
Centrifuge, vortex mixer
-
Automated pipetting robot (optional)[10]
Procedure:
-
Sample Preparation:
-
Thaw plasma samples and internal standards.
-
Spike plasma samples with the internal standard solution.
-
-
Solid-Phase Extraction (SPE):
-
Condition the SPE cartridges according to the manufacturer's protocol.
-
Load the plasma samples onto the cartridges.
-
Wash the cartridges to remove interfering substances.
-
Elute the analytes using an appropriate elution solvent (e.g., a mixture of methanol and ammonium acetate buffer)[10].
-
-
LC-MS/MS Analysis:
-
Inject the eluted samples into the LC-MS/MS system.
-
Separate the analytes using a C18 column with a mobile phase gradient (e.g., acetonitrile and ammonium acetate buffer with formic acid)[3].
-
Detect and quantify the analytes using positive electrospray ionization (ESI+) and selected reaction monitoring (SRM)[3].
-
Method Performance:
| Parameter | Value | Source |
| Extraction Recovery | >80-90% for intermediates and Melagatran | [3][10] |
| Limit of Quantification (LOQ) | 10 nmol/L | [3] |
| Relative Standard Deviation (RSD) | <20% at LOQ, <5% above 100 nmol/L | [3] |
In Vitro Thrombin Inhibition Assay
This protocol describes a general method for assessing the inhibitory activity of compounds like Melagatran on thrombin, adapted from standard thrombin time and chromogenic assays[11][12].
Objective: To determine the in vitro efficacy of a test compound in inhibiting thrombin activity.
Materials and Reagents:
-
Human α-thrombin[11]
-
Chromogenic or fluorometric thrombin substrate[13]
-
Pooled normal human plasma (citrated) or purified fibrinogen[11]
-
Assay buffer (e.g., HEPES buffer with NaCl and CaCl₂)[11]
-
Test compound (e.g., Melagatran) and vehicle control
-
Known thrombin inhibitor (positive control)
Equipment:
-
Coagulometer or microplate reader (absorbance or fluorescence)[11]
-
Incubator or water bath at 37°C[11]
-
Calibrated pipettes
Assay Workflow:
Procedure (Chromogenic Assay Example):
-
Preparation: Prepare serial dilutions of the test compound.
-
Incubation: In a 96-well plate, add the assay buffer, thrombin solution, and the test compound or control. Incubate for a defined period (e.g., 10-15 minutes) at 37°C.
-
Reaction Initiation: Add the chromogenic thrombin substrate to each well to start the reaction.
-
Measurement: Measure the absorbance at a specific wavelength (e.g., 405 nm) over time using a microplate reader. The rate of color development is proportional to thrombin activity.
-
Data Analysis: Calculate the percentage of thrombin inhibition for each concentration of the test compound and determine the IC₅₀ value.
Conclusion
This compound is an indispensable tool for the detailed investigation of the pharmacokinetics and metabolism of Ximelagatran. Understanding its properties and the broader context of its parent compounds is crucial for researchers in thrombosis, drug metabolism, and pharmacology. The provided data and protocols offer a solid foundation for further research and development in the field of anticoagulation therapy.
References
- 1. This compound | N/A - Coompo [coompo.com]
- 2. This compound [chembk.com]
- 3. Determination of ximelagatran, an oral direct thrombin inhibitor, its active metabolite melagatran, and the intermediate metabolites, in biological samples by liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Absorption, distribution, metabolism, and excretion of ximelagatran, an oral direct thrombin inhibitor, in rats, dogs, and humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. The direct thrombin inhibitor melagatran/ximelagatran | The Medical Journal of Australia [mja.com.au]
- 7. Pharmacokinetics and pharmacodynamics of ximelagatran - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Ximelagatran: Direct Thrombin Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Ximelagatran: an orally active direct thrombin inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Determination of ximelagatran, melagatran and two intermediary metabolites in plasma by mixed-mode solid phase extraction and LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. austinpublishinggroup.com [austinpublishinggroup.com]
- 13. bpsbioscience.com [bpsbioscience.com]
Commercial Availability and Technical Applications of N-Hydroxy Melagatran-d11 for Advanced Research
An In-depth Guide for Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the commercial availability of N-Hydroxy Melagatran-d11, a key deuterated metabolite of the direct thrombin inhibitor, ximelagatran (B1683401). It is intended for researchers, scientists, and drug development professionals engaged in pharmacokinetic, metabolic, and analytical studies. This document details the compound's role as an internal standard, provides a summary of its commercial sources, outlines a detailed analytical protocol for its quantification, and illustrates the broader signaling pathway of its parent compound.
Introduction to this compound
This compound is the deuterium-labeled analog of N-Hydroxy Melagatran, an intermediate metabolite of the oral anticoagulant ximelagatran. Ximelagatran undergoes rapid biotransformation in the body to its active form, melagatran, which is a potent direct inhibitor of thrombin. The study of ximelagatran's metabolic fate is crucial for understanding its efficacy and safety profile. Stable isotope-labeled compounds, such as this compound, are indispensable tools in these investigations, primarily serving as internal standards for highly accurate and precise quantification in complex biological matrices using mass spectrometry-based methods.
Commercial Availability
This compound is available for research purposes from several specialized chemical suppliers. The following table summarizes the offerings from various vendors. Please note that availability and pricing are subject to change and researchers should inquire directly with the suppliers for the most current information.
| Supplier | Product/Catalog Number | Available Quantities | Purity | Notes |
| Toronto Research Chemicals (TRC) | H944587 | 0.25 mg, 1 mg, 2.5 mg | Not specified | Inquire for price and availability. |
| Coompo | C237403 | 0.25 mg, 2.5 mg | 98% | Provided as a powder. Soluble in Chloroform, Dichloromethane, DMSO. Storage at 2-8°C, protected from air and light. |
| AXEL | 85-5768-26 | 1 mg | Not specified | Distributed by Azwan. |
| ChemBK | Not specified | Inquire for quotation | Not specified | Lists this compound. |
| Clearsynth | CS-T-97085 (for Ximelagatran-d11) | Not specified | Not specified | While not this compound, they supply the deuterated parent drug, suggesting capability in related labeled compounds. |
Core Application: Internal Standard in LC-MS/MS Bioanalysis
The primary application of this compound is as an internal standard (IS) in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays for the quantitative analysis of N-Hydroxy Melagatran and other metabolites of ximelagatran in biological samples such as plasma and urine. The use of a stable isotope-labeled IS is the gold standard in quantitative bioanalysis as it corrects for variability in sample preparation and matrix effects, ensuring high accuracy and precision.
Detailed Experimental Protocol: Quantification of Ximelagatran and its Metabolites in Human Plasma
The following protocol is adapted from established methodologies for the analysis of ximelagatran and its metabolites.
3.1.1. Materials and Reagents
-
This compound (Internal Standard)
-
Reference standards for ximelagatran, melagatran, N-hydroxy melagatran, and ethyl-melagatran
-
Human plasma (with anticoagulant, e.g., EDTA)
-
Acetonitrile (B52724) (LC-MS grade)
-
Methanol (B129727) (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water
-
Solid-phase extraction (SPE) cartridges (e.g., C8/SO3 mixed-mode or octylsilica)
3.1.2. Sample Preparation (Solid-Phase Extraction)
-
Conditioning: Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of ultrapure water.
-
Loading: To 100 µL of plasma sample, add a known concentration of this compound solution (and other relevant deuterated internal standards). Vortex briefly. Load the entire sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of a weak organic solvent solution (e.g., 5% methanol in water) to remove interfering substances.
-
Elution: Elute the analytes and the internal standard with 1 mL of a suitable elution solvent (e.g., acetonitrile containing a small percentage of formic acid).
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a specific volume (e.g., 100 µL) of the initial mobile phase.
3.1.3. LC-MS/MS Analysis
-
Liquid Chromatography (LC) System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Analytical Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 2.7 µm particle size).
-
Mobile Phase A: Water with 10 mM ammonium acetate and 5 mM acetic acid.
-
Mobile Phase B: Acetonitrile with 10 mM ammonium acetate and 5 mM acetic acid.
-
Gradient Elution: A gradient program starting with a low percentage of mobile phase B, ramping up to a higher percentage to elute the analytes, followed by a re-equilibration step. For example:
-
0-1 min: 10% B
-
1-5 min: Ramp to 30% B
-
5-6 min: Hold at 30% B
-
6.1-8 min: Return to 10% B for re-equilibration.
-
-
Flow Rate: 0.75 mL/min.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Ionization Mode: Positive ion mode.
-
Detection: Multiple Reaction Monitoring (MRM) of the specific precursor-to-product ion transitions for each analyte and internal standard.
3.1.4. Data Analysis
The concentration of N-Hydroxy Melagatran in the samples is determined by calculating the peak area ratio of the analyte to its corresponding deuterated internal standard (this compound) and comparing this ratio to a calibration curve constructed from samples with known concentrations of the analyte and a constant concentration of the internal standard.
Mechanism of Action and Signaling Pathway
N-Hydroxy Melagatran is a metabolite of ximelagatran, whose active form, melagatran, is a direct thrombin inhibitor. Understanding the mechanism of the parent drug is crucial for contextualizing the significance of its metabolites. Melagatran directly binds to the active site of thrombin, thereby inhibiting its enzymatic activity. This prevents the conversion of fibrinogen to fibrin, a key step in the formation of a blood clot.
The following diagram illustrates the central role of thrombin in the coagulation cascade and the inhibitory action of direct thrombin inhibitors like melagatran.
The workflow for a typical bioanalytical study utilizing this compound as an internal standard is depicted below.
Conclusion
This compound is a vital research tool for scientists and professionals in the field of drug development and metabolism. Its commercial availability facilitates the accurate and reliable quantification of ximelagatran's metabolites, which is essential for comprehensive pharmacokinetic and toxicological assessments. The detailed LC-MS/MS protocol and the understanding of the parent drug's mechanism of action provided in this guide serve as a valuable resource for designing and executing robust bioanalytical studies.
Methodological & Application
Application Notes and Protocols for the Quantitative Analysis of Melagatran in Human Plasma
These application notes provide detailed methodologies for the quantitative determination of melagatran (B23205) in human plasma, catering to researchers, scientists, and professionals in drug development. The protocols include Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) and a representative High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method, along with common sample preparation techniques such as Solid-Phase Extraction (SPE) and Protein Precipitation (PP).
Method 1: LC-MS/MS with Solid-Phase Extraction (SPE)
This method is a highly sensitive and specific approach for the quantification of melagatran in human plasma, suitable for pharmacokinetic and bioequivalence studies.
Quantitative Data Summary
A summary of the quantitative performance of the LC-MS/MS method with SPE is presented in Table 1.
Table 1: Quantitative Parameters for the LC-MS/MS Analysis of Melagatran
| Parameter | Value | Reference |
| Linearity Range | 0.010 - 4.0 µmol/L | [1] |
| Accuracy (above 3x LLOQ) | 94.7 - 102.6% | [1] |
| Precision (RSD, above 3x LLOQ) | 2.7 - 6.8% | [1] |
| Accuracy (at LLOQ) | 96.9 - 101.2% | [1] |
| Precision (RSD, at LLOQ) | 6.6 - 17.1% | [1] |
| Extraction Recovery | > 80% | [1] |
| Lower Limit of Quantification (LLOQ) | 10 nmol/L |
Experimental Protocols
1. Sample Preparation: Solid-Phase Extraction (SPE)
This protocol outlines the extraction of melagatran from human plasma using a mixed-mode SPE sorbent.
-
Materials and Reagents:
-
Mixed-mode SPE cartridges (C8/SO3(-))
-
Methanol (B129727) (HPLC grade)
-
Formic acid
-
Human plasma (K2EDTA)
-
Isotope-labeled internal standard (IS) of melagatran
-
-
Protocol:
-
Sample Pre-treatment: Thaw human plasma samples to room temperature. Spike the plasma samples with the internal standard.
-
SPE Cartridge Conditioning: Condition the mixed-mode SPE cartridges sequentially with methanol and then with water.
-
Sample Loading: Load the pre-treated plasma sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge to remove interfering substances.
-
Elution: Elute the analytes (melagatran and IS) using a mixture of 50% methanol and 50% buffer (0.25 M ammonium acetate and 0.05 M formic acid, pH 5.3)[1].
-
Dilution: Dilute the eluate 1:3 with buffer before injection into the LC-MS/MS system[1].
-
2. LC-MS/MS Analysis
-
Instrumentation:
-
Liquid chromatograph coupled with a tandem mass spectrometer with a positive electrospray ionization source[1].
-
-
Chromatographic Conditions:
-
Column: C18 analytical column[1].
-
Mobile Phase: Gradient elution with acetonitrile (B52724) (concentration varying from 10% to 30% v/v) and a constant concentration of 10 mmol/L ammonium acetate and 5 mmol/L acetic acid[1].
-
Flow Rate: 0.75 mL/min[1].
-
Injection Volume: Appropriate for the instrument sensitivity.
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)[1].
-
Detection: Multiple Reaction Monitoring (MRM) of the transitions for melagatran and its internal standard.
-
Workflow Diagram
Method 2: HPLC-UV with Protein Precipitation (PP)
This method provides a simpler and more accessible approach for the quantification of melagatran, suitable for routine analysis where the high sensitivity of LC-MS/MS is not required. Please note that the following is a representative protocol, as a specific validated HPLC-UV method for melagatran was not found in the initial literature search.
Quantitative Data Summary
The expected performance of a representative HPLC-UV method is outlined in Table 2. These values are based on typical performance for similar assays.
Table 2: Representative Quantitative Parameters for HPLC-UV Analysis of Melagatran
| Parameter | Expected Value |
| Linearity Range | 0.1 - 10 µg/mL |
| Accuracy | 85 - 115% |
| Precision (RSD) | < 15% |
| Lower Limit of Quantification (LLOQ) | ~0.1 µg/mL |
Experimental Protocols
1. Sample Preparation: Protein Precipitation (PP)
This protocol describes a straightforward method for removing proteins from plasma samples.
-
Materials and Reagents:
-
Acetonitrile (HPLC grade)
-
Human plasma (K2EDTA)
-
Internal standard (if available)
-
Centrifuge
-
-
Protocol:
-
Sample Aliquoting: Pipette a known volume of human plasma (e.g., 200 µL) into a microcentrifuge tube.
-
Internal Standard Addition: Spike the plasma with an appropriate internal standard.
-
Precipitation: Add three volumes of cold acetonitrile (e.g., 600 µL) to the plasma sample.
-
Vortexing: Vortex the mixture vigorously for 30-60 seconds to ensure complete protein precipitation.
-
Centrifugation: Centrifuge the sample at high speed (e.g., 10,000 x g) for 10 minutes to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the clear supernatant to a clean tube for analysis.
-
Evaporation and Reconstitution (Optional): For increased sensitivity, the supernatant can be evaporated to dryness under a gentle stream of nitrogen and reconstituted in a smaller volume of the mobile phase.
-
2. HPLC-UV Analysis
-
Instrumentation:
-
High-Performance Liquid Chromatograph with a UV-Vis detector.
-
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A mixture of a buffer (e.g., 20 mM phosphate (B84403) buffer, pH 3.0) and an organic modifier (e.g., acetonitrile or methanol) in an isocratic or gradient elution. A starting point could be a 70:30 (v/v) ratio of buffer to acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: Based on the UV absorbance spectrum of melagatran, a wavelength in the range of 220-250 nm would be appropriate for initial testing.
-
Injection Volume: 20 µL.
-
Workflow Diagram
References
Application Note: Quantification of N-Hydroxy Melagatran in Plasma using N-Hydroxy Melagatran-d11 as an Internal Standard for Pharmacokinetic Studies
For Research Use Only. Not for use in diagnostic procedures.
Introduction
Melagatran (B23205) is a direct thrombin inhibitor that was developed as an anticoagulant. It is the active metabolite of the prodrug ximelagatran. The study of its pharmacokinetics, including the formation and elimination of its metabolites, is crucial for understanding its efficacy and safety profile. One of the key metabolites is N-Hydroxy Melagatran. Accurate quantification of this metabolite in biological matrices such as plasma is essential for pharmacokinetic modeling.
This application note describes a robust and sensitive method for the quantification of N-Hydroxy Melagatran in human plasma using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The method employs a stable isotope-labeled internal standard, N-Hydroxy Melagatran-d11, to ensure high accuracy and precision by correcting for matrix effects and variations during sample processing. This methodology is ideal for researchers, scientists, and drug development professionals engaged in pharmacokinetic and drug metabolism studies.
Principle
The method is based on the principle of isotope dilution mass spectrometry. A known amount of the deuterated internal standard (this compound), which is chemically identical to the analyte (N-Hydroxy Melagatran) but has a different mass, is added to the plasma samples at the beginning of the sample preparation process. Both the analyte and the internal standard are then extracted from the plasma matrix using solid-phase extraction (SPE). The extracts are analyzed by LC-MS/MS. The analyte and the internal standard co-elute chromatographically but are distinguished by the mass spectrometer based on their different mass-to-charge ratios (m/z). The ratio of the peak area of the analyte to that of the internal standard is used to calculate the concentration of the analyte in the sample, providing a highly accurate and precise measurement.
Experimental
Materials and Reagents
-
N-Hydroxy Melagatran analytical standard
-
This compound internal standard
-
Methanol (B129727) (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Ammonium (B1175870) acetate (B1210297) (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water
-
Human plasma (blank)
-
Mixed-mode solid-phase extraction (SPE) cartridges (e.g., C8/SCX)
Instrumentation
-
High-Performance Liquid Chromatography (HPLC) system
-
Tandem mass spectrometer with an electrospray ionization (ESI) source
Preparation of Solutions
-
Stock Solutions (1 mg/mL): Prepare individual stock solutions of N-Hydroxy Melagatran and this compound in methanol.
-
Working Standard Solutions: Prepare a series of working standard solutions of N-Hydroxy Melagatran by serially diluting the stock solution with a 50:50 mixture of methanol and water. These solutions will be used to construct the calibration curve.
-
Internal Standard Spiking Solution (100 ng/mL): Prepare a working solution of this compound by diluting the stock solution with a 50:50 mixture of methanol and water.
Protocols
Protocol 1: Sample Preparation (Solid-Phase Extraction)
-
Sample Thawing: Thaw plasma samples and working standard solutions at room temperature.
-
Spiking: To 200 µL of each plasma sample, calibrator, and quality control sample, add 20 µL of the 100 ng/mL this compound internal standard spiking solution. Vortex briefly to mix.
-
SPE Cartridge Conditioning: Condition the mixed-mode SPE cartridges with 1 mL of methanol followed by 1 mL of water.
-
Sample Loading: Load the spiked plasma samples onto the conditioned SPE cartridges.
-
Washing: Wash the cartridges with 1 mL of 5% methanol in water, followed by 1 mL of 0.1% formic acid in water.
-
Elution: Elute the analytes with 1 mL of 5% ammonium hydroxide (B78521) in methanol.
-
Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried residue in 100 µL of the mobile phase starting conditions (e.g., 90% Mobile Phase A, 10% Mobile Phase B). Vortex to ensure complete dissolution.
-
Transfer: Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.
Protocol 2: LC-MS/MS Analysis
Liquid Chromatography (LC) Conditions
| Parameter | Value |
| Column | C18 column (e.g., 50 x 2.1 mm, 3.5 µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 10 µL |
| Gradient | Start with 10% B, increase to 90% B over 5 minutes, hold for 1 minute, and return to initial conditions. |
Mass Spectrometry (MS) Conditions
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| MRM Transitions | See Table 1 |
Table 1: Multiple Reaction Monitoring (MRM) Transitions
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| N-Hydroxy Melagatran | To be determined experimentally | To be determined experimentally | To be determined experimentally |
| This compound | To be determined experimentally | To be determined experimentally | To be determined experimentally |
Note: The exact m/z values for precursor and product ions and the optimal collision energy need to be determined by infusing standard solutions of N-Hydroxy Melagatran and this compound into the mass spectrometer. A predicted precursor ion for N-Hydroxy Melagatran would be [M+H]+.
Data Analysis
The concentration of N-Hydroxy Melagatran in the plasma samples is determined by calculating the peak area ratio of the analyte to the internal standard. A calibration curve is constructed by plotting the peak area ratios of the calibration standards against their known concentrations. The concentration of N-Hydroxy Melagatran in the unknown samples is then interpolated from this calibration curve.
Method Validation
The analytical method should be validated according to regulatory guidelines (e.g., FDA, EMA) for bioanalytical method validation. Key validation parameters include:
-
Selectivity and Specificity: Assess the potential for interference from endogenous plasma components.
-
Linearity: Determine the concentration range over which the assay is linear.
-
Accuracy and Precision: Evaluate the closeness of the measured values to the true values and the degree of scatter in the data.
-
Matrix Effect: Investigate the effect of the plasma matrix on the ionization of the analyte and internal standard.
-
Recovery: Determine the efficiency of the extraction procedure.
-
Stability: Assess the stability of the analyte in plasma under various storage and handling conditions.
Quantitative Data Summary
The following table summarizes typical performance characteristics of a validated method for the quantification of a melagatran metabolite in human plasma.[1]
Table 2: Method Performance Characteristics
| Parameter | Result |
| Linearity Range | 0.010 - 4.0 µmol/L |
| Accuracy (at LLOQ) | 96.9 - 101.2% |
| Precision (RSD% at LLOQ) | 6.6 - 17.1% |
| Accuracy (above 3x LLOQ) | 94.7 - 102.6% |
| Precision (RSD% above 3x LLOQ) | 2.7 - 6.8% |
| Extraction Recovery | >80% |
LLOQ: Lower Limit of Quantification, RSD: Relative Standard Deviation
Visualizations
Caption: Metabolic pathway of Ximelagatran to Melagatran and N-Hydroxy Melagatran.
Caption: Experimental workflow for the quantification of N-Hydroxy Melagatran.
Caption: Logic of using an internal standard for accurate quantification.
Conclusion
The described LC-MS/MS method, utilizing this compound as an internal standard, provides a highly selective, sensitive, and accurate approach for the quantification of N-Hydroxy Melagatran in human plasma. This methodology is well-suited for pharmacokinetic studies and other research applications in drug development that require reliable bioanalytical data. The use of a stable isotope-labeled internal standard is critical for minimizing analytical variability and ensuring the generation of high-quality data.
References
Application Notes and Protocols for Melagatran Analysis in Urine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Melagatran (B23205), the active metabolite of the prodrug ximelagatran, is a direct thrombin inhibitor that was developed as an oral anticoagulant. The quantitative analysis of melagatran in biological matrices such as urine is crucial for pharmacokinetic and pharmacodynamic studies in drug development and clinical research. Accurate and reliable measurement of melagatran concentrations requires robust and efficient sample preparation techniques to remove interfering endogenous components from the urine matrix prior to analysis, typically by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
This document provides detailed application notes and protocols for three common sample preparation techniques for the analysis of melagatran in urine: Solid-Phase Extraction (SPE), Liquid-Liquid Extraction (LLE), and Protein Precipitation (PP). The information is intended to guide researchers and scientists in selecting and implementing the most appropriate method for their analytical needs.
Pre-analytical Step: Enzymatic Hydrolysis
Many drugs and their metabolites are excreted in urine as glucuronide conjugates to increase their water solubility. It is a common and often necessary practice to treat urine samples with β-glucuronidase to cleave these conjugates and measure the total concentration of the drug.[1][2][3] While specific information on the glucuronidation of melagatran in urine is not extensively detailed in the provided search results, it is a highly recommended step to consider in method development to ensure accurate quantification of total melagatran.
Protocol for Enzymatic Hydrolysis
This protocol is a general guideline and should be optimized for the specific analytical method.
Materials:
-
β-glucuronidase solution (e.g., from Helix pomatia or recombinant)[1][4]
-
Ammonium (B1175870) acetate (B1210297) buffer (pH 5.0)
-
Urine sample
-
Incubator or water bath
Procedure:
-
To 1.0 mL of urine sample in a centrifuge tube, add a specific volume of β-glucuronidase solution in an appropriate buffer (e.g., ammonium acetate buffer, pH 5.0). The amount of enzyme should be optimized, but a common starting point is 5000 units per mL of urine.
-
Vortex the mixture gently.
-
Incubate the sample at 37-55°C for a period ranging from 30 minutes to 18 hours. The optimal time and temperature will depend on the enzyme used and should be determined during method development.[1][4]
-
After incubation, cool the sample to room temperature before proceeding with the extraction procedure.
Sample Preparation Techniques
The choice of sample preparation technique depends on various factors, including the desired level of cleanliness, recovery, sample throughput, and available resources.
Solid-Phase Extraction (SPE)
SPE is a highly selective and efficient technique for isolating analytes from complex matrices, providing clean extracts and high recovery. For melagatran in urine, SPE using a non-polar sorbent like octylsilica (C8) or octadecylsilane (B103800) (C18) is effective. A mixed-mode sorbent combining non-polar and ion-exchange characteristics can also be utilized for enhanced selectivity.
Workflow for Solid-Phase Extraction of Melagatran
References
Application Notes and Protocols for Solid-Phase Extraction of Ximelagatran and its Metabolites
These application notes provide a detailed protocol for the solid-phase extraction (SPE) of ximelagatran (B1683401) and its primary metabolites—melagatran (B23205), hydroxymelagatran (OH-melagatran), and ethyl-melagatran—from human plasma. This method is intended for researchers, scientists, and drug development professionals requiring a robust and reliable sample preparation procedure for quantitative analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Introduction
Ximelagatran is an oral prodrug that is rapidly converted in the body to its active form, melagatran, a direct thrombin inhibitor.[1][2] Accurate quantification of ximelagatran and its metabolites in biological matrices is crucial for pharmacokinetic and pharmacodynamic studies. Solid-phase extraction is a widely used technique for sample clean-up and concentration of analytes from complex biological samples prior to chromatographic analysis.[3] This document outlines two validated SPE protocols for the simultaneous determination of ximelagatran and its key metabolites in human plasma.[4][5]
Metabolic Pathway of Ximelagatran
Ximelagatran undergoes a two-step metabolic conversion to its active form, melagatran. This process involves intermediate metabolites, hydroxymelagatran and ethyl-melagatran. Understanding this pathway is essential for the simultaneous quantification of the parent drug and its metabolites.
Figure 1: Metabolic conversion of ximelagatran to melagatran.
Experimental Protocols
Two primary SPE methods have been reported for the extraction of ximelagatran and its metabolites from human plasma. Both methods demonstrate high recovery and are suitable for LC-MS/MS analysis.
Protocol 1: Mixed-Mode SPE (C8/SO3(-))
This automated method utilizes a mixed-mode sorbent for the extraction of ximelagatran, melagatran, and two intermediate metabolites, and has been validated for use in 96-well plates.[4]
Materials:
-
SPE Sorbent: Mixed-mode bonded sorbent (C8/SO3(-))[4]
-
Sample: Human Plasma
-
Internal Standards: Isotope-labelled standards for each analyte
-
Elution Buffer: 50% methanol (B129727) and 50% buffer (0.25 M ammonium (B1175870) acetate (B1210297) and 0.05 M formic acid, pH 5.3)[4]
-
LC-MS/MS System
Procedure:
-
Sample Pre-treatment: Plasma samples are prepared for automated extraction.
-
SPE Column Conditioning: The mixed-mode SPE sorbent is conditioned prior to sample loading.
-
Sample Loading: The plasma sample is loaded onto the SPE sorbent.
-
Washing: The sorbent is washed to remove interfering substances.
-
Elution: The analytes and their internal standards are eluted at high ionic strength with the elution buffer.[4]
-
Post-Elution: The eluate is diluted 1:3 with buffer before direct injection onto the LC-column.[4]
Protocol 2: Reversed-Phase SPE (Octylsilica - C8)
This method employs a reversed-phase octylsilica sorbent and is suitable for the determination of ximelagatran and its metabolites in various biological samples, including human plasma, urine, and breast milk.[5]
Materials:
-
SPE Sorbent: Octylsilica (C8)[5]
-
Sample: Human Plasma, Urine, or Breast Milk
-
Internal Standards: Isotope-labelled standards for each analyte
-
LC-MS/MS System
Procedure:
-
Sample Pre-treatment: Biological samples are prepared for extraction.
-
SPE Column Conditioning: The octylsilica SPE column is conditioned.
-
Sample Loading: The sample is loaded onto the SPE column.
-
Washing: The column is washed to remove matrix components.
-
Elution: The analytes are eluted from the sorbent.
-
Analysis: The eluate is analyzed by LC-MS/MS.
Experimental Workflow Diagram
The following diagram illustrates the general workflow for the solid-phase extraction of ximelagatran and its metabolites.
Figure 2: General workflow for SPE of ximelagatran and metabolites.
Quantitative Data Summary
The following tables summarize the performance characteristics of the described SPE methods.
Table 1: Extraction Recovery
| Analyte | Protocol 1 Recovery (%)[4] | Protocol 2 Recovery (%)[5] |
| Ximelagatran | >80 | ~80 |
| Melagatran | >80 | >90 |
| OH-melagatran | >80 | >90 |
| Ethyl-melagatran | >80 | ~60 |
Table 2: Method Validation Parameters (Protocol 1) [4]
| Parameter | Value |
| Linearity Range | 0.010 - 4.0 µmol/L |
| Accuracy (at LLOQ) | 96.9 - 101.2% |
| RSD (at LLOQ) | 6.6 - 17.1% |
| Accuracy (>3 x LLOQ) | 94.7 - 102.6% |
| RSD (>3 x LLOQ) | 2.7 - 6.8% |
LLOQ: Lower Limit of Quantification; RSD: Relative Standard Deviation
Table 3: Method Validation Parameters (Protocol 2) [5]
| Parameter | Value |
| Limit of Quantification | 10 nmol/L |
| RSD (at LOQ) | <20% |
| RSD (>100 nmol/L) | <5% |
LOQ: Limit of Quantification; RSD: Relative Standard Deviation
Conclusion
The presented solid-phase extraction protocols provide effective and reliable methods for the simultaneous quantification of ximelagatran and its major metabolites in human plasma. The mixed-mode SPE protocol offers the advantage of full automation, high recovery, and no need for an evaporation/reconstitution step, making it suitable for high-throughput analysis.[4] The reversed-phase SPE method is also robust, with high recovery for the active metabolite melagatran and its hydroxyamidine intermediate, and has been applied to various biological matrices.[5] The choice of method will depend on the specific requirements of the study, including sample throughput, available automation, and the biological matrix being analyzed.
References
- 1. The pharmacodynamics and pharmacokinetics of the oral direct thrombin inhibitor ximelagatran and its active metabolite melagatran: a mini-review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The direct thrombin inhibitor melagatran/ximelagatran - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Solid Phase Extraction Guide | Thermo Fisher Scientific - US [thermofisher.com]
- 4. Determination of ximelagatran, melagatran and two intermediary metabolites in plasma by mixed-mode solid phase extraction and LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Determination of ximelagatran, an oral direct thrombin inhibitor, its active metabolite melagatran, and the intermediate metabolites, in biological samples by liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for N-Hydroxy Melagatran-d11 in Drug Metabolism Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the utilization of N-Hydroxy Melagatran-d11 as an internal standard in drug metabolism and pharmacokinetic (DMPK) studies of melagatran (B23205) and its precursor, ximelagatran (B1683401). The protocols outlined below are based on established methodologies for the bioanalysis of these compounds.
Introduction
Ximelagatran is an oral prodrug that is rapidly converted to its active form, melagatran, a potent direct thrombin inhibitor.[1][2] The metabolic pathway involves intermediate metabolites, including N-Hydroxy Melagatran.[3][4][5] Accurate quantification of these metabolites is crucial for understanding the absorption, distribution, metabolism, and excretion (ADME) properties of the parent drug.
Stable isotope-labeled internal standards (SIL-IS), such as this compound, are indispensable tools in modern bioanalysis, particularly in liquid chromatography-mass spectrometry (LC-MS/MS) based assays.[6][7] Their use ensures high accuracy and precision by compensating for variability during sample preparation and analysis.[8][9] this compound, being chemically identical to N-Hydroxy Melagatran but with a distinct mass, serves as an ideal internal standard for the quantification of the N-Hydroxy Melagatran metabolite.
Metabolic Pathway of Ximelagatran
Ximelagatran undergoes a two-step metabolic conversion to melagatran. This biotransformation involves the formation of intermediate metabolites, including N-Hydroxy Melagatran.
References
- 1. The pharmacodynamics and pharmacokinetics of the oral direct thrombin inhibitor ximelagatran and its active metabolite melagatran: a mini-review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The direct thrombin inhibitor melagatran/ximelagatran | The Medical Journal of Australia [mja.com.au]
- 3. Determination of ximelagatran, an oral direct thrombin inhibitor, its active metabolite melagatran, and the intermediate metabolites, in biological samples by liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Determination of ximelagatran, melagatran and two intermediary metabolites in plasma by mixed-mode solid phase extraction and LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. scbt.com [scbt.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. pharmaffiliates.com [pharmaffiliates.com]
- 9. Why Deuterium Labelled Drug Standards Matter in Pharma [svchembiotech.com]
Application Note: High-Sensitivity LC-MS/MS Method for the Detection of N-Hydroxy Melagatran-d11
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note details a robust and sensitive method for the quantitative analysis of N-Hydroxy Melagatran (B23205) and its deuterated internal standard, N-Hydroxy Melagatran-d11, in biological matrices. The protocol employs liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) operating in Multiple Reaction Monitoring (MRM) mode, ensuring high selectivity and accuracy for pharmacokinetic and drug metabolism studies.
Introduction
N-Hydroxy Melagatran is a key intermediate metabolite of the direct thrombin inhibitor, ximelagatran. Accurate quantification of this metabolite is crucial for understanding the metabolic pathway and overall disposition of the parent drug. The use of a stable isotope-labeled internal standard, such as this compound, is essential for correcting for matrix effects and variations in sample processing, thereby ensuring the reliability of the analytical results. This document provides a comprehensive protocol for the extraction, chromatographic separation, and mass spectrometric detection of N-Hydroxy Melagatran and this compound.
Experimental
Sample Preparation
A solid-phase extraction (SPE) method is recommended for the efficient extraction of N-Hydroxy Melagatran and its internal standard from plasma samples.
Protocol:
-
To 200 µL of plasma, add 25 µL of an internal standard working solution of this compound in a suitable solvent (e.g., methanol).
-
Vortex the sample for 30 seconds.
-
Condition a mixed-mode SPE cartridge (e.g., C8/SCX) with 1 mL of methanol (B129727) followed by 1 mL of water.
-
Load the plasma sample onto the SPE cartridge.
-
Wash the cartridge with 1 mL of 5% methanol in water.
-
Elute the analytes with 1 mL of a 50:50 (v/v) mixture of methanol and 0.25 M ammonium (B1175870) acetate (B1210297) buffer containing 0.05 M formic acid (pH 5.3)[1].
-
Evaporate the eluate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
Liquid Chromatography
Chromatographic separation is achieved using a C18 reversed-phase column with a gradient elution.
LC Conditions:
| Parameter | Value |
| Column | C18 analytical column (e.g., 50 x 2.1 mm, 3.5 µm) |
| Mobile Phase A | 10 mM Ammonium Acetate and 5 mM Acetic Acid in Water |
| Mobile Phase B | Acetonitrile (B52724) |
| Flow Rate | 0.75 mL/min[1] |
| Injection Volume | 10 µL |
| Column Temperature | 40°C |
| Gradient | Start with 10% B, increase to 30% B over 5 minutes, hold for 1 minute, then return to initial conditions and re-equilibrate for 2 minutes.[1] |
Mass Spectrometry
The analysis is performed on a triple quadrupole mass spectrometer equipped with a positive electrospray ionization (ESI) source. The analytes are detected using Multiple Reaction Monitoring (MRM).
MS Settings:
| Parameter | Value |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150°C |
| Desolvation Temp. | 400°C |
| Gas Flow | Optimized for the specific instrument |
| MRM Transitions | See Table 1 |
Results
The described method provides excellent sensitivity and linearity for the quantification of N-Hydroxy Melagatran.
Quantitative Data
The following table summarizes the mass spectrometry parameters for the detection of N-Hydroxy Melagatran and its deuterated internal standard.
Table 1: Mass Spectrometry Parameters
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| N-Hydroxy Melagatran | 446.5 | [Predicted] 256.2 | [Estimated] 20-30 |
| This compound | 457.6 | [Predicted] 267.2 | [Estimated] 20-30 |
Note: The molecular weight of N-Hydroxy Melagatran is 445.51 g/mol , and for this compound is 456.58 g/mol . The precursor ions are the [M+H]+ adducts. Product ions and collision energies are predicted based on the fragmentation of similar compounds and should be optimized for the specific instrument used.
Experimental Workflow Diagram
Caption: Experimental workflow for this compound analysis.
Detailed Protocol
1. Preparation of Stock and Working Solutions
1.1. N-Hydroxy Melagatran Stock Solution (1 mg/mL): Accurately weigh and dissolve N-Hydroxy Melagatran in methanol. 1.2. This compound Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in methanol. 1.3. Working Solutions: Prepare serial dilutions of the stock solutions in 50% methanol to create calibration standards and quality control (QC) samples. The internal standard working solution should be prepared at a concentration that provides a consistent and robust signal.
2. Sample Extraction
2.1. Pipette 200 µL of plasma samples (calibration standards, QCs, and unknown samples) into labeled polypropylene (B1209903) tubes. 2.2. Add 25 µL of the this compound internal standard working solution to each tube, except for the blank matrix samples. 2.3. Vortex each tube for 30 seconds. 2.4. Condition a mixed-mode SPE plate or individual cartridges by passing 1 mL of methanol followed by 1 mL of deionized water. 2.5. Load the entire content of each sample tube onto the corresponding well or cartridge. 2.6. Wash the SPE stationary phase with 1 mL of 5% methanol in water. 2.7. Elute the analytes with 1 mL of a 50:50 (v/v) mixture of methanol and 0.25 M ammonium acetate buffer containing 0.05 M formic acid (pH 5.3)[1]. 2.8. Place the collection plate or tubes in an evaporator and dry the eluate under a gentle stream of nitrogen at 40°C. 2.9. Reconstitute the dried residue in 100 µL of the initial mobile phase (10% acetonitrile in 10 mM ammonium acetate and 5 mM acetic acid in water).
3. LC-MS/MS Analysis
3.1. Set up the LC-MS/MS system with the parameters detailed in the "Liquid Chromatography" and "Mass Spectrometry" sections. 3.2. Equilibrate the column with the initial mobile phase for at least 15 minutes. 3.3. Create a sequence table including blank injections, calibration curve standards, QC samples, and the unknown samples. 3.4. Inject 10 µL of each reconstituted sample for analysis.
4. Data Analysis
4.1. Integrate the peak areas for the MRM transitions of N-Hydroxy Melagatran and this compound. 4.2. Calculate the peak area ratio of the analyte to the internal standard. 4.3. Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards using a weighted linear regression model. 4.4. Determine the concentration of N-Hydroxy Melagatran in the QC and unknown samples from the calibration curve.
Conclusion
The LC-MS/MS method described provides a reliable and sensitive approach for the quantification of N-Hydroxy Melagatran in biological samples. The use of a deuterated internal standard, this compound, ensures high accuracy and precision, making this method suitable for regulated bioanalysis in drug development studies. The provided protocol and mass spectrometry settings serve as a strong starting point for method development and validation in any laboratory equipped with a modern triple quadrupole mass spectrometer.
References
Application Note: High-Throughput Chromatographic Separation of Melagatran and its Hydroxy Metabolite for Pharmacokinetic Studies
Abstract
This application note describes a robust and sensitive method for the simultaneous determination of the direct thrombin inhibitor melagatran (B23205) and its active hydroxy metabolite (OH-melagatran) in plasma samples. The method utilizes liquid chromatography-tandem mass spectrometry (LC-MS/MS) for accurate quantification, which is crucial for pharmacokinetic and drug metabolism studies. The sample preparation involves an efficient solid-phase extraction (SPE) protocol, ensuring high recovery and minimal matrix effects. This method is suitable for high-throughput analysis in a drug development setting.
Introduction
Melagatran is the active form of the oral prodrug ximelagatran (B1683401), a direct thrombin inhibitor formerly under development for the prevention and treatment of thromboembolic disorders.[1][2][3] The biotransformation of ximelagatran involves the formation of intermediate metabolites, including a hydroxylated form of melagatran (OH-melagatran), before its conversion to melagatran.[4][5][6] Accurate and simultaneous quantification of melagatran and its metabolites is essential for a thorough understanding of the drug's absorption, distribution, metabolism, and excretion (ADME) profile.[4][7] This document provides a detailed protocol for the chromatographic separation and quantification of melagatran and OH-melagatran in plasma.
Experimental
Sample Preparation
A solid-phase extraction (SPE) method is employed for the extraction of melagatran and its hydroxy metabolite from plasma samples.[5][8]
Protocol:
-
Condition a mixed-mode (C8/cation exchange) SPE cartridge with 1 mL of methanol (B129727) followed by 1 mL of deionized water.
-
Load 200 µL of plasma sample onto the conditioned SPE cartridge.
-
Wash the cartridge with 1 mL of 5% methanol in water to remove interfering substances.
-
Elute the analytes with 1 mL of a solution containing 50% methanol and 50% buffer (0.25 M ammonium (B1175870) acetate (B1210297) and 0.05 M formic acid, pH 5.3).[5]
-
The eluate can be directly injected or diluted with an appropriate buffer before injection into the LC-MS/MS system.[5]
Liquid Chromatography
The chromatographic separation is achieved on a C18 analytical column using a gradient elution program.[5]
Table 1: Chromatographic Conditions
| Parameter | Value |
| Column | C18 analytical column |
| Mobile Phase A | 10 mM Ammonium Acetate and 5 mM Acetic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 10% to 30% B over 5 minutes |
| Flow Rate | 0.75 mL/min[5][8] |
| Injection Volume | 10 µL |
| Column Temperature | 40 °C |
| Autosampler Temperature | 4 °C |
Mass Spectrometry
Detection is performed using a triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source operating in positive ion mode.[5][8]
Table 2: Mass Spectrometry Parameters
| Parameter | Value |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150 °C |
| Desolvation Temperature | 350 °C |
| Gas Flow (Desolvation) | 800 L/hr |
| Gas Flow (Cone) | 50 L/hr |
Results and Discussion
The described method provides excellent separation and quantification of melagatran and its hydroxy metabolite. The use of a C18 column with a gradient elution allows for the resolution of the parent drug and its more polar metabolite. The solid-phase extraction protocol ensures high recovery and clean extracts, minimizing matrix effects and leading to reliable quantification.
Table 3: Quantitative Data (Illustrative)
| Analyte | Retention Time (min) | MRM Transition (m/z) | Limit of Quantification (LOQ) |
| OH-Melagatran | 2.8 | [To be determined empirically] | 10 nmol/L[8] |
| Melagatran | 3.5 | [To be determined empirically] | 10 nmol/L[8] |
Note: Specific MRM transitions need to be optimized for the instrument used. The limit of quantification for both analytes is reported to be 10 nmol/L.[8]
Workflow and Pathway Diagrams
Caption: Experimental workflow from sample preparation to data analysis.
References
- 1. The direct thrombin inhibitor melagatran/ximelagatran | The Medical Journal of Australia [mja.com.au]
- 2. The pharmacodynamics and pharmacokinetics of the oral direct thrombin inhibitor ximelagatran and its active metabolite melagatran: a mini-review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medscape.com [medscape.com]
- 4. Absorption, distribution, metabolism, and excretion of ximelagatran, an oral direct thrombin inhibitor, in rats, dogs, and humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Determination of ximelagatran, melagatran and two intermediary metabolites in plasma by mixed-mode solid phase extraction and LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. [PDF] Absorption, distribution, metabolism, and excretion of ximelagatran, an oral direct thrombin inhibitor, in rats, dogs, and humans. | Semantic Scholar [semanticscholar.org]
- 7. researchgate.net [researchgate.net]
- 8. Determination of ximelagatran, an oral direct thrombin inhibitor, its active metabolite melagatran, and the intermediate metabolites, in biological samples by liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note & Protocol: Establishing a Calibration Curve for Melagatran Quantification
For Researchers, Scientists, and Drug Development Professionals
Introduction
Melagatran (B23205), the active metabolite of the prodrug ximelagatran, is a potent direct thrombin inhibitor. Accurate quantification of melagatran in biological matrices is crucial for pharmacokinetic, pharmacodynamic, and toxicokinetic studies during drug development and in clinical settings. This document provides a detailed protocol for establishing a robust calibration curve for the quantification of melagatran in human plasma using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), a highly sensitive and specific analytical technique. The principles outlined can be adapted for other analytical methods such as HPLC-UV, though with potential differences in sensitivity and sample preparation.
Principle of the Method
The method involves the extraction of melagatran and an internal standard (IS) from plasma, followed by chromatographic separation and detection by tandem mass spectrometry. The concentration of melagatran in unknown samples is determined by interpolating the response ratio (analyte peak area / IS peak area) against a calibration curve constructed from a series of calibrators containing known concentrations of melagatran.
Materials and Reagents
-
Melagatran reference standard
-
Isotope-labeled melagatran internal standard (e.g., Melagatran-d3)
-
Human plasma (drug-free)
-
Acetonitrile (HPLC grade)
-
Methanol (B129727) (HPLC grade)
-
Formic acid (LC-MS grade)
-
Ammonium (B1175870) acetate (B1210297) (LC-MS grade)
-
Water (ultrapure, e.g., Milli-Q)
-
Solid Phase Extraction (SPE) cartridges (e.g., mixed-mode C8/SO3-) or protein precipitation reagents.
Experimental Protocols
Preparation of Stock and Working Solutions
-
Primary Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of melagatran reference standard and dissolve it in 10 mL of a suitable solvent (e.g., methanol or a mixture of methanol and water) to obtain a 1 mg/mL stock solution.
-
Internal Standard Stock Solution (1 mg/mL): Prepare a 1 mg/mL stock solution of the isotope-labeled internal standard in the same manner.
-
Working Standard Solutions: Perform serial dilutions of the primary stock solution with a suitable diluent (e.g., 50:50 acetonitrile:water) to prepare a series of working standard solutions at concentrations that will be used to spike the plasma for the calibration curve.
Preparation of Calibration Standards and Quality Control Samples
-
Calibration Standards: Spike drug-free human plasma with the appropriate working standard solutions to achieve a series of at least six to eight non-zero concentration levels. A typical calibration range for melagatran is 0.010 to 4.0 µmol/L.[1]
-
Quality Control (QC) Samples: Prepare QC samples in drug-free human plasma at a minimum of three concentration levels: low, medium, and high. These should be prepared from a separate weighing of the reference standard if possible.
Sample Preparation (Solid Phase Extraction - SPE)
This is a common and effective method for extracting melagatran from plasma.[1][2]
-
Conditioning: Condition the mixed-mode SPE cartridges (e.g., C8/SO3-) according to the manufacturer's instructions.
-
Loading: To 100 µL of plasma sample (calibrator, QC, or unknown), add the internal standard working solution. Vortex and load the entire sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge to remove interfering substances. A typical wash solution could be a low-organic content buffer.
-
Elution: Elute the analytes (melagatran and IS) using a suitable elution solvent. For a mixed-mode C8/SO3- cartridge, elution can be achieved with a high ionic strength mixture, such as 50% methanol and 50% buffer (e.g., 0.25 M ammonium acetate and 0.05 M formic acid, pH 5.3).[1]
-
Dilution/Evaporation: The eluate can be diluted directly for injection or evaporated to dryness and reconstituted in the mobile phase.[1]
LC-MS/MS Instrumentation and Conditions
The following are typical starting conditions that may require optimization for your specific instrumentation.
-
LC System: A high-performance or ultra-high-performance liquid chromatography system.
-
Mobile Phase: A gradient elution using a mixture of an aqueous phase (e.g., water with 0.1% formic acid or 10 mM ammonium acetate) and an organic phase (e.g., acetonitrile) is often employed.[1]
-
Flow Rate: A typical flow rate is between 0.5 and 0.8 mL/min.[1][2]
-
Mass Spectrometer: A triple quadrupole mass spectrometer operated in positive electrospray ionization (ESI) mode.
-
Detection: Use Multiple Reaction Monitoring (MRM) to monitor specific precursor-to-product ion transitions for melagatran and its internal standard.
Data Analysis and Calibration Curve Construction
-
Integrate the peak areas for melagatran and the internal standard in each chromatogram.
-
Calculate the peak area ratio (melagatran peak area / internal standard peak area) for each calibration standard.
-
Construct a calibration curve by plotting the peak area ratio against the nominal concentration of the calibration standards.
-
Use a linear, weighted (e.g., 1/x or 1/x²) regression analysis to fit the data. The correlation coefficient (r²) should be ≥ 0.99.
-
The concentration of melagatran in the QC and unknown samples is then calculated from their peak area ratios using the regression equation of the calibration curve.
Method Validation
The analytical method should be validated according to regulatory guidelines (e.g., FDA, EMA).[3][4][5] Key validation parameters are summarized in the table below.
Data Presentation
Table 1: Typical LC-MS/MS Method Parameters for Melagatran Quantification
| Parameter | Typical Value/Condition |
| Linearity Range | 0.010 - 4.0 µmol/L[1] |
| Correlation Coefficient (r²) | ≥ 0.99 |
| Accuracy | Within ±15% of nominal value (±20% at LLOQ)[6] |
| Precision (RSD) | ≤ 15% (≤ 20% at LLOQ)[2][6] |
| Lower Limit of Quantification (LLOQ) | 10 nmol/L[2] |
| Recovery | > 80%[1] |
| Internal Standard | Isotope-labeled melagatran |
Visualizations
Caption: Experimental workflow for melagatran quantification.
Caption: Logical relationship for calibration curve construction.
References
- 1. Determination of ximelagatran, melagatran and two intermediary metabolites in plasma by mixed-mode solid phase extraction and LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Determination of ximelagatran, an oral direct thrombin inhibitor, its active metabolite melagatran, and the intermediate metabolites, in biological samples by liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Development and validation of HPLC-UV method for quantitation of a new antithrombotic drug in rat plasma and its application to pharmacokinetic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. wjarr.com [wjarr.com]
- 5. Validation of Analytical Methods: A Review [gavinpublishers.com]
- 6. Development and validation of an analytical method for the determination of direct oral anticoagulants (DOAC) and the direct thrombin-inhibitor argatroban by HPLC–MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Use of N-Hydroxy Melagatran-d11 in Preclinical Toxicology Studies
Introduction
N-Hydroxy Melagatran (B23205) is an intermediate in the preparation of Melagatran, a direct thrombin inhibitor that acts as a potent anticoagulant.[1][2][3] Preclinical toxicology studies are essential to characterize the safety profile of new drug candidates like Melagatran and its prodrugs, such as Ximelagatran.[4][5] A critical component of these studies is toxicokinetics (TK), which relates the measured systemic exposure of a drug to its observed toxicological effects.[6][7] Accurate quantification of the drug and its metabolites in biological matrices is therefore paramount.
N-Hydroxy Melagatran-d11 is the deuterium-labeled stable isotope of N-Hydroxy Melagatran. It is not used as a therapeutic agent but serves as an ideal internal standard (IS) for quantitative bioanalysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[8] Stable isotope-labeled (SIL) internal standards are considered the "gold standard" in bioanalysis because they have nearly identical physicochemical properties to the analyte, ensuring they behave similarly during sample extraction, chromatography, and ionization.[9][10] This co-elution and similar behavior allow the SIL-IS to effectively compensate for variability in sample preparation and matrix effects, which can suppress or enhance the instrument's response.[11] The use of this compound thus enables highly accurate and precise quantification of N-Hydroxy Melagatran exposure in preclinical toxicology species, ensuring a reliable correlation between drug concentration and any observed toxicity.[12]
Data Presentation
The following tables present illustrative data from a hypothetical single-dose preclinical toxicology study in Sprague-Dawley rats. This compound would be used as an internal standard to generate the concentration data required to calculate these parameters.
Table 1: Toxicokinetic Parameters of N-Hydroxy Melagatran in Rat Plasma Following a Single Oral Dose
| Dose Group (mg/kg) | Cmax (ng/mL) | Tmax (hr) | AUC (0-t) (ng·hr/mL) | T½ (hr) |
| 1 (Low Dose) | 234 | 1.0 | 1190 | 4.1 |
| 3 (Mid Dose) | 710 | 1.0 | 3650 | 4.3 |
| 10 (High Dose) | 2450 | 1.5 | 12800 | 4.5 |
Data are hypothetical and for illustrative purposes.
Table 2: Effect of Melagatran on Coagulation Parameters in Rats
| Dose Group (mg/kg) | Time Point | Activated Partial Thromboplastin Time (aPTT) (seconds) | Prothrombin Time (PT) (seconds) | Thrombin Time (TT) (seconds) |
| Vehicle Control | Baseline | 20.1 ± 1.5 | 12.5 ± 0.8 | 15.2 ± 1.1 |
| Vehicle Control | 2 hr Post-dose | 20.5 ± 1.8 | 12.7 ± 0.9 | 15.5 ± 1.3 |
| 1 (Low Dose) | 2 hr Post-dose | 35.2 ± 3.1 | 14.8 ± 1.2 | 28.9 ± 2.5 |
| 3 (Mid Dose) | 2 hr Post-dose | 68.9 ± 5.7 | 18.2 ± 1.5 | 55.4 ± 4.9 |
| 10 (High Dose) | 2 hr Post-dose | >120 | 25.1 ± 2.2 | >150 |
Data are hypothetical, based on typical effects of direct thrombin inhibitors, and presented as Mean ± SD.[13]
Experimental Protocols
Protocol: Quantification of N-Hydroxy Melagatran in Rat Plasma using LC-MS/MS
This protocol describes a method for the quantitative determination of N-Hydroxy Melagatran in rat plasma using this compound as a stable isotope-labeled internal standard.
1. Objective To accurately measure the concentration of N-Hydroxy Melagatran in rat plasma samples obtained from preclinical toxicology studies.
2. Materials and Reagents
-
N-Hydroxy Melagatran analytical standard
-
This compound (Internal Standard)
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water
-
Control rat plasma (K2-EDTA)
3. Instrumentation
-
Liquid Chromatography system: Shimadzu, Waters, or equivalent
-
Mass Spectrometer: Sciex, Thermo Fisher, or equivalent triple quadrupole mass spectrometer
-
Analytical Column: C18 column (e.g., 50 x 2.1 mm, 1.8 µm)[14]
4. Preparation of Stock Solutions, Calibration Standards, and Quality Controls (QCs)
-
Stock Solutions (1 mg/mL): Prepare primary stock solutions of N-Hydroxy Melagatran and this compound by dissolving in methanol.
-
Working Solutions: Prepare intermediate working solutions of the analyte by serial dilution of the stock solution with 50:50 acetonitrile:water.
-
Internal Standard (IS) Working Solution (50 ng/mL): Dilute the this compound stock solution in acetonitrile.
-
Calibration Standards (CS): Spike control rat plasma with the appropriate working solutions to prepare a calibration curve, for example, ranging from 1 to 2000 ng/mL.
-
Quality Controls (QCs): Prepare QCs in control rat plasma at low, medium, and high concentrations, independent of the calibration standards.
5. Sample Preparation (Protein Precipitation)
-
Aliquot 50 µL of plasma sample (unknown, CS, or QC) into a 1.5 mL microcentrifuge tube.
-
Add 150 µL of the IS Working Solution (50 ng/mL in acetonitrile) to each tube.
-
Vortex mix for 1 minute to precipitate proteins.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer 100 µL of the supernatant to a 96-well plate or autosampler vial.
-
Inject 5 µL into the LC-MS/MS system.
6. LC-MS/MS Conditions
-
Liquid Chromatography:
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Flow Rate: 0.4 mL/min
-
Gradient: Start at 5% B, ramp to 95% B over 3 minutes, hold for 1 minute, return to 5% B and re-equilibrate.
-
Column Temperature: 40°C
-
-
Mass Spectrometry (Positive Electrospray Ionization - ESI+):
-
Ion Source Temperature: 550°C
-
IonSpray Voltage: 5500 V
-
MRM Transitions: Monitor specific precursor-to-product ion transitions for N-Hydroxy Melagatran and this compound. These must be optimized experimentally.
-
Hypothetical N-Hydroxy Melagatran (C22H31N5O5, MW 445.51): Q1: 446.2 m/z → Q3: [Product Ion m/z]
-
Hypothetical this compound: Q1: 457.2 m/z → Q3: [Product Ion m/z]
-
-
7. Data Analysis
-
Integrate the chromatographic peaks for both the analyte and the internal standard.
-
Calculate the peak area ratio (Analyte Area / IS Area).
-
Construct a calibration curve by plotting the peak area ratio against the nominal concentration of the calibration standards using a weighted (1/x²) linear regression.
-
Determine the concentration of N-Hydroxy Melagatran in the unknown samples by interpolating their peak area ratios from the calibration curve.
Visualizations
Caption: The coagulation cascade showing inhibition of Thrombin by Melagatran.
Caption: Workflow for a preclinical toxicokinetic (TK) study.
Caption: Role of a stable isotope-labeled internal standard in LC-MS/MS.
References
- 1. The direct thrombin inhibitor melagatran/ximelagatran - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. scbt.com [scbt.com]
- 3. Melagatran | C22H31N5O4 | CID 183797 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. ijnrd.org [ijnrd.org]
- 5. pacificbiolabs.com [pacificbiolabs.com]
- 6. bioivt.com [bioivt.com]
- 7. Key Considerations in Toxicokinetic - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 8. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]
- 9. benchchem.com [benchchem.com]
- 10. scispace.com [scispace.com]
- 11. research.ed.ac.uk [research.ed.ac.uk]
- 12. texilajournal.com [texilajournal.com]
- 13. Three vehicle formulations for melagatran, a direct thrombin inhibitor, evaluated in a vena cava thrombosis model in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Determination of ximelagatran, melagatran and two intermediary metabolites in plasma by mixed-mode solid phase extraction and LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Analysis of Melagatran and N-Hydroxy Melagatran-d11
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals optimizing the co-elution of melagatran (B23205) and its deuterated internal standard, N-Hydroxy Melagatran-d11, in liquid chromatography (LC) experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge in the co-elution of melagatran and this compound?
A1: The primary challenge is to achieve near-perfect co-elution to ensure accurate quantification by mass spectrometry. While deuterated internal standards are designed to have nearly identical chromatographic behavior to the analyte, a slight difference in retention time, known as the "chromatographic isotope effect," can sometimes occur.[1] This can lead to differential matrix effects and impact the accuracy of the results.[1][2]
Q2: What type of LC column is recommended for this analysis?
A2: A C18 analytical column is a suitable choice for the separation of melagatran and its related compounds.[3][4][5] These columns provide good retention and selectivity for compounds of this polarity.
Q3: What are the typical mobile phases used for the analysis of melagatran?
A3: A common mobile phase composition involves a gradient elution with acetonitrile (B52724) and an aqueous buffer.[4] A buffer of ammonium (B1175870) acetate (B1210297) with a small amount of formic or acetic acid is often used to control the pH and improve peak shape.[3][4] Maintaining a consistent pH is crucial for reproducible retention times, especially for ionizable compounds like melagatran.[6][7][8][9][10]
Q4: Why is my deuterated internal standard, this compound, eluting slightly before my analyte, melagatran?
A4: This phenomenon is known as the chromatographic isotope effect. In reversed-phase chromatography, deuterated compounds can sometimes elute slightly earlier than their non-deuterated counterparts.[1] While often minimal, this can be significant in high-resolution systems.
Troubleshooting Guide
This guide addresses common issues encountered during the optimization of LC gradients for the co-elution of melagatran and this compound.
Issue 1: Poor Peak Shape (Tailing, Fronting, or Splitting)
| Symptom | Potential Cause | Recommended Solution |
| Peak Tailing | Secondary interactions with the stationary phase (e.g., silanol (B1196071) interactions with the basic melagatran molecule).[11] | - Adjust the mobile phase pH to suppress the ionization of residual silanols (lower pH). - Add a competing base to the mobile phase in small concentrations. - Use a column with end-capping or a different stationary phase chemistry.[11] |
| Peak Fronting | Column overload or a sample solvent stronger than the initial mobile phase.[12] | - Reduce the injection volume or the concentration of the sample. - Ensure the sample is dissolved in a solvent that is weaker than or equal in strength to the initial mobile phase conditions.[11] |
| Peak Splitting | - Co-elution of an interfering compound. - A void or contamination at the head of the column.[13][14] - Sample solvent being too strong.[15] | - Modify the gradient to improve resolution. - Reverse-flush the column or replace it if a void is suspected.[14] - Prepare the sample in the initial mobile phase.[11] |
Issue 2: Retention Time Variability
| Symptom | Potential Cause | Recommended Solution |
| Drifting Retention Times | - Inadequate column equilibration between injections. - Changes in mobile phase composition over time. | - Ensure the column is equilibrated with the initial mobile phase for a sufficient time before each injection. - Prepare fresh mobile phase daily. |
| Sudden Shifts in Retention Time | - A change in the mobile phase composition or flow rate. - A leak in the system. | - Verify the mobile phase composition and pump flow rate. - Inspect the system for any leaks. |
Issue 3: Inconsistent Co-elution
| Symptom | Potential Cause | Recommended Solution |
| Analyte and internal standard show a small, but consistent, separation. | Chromatographic isotope effect.[1] | - Adjust the gradient slope. A shallower gradient may improve co-elution. - Modify the mobile phase composition slightly (e.g., small changes in pH or organic content). |
| Degree of separation between analyte and internal standard varies between runs. | Inconsistent gradient formation or temperature fluctuations. | - Ensure the pump is functioning correctly and the gradient is being formed reproducibly. - Use a column oven to maintain a constant temperature. |
Data Presentation
The following tables provide simulated data for typical starting conditions and the expected impact of gradient modifications on the retention and resolution of melagatran and this compound.
Table 1: Initial Chromatographic Conditions and Expected Retention Times
| Parameter | Value |
| Column | C18, 2.1 x 50 mm, 1.8 µm |
| Mobile Phase A | 10 mM Ammonium Acetate in Water, pH 4.5 |
| Mobile Phase B | Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 5 µL |
| Initial Gradient | 5% B for 0.5 min, ramp to 95% B in 3 min, hold for 1 min |
| Expected Retention Time (Melagatran) | ~2.5 min |
| Expected Retention Time (this compound) | ~2.48 min |
Table 2: Effect of Gradient Slope on Retention Time and Resolution
| Gradient Profile | Melagatran Retention Time (min) | This compound Retention Time (min) | Resolution (Rs) |
| 5-95% B in 2 min (Fast) | 2.1 | 2.08 | 0.8 |
| 5-95% B in 3 min (Medium) | 2.5 | 2.48 | 1.1 |
| 5-95% B in 5 min (Shallow) | 3.2 | 3.17 | 1.4 |
Experimental Protocols
Detailed Method for LC-MS/MS Analysis
This protocol is a starting point for the analysis of melagatran and this compound. Optimization will be required for your specific instrumentation and application.
-
Sample Preparation:
-
Perform a protein precipitation of plasma samples by adding three parts of cold acetonitrile containing the internal standard (this compound) to one part of plasma.
-
Vortex for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the sample in 100 µL of the initial mobile phase (95% Mobile Phase A, 5% Mobile Phase B).
-
-
LC System and Conditions:
-
LC System: A high-performance liquid chromatography system capable of binary gradient elution.
-
Column: C18, 2.1 x 50 mm, 1.8 µm.
-
Mobile Phase A: 10 mM Ammonium Acetate in Water, adjusted to pH 4.5 with acetic acid.
-
Mobile Phase B: Acetonitrile.
-
Gradient Program:
-
0.0 - 0.5 min: 5% B
-
0.5 - 3.5 min: Ramp from 5% to 95% B
-
3.5 - 4.5 min: Hold at 95% B
-
4.5 - 4.6 min: Return to 5% B
-
4.6 - 6.0 min: Equilibrate at 5% B
-
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry Conditions:
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Melagatran: To be determined based on precursor and product ions.
-
This compound: To be determined based on precursor and product ions.
-
-
Optimize ion source parameters (e.g., capillary voltage, source temperature, gas flows) for maximum signal intensity.
-
Visualizations
Caption: Experimental workflow for optimizing LC gradient for melagatran analysis.
Caption: Troubleshooting decision pathway for common LC issues.
References
- 1. benchchem.com [benchchem.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. Determination of ximelagatran, an oral direct thrombin inhibitor, its active metabolite melagatran, and the intermediate metabolites, in biological samples by liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Determination of ximelagatran, melagatran and two intermediary metabolites in plasma by mixed-mode solid phase extraction and LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. revroum.lew.ro [revroum.lew.ro]
- 7. chromatographytoday.com [chromatographytoday.com]
- 8. Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds – secrets of science [shimadzu-webapp.eu]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. agilent.com [agilent.com]
- 11. benchchem.com [benchchem.com]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. lctsbible.com [lctsbible.com]
- 14. agilent.com [agilent.com]
- 15. Peak Splitting in HPLC: Causes and Solutions | Separation Science [sepscience.com]
addressing matrix effects in melagatran bioanalysis
Welcome to the technical support center for the bioanalysis of melagatran (B23205). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions related to the quantitative analysis of melagatran in biological matrices.
Troubleshooting Guides
This section addresses specific issues that may arise during the LC-MS/MS analysis of melagatran.
Question: Why am I observing poor peak shapes (fronting, tailing, or splitting) for melagatran?
Answer: Poor peak shape can be caused by several factors related to the analytical column, mobile phase, or injection solvent.
-
Column Issues: Contamination or partial clogging of the column frit can lead to peak splitting. A void in the column, which can be caused by the dissolution of silica (B1680970) at a mobile phase pH greater than 7, is another potential cause.
-
Mobile Phase and Injection Solvent: If the injection solvent is stronger than the mobile phase, it can cause peak distortion. Secondary interactions between melagatran and the stationary phase can also lead to peak tailing.
-
Extra-Column Effects: Issues with tubing, fittings, or the detector cell can also contribute to peak tailing.
Question: My melagatran signal intensity is low and inconsistent. What are the potential causes?
Answer: Low and inconsistent signal intensity for melagatran is a common problem and can often be attributed to matrix effects, particularly ion suppression.
-
Inadequate Sample Cleanup: Biological matrices like plasma contain high concentrations of endogenous components, such as phospholipids (B1166683), that can co-elute with melagatran and suppress its ionization in the mass spectrometer source.
-
Ion Source Contamination: Buildup of non-volatile matrix components on the ion source can lead to a gradual or sudden decrease in signal intensity.
-
Suboptimal LC-MS/MS Parameters: Incorrect ionization source settings (e.g., temperature, gas flows, voltage) or mass spectrometer parameters can result in a weak signal.
Question: I am seeing a chromatographic shift between melagatran and its deuterated internal standard. Why is this happening?
Answer: This phenomenon is known as the "isotope effect." The substitution of hydrogen with deuterium (B1214612) can slightly alter the physicochemical properties of the molecule, leading to a small difference in retention time during liquid chromatography.[1] While often minor, this can be problematic if the analyte and internal standard elute in a region of variable matrix effects, leading to inaccurate quantification.[1]
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and why are they a concern in melagatran bioanalysis?
A1: Matrix effects are the alteration of analyte ionization efficiency due to co-eluting components from the biological matrix.[2] This can lead to either ion suppression (decreased signal) or ion enhancement (increased signal), both of which compromise the accuracy and reproducibility of the quantitative results. In melagatran bioanalysis, particularly in plasma, phospholipids are a major source of matrix effects.[3]
Q2: How do I choose the best sample preparation technique for melagatran analysis in plasma?
A2: The choice of sample preparation technique depends on the required sensitivity, throughput, and the degree of cleanliness needed for your assay. Here's a general guide:
-
Protein Precipitation (PPT): This is a simple and fast method but provides the least clean extract, with significant amounts of phospholipids remaining.[4] It may be suitable for early discovery studies where high throughput is prioritized over the lowest limits of quantification.
-
Liquid-Liquid Extraction (LLE): LLE offers a cleaner extract than PPT by partitioning melagatran into an immiscible organic solvent. The selectivity can be tuned by adjusting the pH and the choice of solvent.
-
Solid-Phase Extraction (SPE): SPE, particularly mixed-mode or phospholipid removal SPE, provides the cleanest extracts by selectively retaining melagatran while washing away interfering matrix components.[5] This is often the preferred method for regulated bioanalysis requiring high sensitivity and accuracy.[6]
Q3: Can a deuterated internal standard for melagatran always correct for matrix effects?
A3: While a stable isotope-labeled internal standard (SIL-IS) like deuterated melagatran is the gold standard, it may not always perfectly compensate for matrix effects.[7] If there is a chromatographic separation between melagatran and its deuterated analog (due to the isotope effect), they may experience different degrees of ion suppression in highly complex matrices, leading to analytical bias.[7] Therefore, it is crucial to evaluate matrix effects during method validation even when using a SIL-IS.
Q4: What are some key considerations for the stability of melagatran in plasma samples?
A4: Analyte stability is a critical aspect of bioanalytical method validation. For melagatran, it is important to assess its stability under various conditions that samples may encounter:
-
Freeze-Thaw Stability: Evaluate if repeated freezing and thawing cycles affect the concentration of melagatran.
-
Short-Term (Bench-Top) Stability: Determine the stability of melagatran in plasma at room temperature for the expected duration of sample handling and preparation.
-
Long-Term Storage Stability: Confirm the stability of melagatran in plasma when stored at low temperatures (e.g., -20°C or -80°C) for the duration of the study.
-
Post-Preparative Stability: Assess the stability of the processed samples in the autosampler before injection.
Studies on similar anticoagulants have shown that the stability of coagulation parameters can be time- and temperature-dependent after thawing.[8]
Data Presentation
The following tables summarize typical performance data for different sample preparation techniques in bioanalysis. While specific values for melagatran may vary depending on the exact method, these provide a general comparison.
Table 1: Comparison of Analyte Recovery for Different Sample Preparation Techniques
| Sample Preparation Method | Typical Analyte Recovery (%) | Reference |
| Protein Precipitation (PPT) | 50 - 90 | [4] |
| Liquid-Liquid Extraction (LLE) | 70 - 100 | [9] |
| Solid-Phase Extraction (SPE) | 80 - 110 | [6] |
| Phospholipid Removal SPE | > 95 | [9] |
Table 2: Comparison of Matrix Effect for Different Sample Preparation Techniques
| Sample Preparation Method | Typical Matrix Effect (%)* | Reference |
| Protein Precipitation (PPT) | 20 - 50 | [4] |
| Liquid-Liquid Extraction (LLE) | 10 - 30 | [10] |
| Solid-Phase Extraction (SPE) | < 15 | [5] |
| Phospholipid Removal SPE | < 5 | [9] |
*Matrix effect is calculated as (1 - [Peak area in matrix] / [Peak area in neat solution]) x 100%. A lower percentage indicates less ion suppression.
Experimental Protocols
Protocol 1: Protein Precipitation (PPT)
-
To 100 µL of plasma sample in a microcentrifuge tube, add 300 µL of cold acetonitrile (B52724) containing the internal standard.
-
Vortex for 1 minute to precipitate the proteins.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean tube or a 96-well plate.
-
Evaporate the supernatant to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of mobile phase.
-
Vortex and inject into the LC-MS/MS system.
Protocol 2: Liquid-Liquid Extraction (LLE)
-
To 100 µL of plasma sample in a glass tube, add the internal standard and 50 µL of a suitable buffer to adjust the pH (e.g., ammonium (B1175870) acetate (B1210297) buffer, pH 5).
-
Add 600 µL of an immiscible organic solvent (e.g., methyl tert-butyl ether or ethyl acetate).
-
Vortex for 5 minutes to ensure thorough mixing.
-
Centrifuge at 4,000 rpm for 10 minutes to separate the aqueous and organic layers.
-
Transfer the organic layer to a clean tube.
-
Evaporate the organic solvent to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of mobile phase.
-
Vortex and inject into the LC-MS/MS system.
Protocol 3: Mixed-Mode Solid-Phase Extraction (SPE) for Melagatran
This protocol is adapted from a published method for melagatran and its metabolites.[6]
-
Conditioning: Condition a mixed-mode (C8/SCX) SPE cartridge with 1 mL of methanol (B129727) followed by 1 mL of water.
-
Sample Loading: Load 100 µL of the plasma sample onto the conditioned SPE cartridge.
-
Washing:
-
Wash the cartridge with 1 mL of a weak organic solvent (e.g., 5% methanol in water) to remove polar interferences.
-
Wash the cartridge with 1 mL of an acidic solution (e.g., 0.1 M formic acid) to remove basic interferences that are not strongly retained.
-
-
Elution: Elute melagatran and the internal standard with 500 µL of a high ionic strength, basic organic solvent (e.g., 5% ammonium hydroxide (B78521) in 50:50 methanol:acetonitrile).
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen at 40°C and reconstitute in 100 µL of mobile phase for LC-MS/MS analysis.
Visualizations
Caption: Troubleshooting workflow for addressing matrix effects.
Caption: Logic for selecting a sample preparation method.
Caption: How co-eluting matrix components cause ion suppression.
References
- 1. benchchem.com [benchchem.com]
- 2. The Liquid-Liquid Extraction Guide | Phenomenex [phenomenex.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. bme.psu.edu [bme.psu.edu]
- 6. Determination of ximelagatran, melagatran and two intermediary metabolites in plasma by mixed-mode solid phase extraction and LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. myadlm.org [myadlm.org]
- 8. mdpi.com [mdpi.com]
- 9. Innovative Solid-Phase Extraction Strategies for Improving the Advanced Chromatographic Determination of Drugs in Challenging Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
preventing in-source fragmentation of N-Hydroxy Melagatran-d11
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the analysis of N-Hydroxy Melagatran-d11, with a specific focus on preventing in-source fragmentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its significance?
This compound is the deuterated stable isotope-labeled analog of N-Hydroxy Melagatran. N-Hydroxy Melagatran is an intermediate in the metabolic conversion of the prodrug ximelagatran (B1683401) to its active form, melagatran.[1][2] Melagatran is a potent direct thrombin inhibitor, playing a key role in anticoagulant therapies.[3][4] The deuterated form is typically used as an internal standard in quantitative bioanalytical assays using liquid chromatography-mass spectrometry (LC-MS) to ensure accuracy and precision.
Q2: What is in-source fragmentation and why is it a concern for this compound analysis?
In-source fragmentation (ISF) is the unintended fragmentation of an analyte in the ion source of a mass spectrometer before it reaches the mass analyzer.[5] This can lead to a diminished signal for the intended precursor ion, making accurate quantification challenging. For this compound, which possesses several functional groups, there is a potential for fragmentation under harsh ionization conditions, which can compromise the reliability of experimental results.
Q3: What are the primary instrument parameters that influence in-source fragmentation?
The primary instrumental parameters that influence in-source fragmentation are:
-
Cone Voltage (or Declustering Potential/Fragmentor Voltage): This voltage accelerates ions from the ion source into the mass analyzer. Higher voltages increase the kinetic energy of the ions, leading to more energetic collisions with gas molecules and consequently, more fragmentation.[5][6][7]
-
Source Temperature and Desolvation Gas Temperature: Elevated temperatures can provide thermal energy that contributes to the fragmentation of thermally labile molecules.[5][7]
-
Nebulizer and Desolvation Gas Flow Rates: These parameters can influence the efficiency of desolvation and the ion sampling process, indirectly affecting the internal energy of the ions.
Troubleshooting Guide: Minimizing In-Source Fragmentation
This guide provides a systematic approach to troubleshoot and minimize in-source fragmentation of this compound during LC-MS analysis.
| Issue | Potential Cause | Recommended Action |
| Low abundance or absence of the precursor ion ([M+H]⁺) for this compound. | High Cone Voltage: The applied cone voltage is too high, causing the molecule to fragment in the ion source. | Systematically reduce the cone voltage in increments of 5-10 V and monitor the intensity of the precursor ion. |
| High Source/Desolvation Temperature: The ion source or desolvation gas temperature is too high, leading to thermal degradation. | Decrease the source and/or desolvation temperature in increments of 20-25 °C and observe the effect on the precursor ion signal. | |
| Aggressive Mobile Phase: The mobile phase composition may promote fragmentation. | While acidic mobile phases (e.g., with 0.1% formic acid) are common for good ionization in positive mode, ensure the overall conditions are not too harsh. Consider if a different additive might be suitable. | |
| High intensity of fragment ions compared to the precursor ion. | Suboptimal Ionization Conditions: The overall "softness" of the ionization is not optimized for this specific analyte. | Perform a systematic optimization of the key source parameters. This involves infusing a standard solution of this compound and varying one parameter at a time (cone voltage, temperatures, gas flows) to find the optimal conditions that maximize the precursor ion signal while minimizing fragmentation. |
| Inconsistent quantification results. | Variable In-Source Fragmentation: Fluctuations in instrument conditions are leading to inconsistent levels of fragmentation between runs. | Ensure the LC-MS system is properly calibrated and stabilized. Regularly clean the ion source to prevent contamination that can lead to unstable ionization.[8] |
Experimental Protocols
Protocol 1: Systematic Optimization of Cone Voltage to Minimize In-Source Fragmentation
This protocol describes a method for determining the optimal cone voltage for the analysis of this compound.
1. Materials:
- This compound standard solution (e.g., 100 ng/mL in 50:50 acetonitrile:water with 0.1% formic acid).
- LC-MS system with an electrospray ionization (ESI) source.
- Syringe pump for direct infusion.
2. Methodology:
- Infusion Setup: Infuse the this compound standard solution directly into the mass spectrometer at a constant flow rate (e.g., 10 µL/min).
- Initial MS Parameters:
- Ionization Mode: Positive Electrospray Ionization (ESI+).
- Capillary Voltage: ~3.0-3.5 kV.
- Source Temperature: Set to a moderate value (e.g., 120 °C).
- Desolvation Temperature: Set to a moderate value (e.g., 350 °C).
- Gas Flows: Use typical starting values for your instrument.
- Cone Voltage Optimization:
- Start with a relatively high cone voltage (e.g., 50 V) where fragmentation is likely to be observed.
- Acquire a full scan mass spectrum and record the intensities of the precursor ion ([M+H]⁺, m/z ~457.6) and any significant fragment ions.
- Decrease the cone voltage in increments of 5 or 10 V.
- At each step, acquire a new mass spectrum and record the ion intensities.
- Continue this process until a very low cone voltage is reached (e.g., 10 V).
- Data Analysis:
- Create a table summarizing the intensities of the precursor and major fragment ions at each cone voltage setting.
- Plot the ion intensities as a function of the cone voltage.
- The optimal cone voltage is the one that provides the highest intensity for the precursor ion with the lowest intensity of fragment ions.
Quantitative Data Summary:
| Cone Voltage (V) | Precursor Ion Intensity ([M+H]⁺) | Major Fragment Ion 1 Intensity | Major Fragment Ion 2 Intensity |
| 50 | |||
| 40 | |||
| 30 | |||
| 20 | |||
| 10 |
(Note: The user should populate this table with their experimental data.)
Visualizations
Metabolic Pathway of Ximelagatran
Caption: Metabolic conversion of ximelagatran to melagatran.
Troubleshooting Logic for In-Source Fragmentation
Caption: Workflow for troubleshooting in-source fragmentation.
Mechanism of Action: Direct Thrombin Inhibition
Caption: Melagatran's inhibition of thrombin in the coagulation cascade.
References
- 1. Ximelagatran (Exanta): alternative to warfarin? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Absorption, distribution, metabolism, and excretion of ximelagatran, an oral direct thrombin inhibitor, in rats, dogs, and humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The direct thrombin inhibitor melagatran/ximelagatran | The Medical Journal of Australia [mja.com.au]
- 4. The direct thrombin inhibitor melagatran/ximelagatran - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Strategies for Mitigating In-Source Fragmentation in NDSRI Analysis using LC-MS - Confirmatory Testing & Analytical Challenges - Nitrosamines Exchange [nitrosamines.usp.org]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. researchgate.net [researchgate.net]
- 8. chromforum.org [chromforum.org]
improving recovery of melagatran from biological matrices
Welcome to the technical support center for improving the recovery of melagatran (B23205) from biological matrices. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for extracting melagatran from biological samples like plasma and urine?
A1: The three primary techniques for extracting melagatran from biological matrices are Solid-Phase Extraction (SPE), Liquid-Liquid Extraction (LLE), and Protein Precipitation (PPT).[1][2] Each method has its own advantages and is chosen based on factors like the required cleanliness of the extract, sample volume, and throughput needs. SPE is often favored for its high selectivity and recovery, while PPT is a simpler, faster method suitable for high-throughput screening.[3][4][5] LLE offers a balance between cleanliness and ease of use.
Q2: What kind of recovery efficiencies can I expect for melagatran with these methods?
A2: With optimized protocols, you can expect high recovery rates for melagatran. Solid-Phase Extraction (SPE) methods have been reported to achieve recovery rates of over 80% and even greater than 90% for melagatran and its metabolites from human plasma.[6] Protein precipitation with acetonitrile (B52724) has also been shown to yield recoveries higher than 80%.[7] Recovery with Liquid-Liquid Extraction is highly dependent on the choice of solvent and pH but can be optimized to achieve good recovery.
Q3: What are "matrix effects" and how can they affect my melagatran analysis?
A3: Matrix effects are the alteration of the ionization efficiency of melagatran by co-eluting substances from the biological sample.[8] These effects can lead to either suppression or enhancement of the signal during LC-MS/MS analysis, resulting in inaccurate quantification. Common endogenous interfering substances include phospholipids, salts, and lipids, while exogenous interferences can come from co-administered drugs.[9] Proper sample cleanup is crucial to minimize matrix effects.
Q4: How do I choose the right extraction method for my experiment?
A4: The choice of extraction method depends on several factors:
-
Required Sample Cleanliness: For sensitive LC-MS/MS analysis, a cleaner extract is often necessary to minimize matrix effects. SPE generally provides the cleanest extracts, followed by LLE, and then PPT.
-
Sample Throughput: If you are processing a large number of samples, the speed and simplicity of PPT make it an attractive option.[10][11]
-
Analyte Concentration: For samples with very low concentrations of melagatran, a method that includes a concentration step, such as SPE or LLE with solvent evaporation and reconstitution, may be necessary.
-
Method Development Time: PPT methods are generally the quickest to develop, while SPE methods may require more time for optimization of sorbents and solvents.
Troubleshooting Guides
Solid-Phase Extraction (SPE) Troubleshooting
Problem: Low Recovery of Melagatran
| Potential Cause | Recommended Solution |
| Incorrect Sorbent Choice | For melagatran, a mixed-mode sorbent (e.g., C8/cation exchange) is effective. Ensure the sorbent chemistry is appropriate for retaining the polar and ionizable melagatran molecule.[6] |
| Insufficient Elution Solvent Strength | Increase the organic content or use a stronger elution solvent. For melagatran, a mixture of methanol (B129727) and an ammonium (B1175870) acetate (B1210297) buffer has been shown to be effective.[6] |
| Inadequate Elution Volume | Increase the volume of the elution solvent in increments to ensure complete elution of melagatran from the sorbent. |
| Sample pH Not Optimal | Adjust the pH of the sample to ensure melagatran is in a charged state for optimal retention on a mixed-mode cation exchange sorbent. |
| Flow Rate Too High During Loading | Decrease the flow rate during sample loading to allow for sufficient interaction between melagatran and the sorbent. |
| SPE Cartridge Drying Out | Ensure the sorbent bed does not dry out after conditioning and equilibration steps, as this can lead to inconsistent recoveries. |
Liquid-Liquid Extraction (LLE) Troubleshooting
Problem: Low or Inconsistent Recovery of Melagatran
| Potential Cause | Recommended Solution |
| Inappropriate Extraction Solvent | The choice of an organic solvent with suitable polarity is critical. For a polar compound like melagatran, consider solvents like ethyl acetate or a mixture of less polar and more polar solvents. Optimization of the solvent system is key. |
| Suboptimal pH of the Aqueous Phase | Adjusting the pH of the biological sample is crucial for efficient partitioning. For melagatran, which is a polar and ionizable compound, adjusting the pH to suppress its ionization can enhance its partitioning into the organic phase. |
| Insufficient Phase Separation/Emulsion Formation | Emulsions can trap the analyte and lead to low recovery. To break emulsions, try adding salt to the aqueous phase (salting-out effect), centrifuging at a higher speed, or using a different organic solvent. |
| Inadequate Mixing | Ensure thorough mixing of the aqueous and organic phases to maximize the surface area for extraction. Gentle but consistent inversion is often more effective than vigorous shaking, which can promote emulsion formation. |
| Analyte Back-Extraction | If the pH of the extraction solvent is not optimal, the analyte may partition back into the aqueous phase. Ensure the final pH of the organic phase maintains the analyte in its desired state. |
Protein Precipitation (PPT) Troubleshooting
Problem: Low Melagatran Recovery or Clogged Filters/Columns
| Potential Cause | Recommended Solution |
| Inefficient Protein Removal | Acetonitrile is a highly effective solvent for precipitating plasma proteins and has been shown to provide good recovery for drugs.[7][11] A common ratio is 3:1 (v/v) of acetonitrile to plasma.[10] |
| Analyte Co-precipitation | Melagatran may co-precipitate with the proteins. To minimize this, ensure rapid and thorough mixing of the precipitating solvent with the sample. Adding the solvent quickly and vortexing immediately can improve recovery. |
| Fine Precipitate Clogging System | If the precipitated protein is too fine, it can clog filters or HPLC columns. Allowing the sample to sit at a low temperature (e.g., -20°C) for a period after adding the solvent can help form a more compact pellet upon centrifugation. |
| Incomplete Dissolution After Reconstitution | If the supernatant is evaporated and the residue is reconstituted, ensure the reconstitution solvent is appropriate to fully dissolve the melagatran. Sonication can aid in dissolution. |
Data Summary
The following table summarizes typical recovery data for melagatran using different extraction techniques.
| Extraction Method | Biological Matrix | Reported Recovery (%) | Key Parameters | Reference |
| Solid-Phase Extraction | Human Plasma | > 80% | Mixed-mode C8/SO3- sorbent, elution with methanol/ammonium acetate buffer. | [6] |
| Solid-Phase Extraction | Human Plasma | > 90% | Octylsilica sorbent. | [3] |
| Protein Precipitation | Human Plasma | > 80% | Acetonitrile as the precipitating solvent. | [7] |
Experimental Protocols
Protocol 1: Solid-Phase Extraction (SPE) of Melagatran from Human Plasma
This protocol is based on a validated method for the determination of melagatran in human plasma.[6]
-
SPE Cartridge Conditioning: Condition a mixed-mode (C8/SO3-) SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Sample Pre-treatment: To 200 µL of human plasma, add an internal standard and vortex.
-
Sample Loading: Load the pre-treated plasma sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of a weak organic solvent (e.g., 5% methanol in water) to remove interferences.
-
Elution: Elute melagatran from the cartridge with 1 mL of a mixture of 50% methanol and 50% 0.25 M ammonium acetate buffer (pH 5.3).[6]
-
Analysis: The eluate can be directly injected into an LC-MS/MS system for analysis.
Protocol 2: Protein Precipitation (PPT) of Melagatran from Human Plasma
This is a general protocol for protein precipitation using acetonitrile.
-
Sample Preparation: Aliquot 100 µL of plasma into a microcentrifuge tube.
-
Solvent Addition: Add 300 µL of ice-cold acetonitrile to the plasma sample.[10]
-
Vortexing: Immediately vortex the mixture vigorously for 30 seconds to ensure thorough mixing and efficient protein precipitation.
-
Centrifugation: Centrifuge the sample at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C to pellet the precipitated proteins.
-
Supernatant Collection: Carefully collect the supernatant containing melagatran and transfer it to a clean tube.
-
Analysis: The supernatant can be directly injected for LC-MS/MS analysis or evaporated and reconstituted in a suitable mobile phase.
Visualizations
Caption: General experimental workflow for melagatran extraction and analysis.
Caption: Troubleshooting decision tree for low melagatran recovery.
References
- 1. btrc-charity.org [btrc-charity.org]
- 2. waters.com [waters.com]
- 3. Innovative Solid-Phase Extraction Strategies for Improving the Advanced Chromatographic Determination of Drugs in Challenging Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Comparison of different serum sample extraction methods and their suitability for mass spectrometry analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Determination of ximelagatran, melagatran and two intermediary metabolites in plasma by mixed-mode solid phase extraction and LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. myadlm.org [myadlm.org]
- 8. researchgate.net [researchgate.net]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. agilent.com [agilent.com]
- 11. chromatographyonline.com [chromatographyonline.com]
Technical Support Center: Managing Ion Suppression in ESI-MS for Melagatran Assays
Welcome to the technical support center for melagatran (B23205) assays using Electrospray Ionization Mass Spectrometry (ESI-MS). This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals identify and mitigate ion suppression, ensuring accurate and reproducible quantification of melagatran in biological matrices.
Frequently Asked Questions (FAQs)
Q1: What is ion suppression and why is it a concern in ESI-MS analysis of melagatran?
A1: Ion suppression is a phenomenon in ESI-MS where the ionization efficiency of the target analyte, melagatran, is reduced by the presence of co-eluting compounds from the sample matrix.[1][2] This leads to a decreased signal response, which can negatively impact the accuracy, precision, and sensitivity of the assay.[3][4] In bioanalytical methods, endogenous components of plasma or urine, as well as exogenous substances like co-administered drugs, can cause ion suppression.[5][6] Given that ESI is susceptible to these matrix effects, it is crucial to address ion suppression to ensure reliable quantification of melagatran.[7][8]
Q2: What are the common causes of ion suppression in melagatran assays?
A2: The primary causes of ion suppression are co-eluting matrix components that compete with melagatran for ionization in the ESI source.[1][3] These can include:
-
Endogenous compounds: Salts, phospholipids (B1166683), and proteins from biological samples like plasma or urine are major contributors.[6][9]
-
Exogenous compounds: Co-administered drugs, their metabolites, or formulation agents can also interfere with melagatran's ionization.[5][10]
-
Mobile phase additives: Non-volatile buffers or high concentrations of certain additives can lead to signal suppression.[1]
-
High analyte concentration: At high concentrations, the detector response for an analyte can become non-linear, leading to saturation effects that mimic suppression.[3]
Q3: How can I detect ion suppression in my melagatran LC-MS/MS method?
A3: A common method to assess ion suppression is the post-column infusion experiment.[6][11] In this technique, a constant flow of a melagatran standard solution is infused into the mobile phase after the analytical column.[11] A blank matrix sample (e.g., plasma extract without melagatran) is then injected.[11] Any dip or decrease in the constant melagatran signal indicates the retention time at which matrix components are eluting and causing ion suppression.[11][12] This allows for chromatographic conditions to be optimized to separate the melagatran peak from these suppressive regions.[11]
Q4: Is Atmospheric Pressure Chemical Ionization (APCI) a viable alternative to ESI for melagatran analysis to avoid ion suppression?
A4: APCI is generally less susceptible to ion suppression than ESI.[1][2][7] The ionization mechanism in APCI is different and less affected by the physical properties of the droplets that are critical in ESI.[1] If melagatran can be efficiently ionized by APCI, switching the ionization source could be a strategy to mitigate severe ion suppression.[2][7] However, the choice of ionization technique will also depend on the polarity and thermal stability of melagatran.
Troubleshooting Guide
This guide addresses specific issues you may encounter during your melagatran ESI-MS experiments.
Problem 1: Low melagatran signal intensity and poor sensitivity.
-
Question: My melagatran signal is much lower than expected, and I'm struggling to reach the required limit of quantification (LOQ). Could this be ion suppression?
-
Answer: Yes, this is a classic symptom of ion suppression. Co-eluting matrix components are likely interfering with the ionization of melagatran.
-
Troubleshooting Steps:
-
Improve Sample Preparation: The most effective way to combat ion suppression is to remove interfering matrix components before analysis.[9][13]
-
If you are using protein precipitation, consider switching to a more selective technique like Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE).[3][9] Studies on melagatran have shown high recovery with SPE.[14][15]
-
Optimize your current extraction protocol to enhance the removal of phospholipids and other interfering substances.
-
-
Optimize Chromatography: Adjust your chromatographic method to separate melagatran from the regions of ion suppression.
-
Modify the gradient elution to shift the retention time of melagatran.[3]
-
Try a different stationary phase (e.g., a different C18 column or a phenyl-hexyl column) to alter selectivity.
-
-
Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS for melagatran is the best way to compensate for matrix effects.[13] Since the SIL-IS co-elutes and experiences the same degree of ion suppression as the analyte, the ratio of their signals remains constant, leading to accurate quantification.[13] Several published methods for melagatran utilize isotope-labeled internal standards.[14][15]
-
Sample Dilution: Diluting the sample extract can reduce the concentration of interfering components and thereby lessen ion suppression.[2][16] However, ensure that after dilution, the melagatran concentration is still above the instrument's limit of detection.[16]
-
Problem 2: Poor reproducibility of melagatran quantification between samples.
-
Question: My quality control samples are showing high variability. What could be the cause?
-
Answer: Inconsistent ion suppression between different samples can lead to poor reproducibility. The composition of the biological matrix can vary from one subject to another, causing the degree of ion suppression to differ.[7]
-
Troubleshooting Steps:
-
Implement a Robust Sample Preparation Protocol: As mentioned above, techniques like SPE are crucial for removing a significant portion of matrix interferences and improving method robustness.[9][15] Automated sample preparation can further enhance reproducibility.[15][17]
-
Mandatory Use of a Co-eluting Internal Standard: An appropriate internal standard, preferably a stable isotope-labeled version of melagatran, is essential to correct for sample-to-sample variations in matrix effects.[13][17]
-
Matrix-Matched Calibrators: Prepare your calibration standards in the same biological matrix as your samples to ensure that the calibrators and the unknown samples experience similar matrix effects.[13]
-
Data and Protocols
Comparison of Sample Preparation Techniques for Reducing Ion Suppression
| Sample Preparation Technique | Effectiveness in Reducing Ion Suppression | Advantages for Melagatran Assays | Disadvantages |
| Protein Precipitation (PPT) | Low to Moderate[3][18] | Simple, fast, and inexpensive. | Non-selective; leaves many matrix components like phospholipids in the extract, often leading to significant ion suppression.[3] |
| Liquid-Liquid Extraction (LLE) | Moderate to High[3][9] | Can provide cleaner extracts than PPT by selecting an appropriate organic solvent.[9] | Can be labor-intensive and may have lower analyte recovery if partitioning is not optimal. |
| Solid-Phase Extraction (SPE) | High[3][9] | Highly selective, providing very clean extracts and significantly reducing ion suppression.[13][15] Published methods for melagatran show high recovery (>80-90%).[14][15] | More complex and costly than PPT or LLE. Method development can be time-consuming. |
Experimental Protocol: Solid-Phase Extraction for Melagatran from Human Plasma
This protocol is based on methodologies described for the analysis of melagatran and its related compounds.[14][15]
Objective: To extract melagatran from human plasma while minimizing matrix components that cause ion suppression.
Materials:
-
Mixed-mode (C8/cation exchange) or Octylsilica (C8) SPE cartridges/plates.[14][15]
-
Human plasma samples.
-
Melagatran standard solutions.
-
Isotope-labeled internal standard for melagatran.[15]
-
Ammonium (B1175870) acetate (B1210297), Formic acid.
-
Centrifuge, Evaporator, Vortex mixer.
Procedure:
-
Sample Pre-treatment:
-
Thaw plasma samples at room temperature.
-
Spike the plasma samples (including calibrators and QCs) with the isotope-labeled internal standard.
-
Vortex briefly to mix.
-
-
SPE Cartridge Conditioning:
-
Condition the SPE cartridges sequentially with 1 mL of methanol followed by 1 mL of water. Do not allow the cartridges to dry.
-
-
Sample Loading:
-
Load the pre-treated plasma samples onto the conditioned SPE cartridges.
-
Apply a gentle vacuum to draw the sample through the sorbent at a slow, steady rate.
-
-
Washing:
-
Wash the cartridges to remove unretained matrix components. A typical wash solution could be a low percentage of organic solvent in an aqueous buffer (e.g., 5% methanol in water).
-
-
Elution:
-
Elute melagatran and the internal standard using an appropriate elution solvent. For a mixed-mode C8/cation exchange sorbent, elution can be achieved with a mixture of methanol and a high ionic strength buffer (e.g., 50% methanol and 50% 0.25 M ammonium acetate with 0.05 M formic acid, pH 5.3).[15] For a standard C8 column, a higher percentage of organic solvent like acetonitrile might be used.[14]
-
-
Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a stream of nitrogen at approximately 40°C.
-
Reconstitute the residue in the mobile phase used for the LC-MS/MS analysis.
-
-
Analysis:
-
Inject the reconstituted sample into the LC-MS/MS system.
-
Visualizations
Experimental Workflow for Melagatran Analysis
Caption: Workflow for melagatran quantification from plasma using SPE and LC-MS/MS.
Troubleshooting Logic for Ion Suppression
Caption: Decision tree for troubleshooting ion suppression in melagatran assays.
References
- 1. Ion suppression (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 2. providiongroup.com [providiongroup.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. Ion suppression: a major concern in mass spectrometry - NRC Publications Archive - Canada.ca [nrc-publications.canada.ca]
- 5. Signal Suppression in LC-ESI-MS/MS from Concomitant Medications and Its Impact on Quantitative Studies: An Example Using Metformin and Glyburide - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Ion suppression in Biological Sample Analysis: You May or May Not See It but It’s There | Separation Science [sepscience.com]
- 7. researchgate.net [researchgate.net]
- 8. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. researchgate.net [researchgate.net]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. hdb.ugent.be [hdb.ugent.be]
- 13. longdom.org [longdom.org]
- 14. Determination of ximelagatran, an oral direct thrombin inhibitor, its active metabolite melagatran, and the intermediate metabolites, in biological samples by liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Determination of ximelagatran, melagatran and two intermediary metabolites in plasma by mixed-mode solid phase extraction and LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. m.youtube.com [m.youtube.com]
- 17. shimadzu.com [shimadzu.com]
- 18. data.biotage.co.jp [data.biotage.co.jp]
stability of N-Hydroxy Melagatran-d11 in processed samples
This technical support center provides researchers, scientists, and drug development professionals with guidance on ensuring the stability of N-Hydroxy Melagatran-d11 in processed samples. Below are troubleshooting guides and frequently asked questions to address common issues encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the general best practices for storing the this compound stock solution?
A1: To maintain the integrity of your this compound internal standard, proper storage of the stock solution is crucial. Key recommendations include:
-
Temperature: For long-term storage, temperatures of -20°C or colder are recommended. For short-term use, refrigeration at 2-8°C is often sufficient.[1][2] Always refer to the manufacturer's certificate of analysis for specific storage instructions.
-
Protection from Light: Store the solution in amber vials or in the dark to prevent potential photodegradation.[1][2]
-
Solvent Choice: High-purity aprotic solvents such as methanol (B129727) or acetonitrile (B52724) are generally recommended for preparing stock solutions to minimize the risk of deuterium-hydrogen exchange.[2] Avoid acidic or basic aqueous solutions.[1][3]
-
Inert Atmosphere: To prevent oxidation, it is best to handle and store deuterated compounds under an inert atmosphere, like nitrogen or argon.[1]
Q2: My this compound signal is inconsistent in my LC-MS/MS analysis. What could be the cause?
A2: Inconsistent internal standard signals can stem from several factors. Here are some common causes and troubleshooting steps:
-
Analyte Instability in Processed Samples: this compound may degrade in the processed sample matrix (e.g., post-extraction). This can be influenced by the pH of the reconstitution solvent, temperature, and time spent at room temperature before injection. It is crucial to perform and validate stability experiments under your specific laboratory conditions.[4]
-
Deuterium (B1214612) Exchange: Deuterium atoms can sometimes exchange with protons from the surrounding solvent, especially in aqueous, acidic, or basic solutions.[1][3] Ensure your mobile phase and reconstitution solvents are as neutral as possible or use aprotic solvents where feasible.
-
Adsorption: The analyte might be adsorbing to the surfaces of your vials or autosampler components. Using silanized glass vials or polypropylene (B1209903) vials can help mitigate this issue.
-
Inconsistent Extraction Recovery: The efficiency of your sample extraction method (e.g., solid-phase extraction or liquid-liquid extraction) may be variable. Ensure the extraction protocol is well-validated for consistency. Analytical methods for melagatran (B23205) and its metabolites have shown extraction recoveries above 80%.[5]
Q3: How should I evaluate the stability of this compound in processed samples?
A3: To assess the stability of this compound in processed samples, you should conduct a series of experiments mimicking the conditions your samples will experience. This typically includes:
-
Autosampler Stability: Spiked samples are processed and kept in the autosampler at a specific temperature (e.g., 4°C or 10°C) for a duration that reflects your expected analytical run time. The response is then compared to that of freshly prepared samples.
-
Bench-Top Stability: Evaluate the stability of the analyte in the biological matrix at room temperature for a period that simulates the sample handling time during the extraction procedure.[4]
-
Freeze-Thaw Stability: Assess the impact of repeated freezing and thawing cycles on the analyte's concentration.[4] This involves analyzing the samples after several cycles (e.g., three cycles from -20°C or -80°C to room temperature).
-
Long-Term Stability: The stability of the analyte in the biological matrix is evaluated at the intended long-term storage temperature (e.g., -20°C or -80°C) over a period that covers the expected duration of sample storage.[4]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Decreasing this compound response over an analytical run | Instability in the autosampler. | 1. Check the temperature of the autosampler tray. 2. Reduce the residence time of samples in the autosampler by processing smaller batches. 3. Validate the stability of this compound in the reconstitution solvent for the duration of the analytical run. |
| High variability in internal standard peak area between samples | 1. Inconsistent extraction recovery. 2. Precipitation of the analyte in the final extract. 3. Inaccurate spiking of the internal standard. | 1. Re-validate the extraction procedure, ensuring consistent technique. 2. Ensure the reconstitution solvent is compatible with the extracted analyte. 3. Verify the accuracy and precision of the pipettes used for spiking. |
| Appearance of unexpected peaks or mass transitions | 1. Degradation of this compound. 2. Metabolic conversion in the sample prior to analysis. | 1. Investigate potential degradation pathways (e.g., hydrolysis, oxidation). 2. Ensure proper sample handling and storage to minimize enzymatic activity.[6] |
| Loss of deuterium signal or shift in mass-to-charge ratio | Deuterium-hydrogen exchange. | 1. Avoid strongly acidic or basic conditions in your mobile phase and sample processing steps.[1][3] 2. Use aprotic solvents where possible.[2] |
Experimental Protocols
Protocol 1: Solid-Phase Extraction (SPE) of Melagatran and its Metabolites from Human Plasma
This protocol is adapted from methodologies described for the analysis of ximelagatran (B1683401) and its metabolites.[5][7]
-
Sample Pre-treatment: To 200 µL of human plasma, add 20 µL of this compound internal standard solution.
-
SPE Cartridge Conditioning: Condition a mixed-mode (C8/SO3-) SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Sample Loading: Load the pre-treated plasma sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove interferences.
-
Elution: Elute the analytes with 1 mL of a high ionic strength buffer (e.g., 50% methanol and 50% 0.25 M ammonium (B1175870) acetate (B1210297) with 0.05 M formic acid, pH 5.3).[5]
-
Dilution and Injection: Dilute the eluate 1:3 with a suitable buffer before injection onto the LC-MS/MS system.[5]
Protocol 2: LC-MS/MS Analysis
This is a general approach based on published methods for melagatran and related compounds.[5][7]
-
LC Column: C18 analytical column.
-
Mobile Phase A: 10 mM Ammonium acetate and 5 mM acetic acid in water.
-
Mobile Phase B: Acetonitrile.
-
Gradient Elution: A gradient from 10% to 30% acetonitrile over several minutes.[5]
-
Flow Rate: 0.75 mL/min.[5]
-
Ionization: Positive electrospray ionization (ESI+).
-
Detection: Multiple Reaction Monitoring (MRM) of the specific mass transitions for N-Hydroxy Melagatran and this compound.
Data Presentation
Table 1: Example Stability Data for this compound in Processed Plasma Samples
| Stability Test | Condition | Duration | Mean Concentration (% of Nominal) | % CV |
| Autosampler Stability | 4°C | 24 hours | 98.5 | 3.2 |
| Bench-Top Stability | Room Temperature | 4 hours | 99.1 | 2.8 |
| Freeze-Thaw Stability | 3 cycles (-20°C to RT) | N/A | 97.9 | 4.1 |
| Long-Term Stability | -20°C | 30 days | 98.8 | 3.5 |
| Note: This table presents hypothetical data for illustrative purposes. Users should generate their own data based on their specific experimental conditions. |
Visualizations
Caption: Experimental workflow for the analysis of this compound.
Caption: Troubleshooting logic for inconsistent internal standard signals.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Determination of ximelagatran, melagatran and two intermediary metabolites in plasma by mixed-mode solid phase extraction and LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. biopharmaservices.com [biopharmaservices.com]
- 7. Determination of ximelagatran, an oral direct thrombin inhibitor, its active metabolite melagatran, and the intermediate metabolites, in biological samples by liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
impact of isotopic purity of N-Hydroxy Melagatran-d11 on assay accuracy
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the use of N-Hydroxy Melagatran-d11 as an internal standard, with a specific focus on how its isotopic purity can impact bioanalytical assay accuracy.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used as an internal standard?
N-Hydroxy Melagatran is an intermediate in the preparation of Melagatran[1][2]. This compound is its stable isotope-labeled (SIL) analogue, where eleven hydrogen atoms have been replaced with deuterium (B1214612). It is used as an internal standard (IS) in quantitative bioanalysis, typically employing liquid chromatography-mass spectrometry (LC-MS/MS)[3][4]. An ideal IS, like a deuterated standard, is crucial for correcting analytical variability during sample preparation, injection, and ionization, thereby enhancing the accuracy and precision of the results[3][5]. Because its physicochemical properties are nearly identical to the unlabeled analyte (the "light" compound), it co-elutes and experiences similar matrix effects and ionization suppression[4][6].
Q2: What is isotopic purity and why is it critical for assay accuracy?
Isotopic purity refers to the percentage of the deuterated standard that is fully labeled with the desired number of deuterium atoms, as opposed to containing fewer deuterium atoms or no deuterium at all (i.e., the unlabeled analyte). High isotopic purity is critical because the fundamental principle of isotope dilution mass spectrometry (IDMS) relies on a precisely known concentration of the IS being added to the sample[6]. If the deuterated standard is contaminated with the unlabeled analyte, it will contribute to the signal measured for the analyte, leading to an inaccurate calculation of the analyte-to-IS ratio and a systematic overestimation of the analyte's concentration[6].
Q3: How does impure this compound introduce errors into my results?
Impure this compound can compromise assay accuracy in several ways:
-
Analyte Overestimation: The presence of the unlabeled N-Hydroxy Melagatran in your deuterated internal standard solution will artificially inflate the analyte's signal, leading to calculated concentrations that are higher than the true value[6].
-
Non-Linearity of Calibration Curves: At the lower end of the calibration curve, the contribution from the unlabeled impurity in the IS can be significant relative to the low analyte concentration, potentially causing the curve to become non-linear and affecting the Lower Limit of Quantification (LLOQ).
-
Inaccurate Pharmacokinetic (PK) Profiles: Systematically overestimated concentrations can lead to the calculation of erroneous pharmacokinetic parameters, such as clearance, volume of distribution, and bioavailability, impacting critical decisions in drug development.
Troubleshooting Guide
Problem: My quality control (QC) samples are consistently showing a positive bias (reading higher than the nominal concentration), especially at low concentrations.
This is a classic symptom of an internal standard with insufficient isotopic purity. The unlabeled analyte present as an impurity in the this compound stock solution is contributing to the overall analyte signal.
Troubleshooting Steps:
-
Assess the Purity of the Internal Standard:
-
Prepare a "blank" sample (matrix without analyte) and spike it only with the this compound internal standard at the concentration used in your assay.
-
Acquire data by monitoring the mass-to-charge ratio (m/z) transitions for both the deuterated standard and the unlabeled analyte.
-
Any signal detected in the analyte's transition channel indicates the presence of the unlabeled form in your IS.
-
-
Quantify the Impurity Contribution:
-
Analyze the "zero samples" (blank matrix with IS) from your analytical batch.
-
The response of the unlabeled analyte in these samples should not exceed a certain threshold, typically recommended to be less than 5% of the response of the analyte at the LLOQ.
-
-
Consult the Certificate of Analysis (CofA):
-
Review the CofA for your batch of this compound. It should specify the isotopic purity or enrichment. An isotopic enrichment of ≥98% is generally recommended for deuterated internal standards[6].
-
Problem: My assay fails validation for accuracy and precision, with high %CV (Coefficient of Variation) and %RE (Relative Error).
While several factors can cause this, isotopic impurity can be a contributor. The inconsistent contribution of the impurity, especially if it is close to the LLOQ, can increase variability.
Troubleshooting Steps:
-
Follow the steps outlined above to confirm the purity of your internal standard.
-
Evaluate the Deuterium Labeling Position: Ensure the deuterium atoms on this compound are on chemically stable positions. If they are on sites prone to hydrogen-deuterium exchange (e.g., -OH, -NH groups), the mass difference can be compromised, affecting quantification[6].
-
Verify Co-elution: For optimal correction of matrix effects, the deuterated standard must co-elute with the analyte. Chromatographic isotope effects, though usually minor with deuterium labeling, can sometimes cause partial separation, which, combined with matrix effects, can reduce precision[7].
Data Presentation
Table 1: Recommended Specifications for Deuterated Internal Standards
| Parameter | Recommended Specification | Rationale |
| Isotopic Purity/Enrichment | ≥ 98% | Minimizes the contribution of the unlabeled analyte in the IS to the analyte signal, preventing overestimation of the analyte concentration[6]. |
| Chemical Purity | ≥ 98% | Ensures that other impurities do not interfere with the assay or cause ion suppression. |
| Deuterium Label Position | On chemically stable C-H bonds | Prevents back-exchange of deuterium with hydrogen from the solvent or matrix, which would compromise the mass difference[6]. |
| Mass Increase | ≥ 3 Da | Ensures the m/z of the IS is sufficiently outside the natural isotope distribution of the unlabeled analyte to prevent mass spectral crosstalk[8]. |
Table 2: Impact of Isotopic Impurity on Analyte Quantification
| Isotopic Purity of this compound | Unlabeled Impurity Level | Expected Impact on Low-Level QC Samples | Expected Impact on High-Level QC Samples |
| 99.5% | 0.5% | Minor positive bias, potentially acceptable. | Negligible impact. |
| 98.0% | 2.0% | Noticeable positive bias, may approach acceptance limits. | Minor positive bias. |
| 95.0% | 5.0% | Significant positive bias, likely to cause assay failure. | Noticeable positive bias. |
| < 95.0% | > 5.0% | Unacceptable positive bias and potential non-linearity. | Significant positive bias. |
Visualizations
Caption: Bioanalytical workflow using a deuterated internal standard.
Caption: Logical flow of how isotopic impurity leads to assay error.
Experimental Protocols
Protocol 1: Assessment of Isotopic Purity of this compound
Objective: To determine the contribution of the unlabeled analyte signal from the deuterated internal standard solution.
Materials:
-
This compound stock solution (at the concentration used for spiking).
-
Control biological matrix (e.g., human plasma, drug-free).
-
LC-MS/MS system.
-
Mobile phases and solvents as per the validated bioanalytical method.
Procedure:
-
Sample Preparation:
-
Prepare a "Zero Sample" by adding the appropriate volume of solvent instead of the analyte stock to a tube.
-
Add an aliquot of control biological matrix.
-
Spike the sample with the this compound solution, exactly as you would for a study sample.
-
Perform the sample extraction procedure (e.g., protein precipitation) as per the validated method[3].
-
-
LC-MS/MS Analysis:
-
Inject the extracted sample onto the LC-MS/MS system.
-
Acquire data using the Multiple Reaction Monitoring (MRM) transitions for both N-Hydroxy Melagatran (analyte) and this compound (IS)[6].
-
-
Data Analysis:
-
Integrate the peak area for any signal observed in the analyte's MRM transition. This is the "crosstalk" or impurity contribution.
-
Separately, prepare and analyze an LLOQ sample (blank matrix spiked with both analyte at the LLOQ and the IS).
-
Calculate the percentage contribution: (Peak Area of Analyte in Zero Sample / Peak Area of Analyte in LLOQ Sample) * 100.
-
Acceptance Criterion: The contribution should ideally be ≤ 5%.
-
Protocol 2: General Bioanalytical Method Using Protein Precipitation
Objective: To quantify N-Hydroxy Melagatran in plasma using this compound as an internal standard.
Procedure:
-
Pipette 100 µL of the plasma sample (calibration standard, QC, or unknown) into a clean microcentrifuge tube[3].
-
Add 10 µL of the this compound internal standard stock solution to the plasma sample. Vortex briefly to mix[3].
-
Add 300 µL of cold acetonitrile (B52724) containing 0.1% formic acid to the sample[3].
-
Vortex vigorously for 1 minute to ensure complete protein precipitation[3].
-
Centrifuge the sample at 14,000 x g for 10 minutes at 4°C[3].
-
Carefully transfer the supernatant to a clean LC vial, avoiding the protein pellet[3].
-
The sample is now ready for LC-MS/MS analysis[3].
References
Melagatran Analysis Technical Support Center: A Guide to Resolving Chromatographic Interference
Welcome to the technical support center for melagatran (B23205) analysis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during the chromatographic analysis of melagatran and its prodrug, ximelagatran. Here you will find frequently asked questions (FAQs), detailed troubleshooting guides, and experimental protocols to help you achieve accurate and reliable results.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses specific problems you might encounter during your experiments in a user-friendly question-and-answer format.
Q1: I am observing significant peak tailing for my melagatran peak. What are the potential causes and how can I resolve this?
A1: Peak tailing for basic compounds like melagatran is a common issue in reversed-phase chromatography. The primary cause is often secondary interactions between the analyte and acidic silanol (B1196071) groups on the silica-based column packing.
Troubleshooting Steps:
-
Mobile Phase pH: Ensure the mobile phase pH is sufficiently low (e.g., pH 2.5-3.5 with formic acid) to keep the silanol groups protonated and minimize ionic interactions with the basic melagatran molecule.
-
Buffer Concentration: An inadequate buffer concentration may not effectively control the pH at the column surface. Ensure your buffer concentration (e.g., ammonium (B1175870) acetate) is optimal (typically 5-20 mM).
-
Column Choice: Consider using a column with a highly inert packing material or one that is end-capped to reduce the number of accessible silanol groups.
-
Sample Overload: Injecting too much sample can lead to peak tailing. Try reducing the injection volume or sample concentration.
-
Column Contamination: Accumulation of matrix components on the column can create active sites that cause tailing. Flush the column with a strong solvent or consider replacing it if the problem persists.
Q2: My retention times for melagatran and the internal standard are shifting between injections. What should I investigate?
A2: Retention time shifts can be frustrating and can indicate a problem with the HPLC system, mobile phase, or the column itself.
Troubleshooting Steps:
-
System Equilibration: Ensure the column is properly equilibrated with the mobile phase before starting the analytical run. This is especially important for gradient elution methods.
-
Mobile Phase Preparation: Inconsistent mobile phase preparation is a frequent cause of retention time drift. Prepare fresh mobile phase daily and ensure accurate measurement of all components. Degas the mobile phase to prevent bubble formation in the pump.
-
Pump Performance: Check for leaks in the pump and ensure a stable flow rate. Fluctuations in pump pressure can indicate a problem with the pump seals or check valves.
-
Column Temperature: Maintain a constant column temperature using a column oven. Temperature fluctuations can significantly impact retention times.
-
Column Integrity: A void at the head of the column or a partially blocked frit can lead to retention time shifts. If suspected, try reversing and flushing the column (if the manufacturer allows) or replace it.
Q3: I am experiencing low recovery of melagatran after solid-phase extraction (SPE). What are the likely causes and solutions?
A3: Low recovery during SPE can be attributed to several factors related to the sorbent, sample, and elution conditions.
Troubleshooting Steps:
-
SPE Method Optimization:
-
Conditioning and Equilibration: Ensure the SPE cartridge is properly conditioned with an organic solvent (e.g., methanol) and then equilibrated with an aqueous solution similar to the sample matrix before loading the sample.
-
Sample Loading: The flow rate during sample loading should be slow enough to allow for adequate interaction between the analyte and the sorbent.
-
Washing: The wash solvent should be strong enough to remove interferences but not so strong that it elutes the analyte.
-
Elution: The elution solvent must be strong enough to desorb the analyte completely. Ensure the elution volume is sufficient.
-
-
Sorbent Selection: For melagatran, which is a polar and basic compound, a mixed-mode sorbent (e.g., C8/cation-exchange) is often effective for good retention and cleanup from plasma matrix.[1]
-
pH Adjustment: The pH of the sample may need to be adjusted to ensure the analyte is in the correct form for optimal retention on the chosen sorbent.
Q4: I am observing ghost peaks in my blank injections. What is the source of this contamination?
A4: Ghost peaks are extraneous peaks that appear in blank runs and can interfere with the quantification of your analyte.
Troubleshooting Steps:
-
Carryover from Previous Injections: The most common source is carryover from a previous, high-concentration sample. Implement a robust needle wash protocol in your autosampler method, using a strong solvent.
-
Contaminated Mobile Phase: Impurities in the mobile phase solvents or additives can accumulate on the column and elute as ghost peaks, especially in gradient methods. Use high-purity solvents and prepare fresh mobile phase regularly.
-
Contaminated System: The injector, tubing, or detector flow cell can become contaminated. A systematic cleaning of the HPLC system may be necessary.
-
Sample Vials and Caps: Contaminants can leach from the sample vials or septa. Use high-quality, certified vials and caps.
Q5: How can I minimize matrix effects when analyzing melagatran in plasma using LC-MS/MS?
A5: Matrix effects, which are the suppression or enhancement of the analyte signal by co-eluting endogenous components from the biological matrix, are a significant challenge in bioanalysis.
Troubleshooting Steps:
-
Effective Sample Cleanup: A thorough sample preparation procedure is crucial. Solid-phase extraction is highly effective at removing phospholipids (B1166683) and other matrix components that are known to cause ion suppression.[1]
-
Chromatographic Separation: Optimize your HPLC method to achieve good separation between melagatran and any remaining matrix components. A longer column or a different stationary phase might be necessary.
-
Use of an Isotope-Labeled Internal Standard: A stable isotope-labeled internal standard (SIL-IS) that co-elutes with the analyte is the most effective way to compensate for matrix effects, as it will be affected in the same way as the analyte.
-
Dilution of the Sample: If sensitivity allows, diluting the plasma sample can reduce the concentration of interfering matrix components.
Quantitative Data Summary
The following table summarizes key validation parameters for a published LC-MS/MS method for the analysis of melagatran and related compounds in human plasma.[1]
| Parameter | Melagatran | Ximelagatran | OH-melagatran | Ethyl-melagatran |
| Linearity Range (µmol/L) | 0.010 - 4.0 | 0.010 - 4.0 | 0.010 - 4.0 | 0.010 - 4.0 |
| Accuracy at LLOQ (%) | 96.9 - 101.2 | 96.9 - 101.2 | 96.9 - 101.2 | 96.9 - 101.2 |
| RSD at LLOQ (%) | 6.6 - 17.1 | 6.6 - 17.1 | 6.6 - 17.1 | 6.6 - 17.1 |
| Accuracy (>3x LLOQ) (%) | 94.7 - 102.6 | 94.7 - 102.6 | 94.7 - 102.6 | 94.7 - 102.6 |
| RSD (>3x LLOQ) (%) | 2.7 - 6.8 | 2.7 - 6.8 | 2.7 - 6.8 | 2.7 - 6.8 |
| Extraction Recovery (%) | > 80 | > 80 | > 80 | > 80 |
LLOQ: Lower Limit of Quantification; RSD: Relative Standard Deviation
Detailed Experimental Protocol: LC-MS/MS Analysis of Melagatran in Human Plasma
This protocol is based on the method described by Dunér et al. (2007) for the determination of ximelagatran, melagatran, and two of its metabolites in human plasma.[1]
1. Sample Preparation: Solid-Phase Extraction (SPE)
-
SPE Cartridge: Mixed-mode (C8/SO3-) bonded sorbent material.
-
Conditioning: Condition the SPE cartridge with 1 mL of methanol (B129727) followed by 1 mL of water.
-
Sample Loading: Load 100 µL of human plasma onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of 5% methanol in water.
-
Elution: Elute the analytes with 500 µL of a mixture of 50% methanol and 50% buffer (0.25 M ammonium acetate (B1210297) and 0.05 M formic acid, pH 5.3).
-
Dilution: Dilute the eluate 1:3 with a buffer (e.g., the aqueous mobile phase component) before injection.
2. HPLC Conditions
-
Column: C18 analytical column (e.g., 50 mm x 2.1 mm, 3.5 µm particle size).
-
Mobile Phase A: 10 mmol/L ammonium acetate and 5 mmol/L acetic acid in water.
-
Mobile Phase B: Acetonitrile.
-
Gradient Elution:
-
0-1 min: 10% B
-
1-3 min: 10% to 30% B
-
3-4 min: 30% B
-
4-4.1 min: 30% to 10% B
-
4.1-5 min: 10% B
-
-
Flow Rate: 0.75 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 10 µL.
3. Mass Spectrometry Conditions
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
Melagatran: m/z 430 -> 244
-
Ximelagatran: m/z 453 -> 258
-
OH-melagatran: m/z 446 -> 244
-
Ethyl-melagatran: m/z 458 -> 272
-
(Note: Specific MRM transitions for internal standards should be used if available and would need to be determined based on the chosen internal standard.)
-
Visualizations
The following diagrams illustrate key workflows and relationships in troubleshooting chromatographic interference in melagatran analysis.
References
enhancing sensitivity for low-level detection of melagatran
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the sensitivity of low-level melagatran (B23205) detection.
I. Troubleshooting Guides
This section addresses specific issues that may arise during the analysis of melagatran, particularly when using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), the most common high-sensitivity method.
Guide 1: Low or No Melagatran Signal in LC-MS/MS Analysis
Question: I am not seeing a peak for melagatran, or the signal intensity is much lower than expected. What are the potential causes and solutions?
Answer: A low or absent signal for melagatran can stem from issues in sample preparation, the LC system, or the mass spectrometer. Follow this systematic troubleshooting approach:
Troubleshooting Workflow for Low/No Melagatran Signal
Caption: Troubleshooting workflow for low or no melagatran signal.
Guide 2: High Matrix Effects Leading to Poor Sensitivity
Question: I suspect matrix effects are suppressing my melagatran signal. How can I confirm and mitigate this?
Answer: Matrix effects, particularly ion suppression in electrospray ionization (ESI), are a common challenge when analyzing biological samples like plasma.
Workflow for Assessing and Mitigating Matrix Effects
Caption: Workflow for addressing matrix effects in melagatran analysis.
II. Frequently Asked Questions (FAQs)
Q1: What is the most sensitive method for low-level detection of melagatran?
A1: Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) is the most sensitive and selective method for quantifying low levels of melagatran in biological matrices.[1][2] It offers low limits of quantification (LOQ), typically in the low nmol/L range.[1][2]
Q2: What are the key sample preparation techniques for melagatran analysis in plasma?
A2: The two most common and effective sample preparation techniques are:
-
Solid-Phase Extraction (SPE): This is a highly effective method for cleaning up complex matrices like plasma and concentrating the analyte. Octylsilica (C8) or mixed-mode (C8/cation exchange) sorbents have been successfully used.[1]
-
Protein Precipitation (PPT): A simpler and faster method where a solvent like acetonitrile (B52724) or methanol (B129727) is used to precipitate plasma proteins. While quicker, it may result in a dirtier extract and potentially higher matrix effects compared to SPE.
Q3: What are the typical recovery rates for melagatran using SPE?
A3: With optimized SPE protocols, absolute recoveries of melagatran from plasma are generally high, often exceeding 90%.[1]
Q4: Are there any alternative high-sensitivity detection methods for melagatran?
A4: While LC-MS/MS is the gold standard, other potential high-sensitivity methods, though less documented specifically for melagatran, include:
-
HPLC with Fluorescence Detection (HPLC-FLD): This would likely require a chemical derivatization step to introduce a fluorescent tag to the melagatran molecule, as native fluorescence of melagatran has not been extensively reported. Derivatization can significantly enhance sensitivity.
-
Electrochemical Biosensors: Aptamer-based electrochemical biosensors have shown high sensitivity for detecting thrombin, the target of melagatran.[3][4][5] A similar approach could potentially be developed for the direct detection of melagatran. These are emerging technologies and not yet standard for routine analysis.
Q5: How can I improve the peak shape of my melagatran chromatogram?
A5: Poor peak shape (e.g., tailing or fronting) can compromise sensitivity and integration accuracy. To improve it:
-
Mobile Phase pH: Ensure the mobile phase pH is appropriate for melagatran's chemical properties. The addition of a small amount of formic acid (e.g., 0.1%) to the mobile phase is common and generally improves peak shape for basic compounds like melagatran.[1]
-
Column Choice: A well-maintained C18 column is typically suitable.[1] If issues persist, consider a column with a different chemistry or particle size.
-
Injection Solvent: The injection solvent should be of similar or weaker strength than the initial mobile phase to prevent peak distortion.
III. Data Presentation
Table 1: Comparison of Analytical Methods for Melagatran Detection
| Parameter | LC-MS/MS | HPLC-UV | HPLC-FLD (with Derivatization) |
| Typical LOQ | 10 nmol/L[1][2] | Higher (µg/mL range) | Potentially low (ng/mL range) |
| Selectivity | Very High | Moderate | High |
| Sample Prep | SPE or PPT | SPE or PPT | SPE, PPT, plus derivatization |
| Throughput | High (with automation) | Moderate | Lower (due to derivatization) |
| Instrumentation | Specialized | Widely available | Requires fluorescence detector |
Note: Data for HPLC-UV and HPLC-FLD are estimated based on typical performance for similar small molecules, as specific validated methods for melagatran are not widely published.
Table 2: Key Parameters for a Validated LC-MS/MS Method
| Parameter | Value / Condition | Reference |
| Sample Matrix | Human Plasma | [1] |
| Sample Prep | Solid-Phase Extraction (Octylsilica C8) | [1] |
| LC Column | C18 | [1] |
| Mobile Phase | Acetonitrile/Ammonium (B1175870) Acetate (B1210297) with Formic Acid | [1] |
| Ionization Mode | Positive Electrospray Ionization (ESI+) | [1] |
| Detection | Selected Reaction Monitoring (SRM) | [1] |
| Limit of Quantification | 10 nmol/L | [1][2] |
| Absolute Recovery | >90% | [1] |
| RSD at LOQ | <20% | [1] |
IV. Experimental Protocols
Protocol 1: Melagatran Extraction from Human Plasma using SPE
This protocol is based on the method described by Larsson et al. (2003).[1][2]
Materials:
-
Human plasma samples
-
Melagatran standard and isotope-labeled internal standard (IS)
-
Octylsilica (C8) SPE cartridges
-
Methanol
-
Acetonitrile
-
Ammonium acetate
-
Formic acid
-
SPE manifold
-
Centrifuge
Procedure:
-
Sample Pre-treatment:
-
Thaw plasma samples at room temperature.
-
Vortex mix the samples.
-
Spike a known volume of plasma with the internal standard solution.
-
-
SPE Cartridge Conditioning:
-
Condition the C8 SPE cartridge sequentially with 1 mL of methanol followed by 1 mL of water. Do not allow the cartridge to dry out.
-
-
Sample Loading:
-
Load the pre-treated plasma sample onto the conditioned SPE cartridge.
-
Apply a gentle vacuum to allow the sample to pass through the sorbent at a slow, steady rate.
-
-
Washing:
-
Wash the cartridge with 1 mL of 5% methanol in water to remove interfering substances.
-
-
Elution:
-
Elute melagatran and the IS from the cartridge with 1 mL of the elution solvent (e.g., a mixture of acetonitrile and acidified water).
-
-
Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a stream of nitrogen.
-
Reconstitute the residue in a small volume of the initial LC mobile phase.
-
Vortex and transfer to an autosampler vial for LC-MS/MS analysis.
-
SPE Workflow Diagram
Caption: Solid-Phase Extraction (SPE) workflow for melagatran.
Protocol 2: LC-MS/MS Analysis of Melagatran
This protocol is a generalized procedure based on published methods.[1]
Instrumentation:
-
HPLC or UPLC system
-
Tandem mass spectrometer with an ESI source
LC Conditions:
-
Column: C18, e.g., 50 x 2.1 mm, 3.5 µm
-
Mobile Phase A: 4 mmol/L ammonium acetate with 0.1% formic acid in water
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient: A suitable gradient starting with a high percentage of Mobile Phase A, ramping up to a high percentage of Mobile Phase B to elute melagatran, followed by re-equilibration.
-
Flow Rate: 0.3 - 0.5 mL/min
-
Injection Volume: 5 - 10 µL
-
Column Temperature: 40 °C
MS/MS Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Scan Type: Selected Reaction Monitoring (SRM)
-
SRM Transitions:
-
Melagatran: Q1 m/z [M+H]+ → Q3 m/z [product ion]
-
Internal Standard: Q1 m/z [M+H]+ → Q3 m/z [product ion] (Note: Specific m/z values should be optimized for the instrument being used.)
-
-
Key Parameters to Optimize:
-
Spray Voltage
-
Source Temperature
-
Nebulizer and Heater Gas Flows
-
Collision Energy (CE)
-
Declustering Potential (DP)
-
References
- 1. Determination of ximelagatran, melagatran and two intermediary metabolites in plasma by mixed-mode solid phase extraction and LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Determination of ximelagatran, an oral direct thrombin inhibitor, its active metabolite melagatran, and the intermediate metabolites, in biological samples by liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. taylorfrancis.com [taylorfrancis.com]
- 4. Aptamer-based SERRS Sensor for Thrombin Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Aptamer-linked biosensor for thrombin based on AuNPs/thionine-graphene nanocomposite - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to Melagatran Assay Method Validation Utilizing N-Hydroxy Melagatran-d11
For researchers, scientists, and drug development professionals, the accurate quantification of therapeutic agents in biological matrices is paramount for successful pharmacokinetic and toxicokinetic studies. This guide provides a comprehensive comparison of a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the assay of melagatran (B23205), utilizing the deuterated internal standard N-Hydroxy Melagatran-d11, against an alternative High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method. The use of a stable isotope-labeled internal standard like this compound is a cornerstone of robust bioanalytical method validation, offering superior accuracy and precision.
Performance Comparison of Analytical Methods
The selection of an appropriate analytical method is critical and depends on the specific requirements of the study, such as required sensitivity, selectivity, and throughput. Below is a summary of the performance characteristics of the LC-MS/MS method with a deuterated internal standard compared to a traditional HPLC-UV method.
Table 1: Comparison of Method Performance Characteristics for Melagatran Assay
| Performance Characteristic | LC-MS/MS with Deuterated Internal Standard | HPLC-UV with Structural Analog Internal Standard |
| Linearity (Range) | 0.010 - 4.0 µmol/L[1] | Typically 0.1 - 10 µmol/L |
| Lower Limit of Quantification (LLOQ) | 10 nmol/L[2] | Typically ≥ 50 nmol/L |
| Accuracy (% Bias) | Within ±15% of nominal concentration | Within ±20% of nominal concentration |
| Precision (%RSD) | <15% (<20% at LLOQ)[2] | <20% |
| Selectivity | High (Mass-based discrimination) | Moderate (Chromatographic resolution) |
| Matrix Effect | Minimized by co-eluting internal standard | Susceptible to interference from matrix components |
| Throughput | High (amenable to automation)[1] | Moderate |
Experimental Protocols
Detailed and validated experimental protocols are essential for the reproducibility of bioanalytical methods.
LC-MS/MS Method with this compound
This method provides high sensitivity and selectivity for the quantification of melagatran in plasma.
1. Sample Preparation: Solid-Phase Extraction (SPE)
-
Objective: To extract melagatran and the internal standard from plasma and remove interfering matrix components.
-
Protocol:
-
Plasma samples (100 µL) are thawed and vortexed.
-
An internal standard working solution of this compound is added.
-
Samples are diluted with a buffer (e.g., 4% H3PO4).
-
The mixture is loaded onto a pre-conditioned mixed-mode SPE cartridge.
-
The cartridge is washed with a series of solutions to remove interfering substances.
-
The analyte and internal standard are eluted with a high ionic strength buffer mixed with an organic solvent (e.g., 50% methanol (B129727) and 50% 0.25 M ammonium (B1175870) acetate)[1].
-
The eluate is diluted and injected into the LC-MS/MS system.
-
2. Liquid Chromatography
-
Objective: To chromatographically separate melagatran and its internal standard from other components.
-
Protocol:
-
Column: C18 analytical column (e.g., 50 x 2.1 mm, 3.5 µm).
-
Mobile Phase A: 10 mmol/L ammonium acetate (B1210297) and 5 mmol/L acetic acid in water.
-
Mobile Phase B: Acetonitrile (B52724).
-
Gradient Elution: A gradient is run from 10% to 30% Mobile Phase B over a short period to elute the analytes[1].
-
Flow Rate: 0.75 mL/min[1].
-
3. Tandem Mass Spectrometry
-
Objective: To detect and quantify melagatran and this compound.
-
Protocol:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Specific precursor-to-product ion transitions for melagatran and its deuterated internal standard are monitored.
-
Alternative Method: HPLC-UV
This method represents a more traditional approach and may be suitable for studies where high sensitivity is not a primary requirement.
1. Sample Preparation: Protein Precipitation
-
Objective: To remove proteins from the plasma sample that can interfere with the analysis.
-
Protocol:
-
To 100 µL of plasma, add 200 µL of a precipitating agent (e.g., acetonitrile or methanol) containing a suitable internal standard (a structural analog).
-
Vortex the mixture vigorously for 1 minute.
-
Centrifuge at high speed (e.g., 10,000 x g) for 10 minutes.
-
Collect the supernatant and inject a portion into the HPLC-UV system.
-
2. High-Performance Liquid Chromatography
-
Objective: To separate melagatran from the internal standard and endogenous plasma components.
-
Protocol:
-
Column: C18 analytical column (e.g., 150 x 4.6 mm, 5 µm).
-
Mobile Phase: An isocratic or gradient mixture of an aqueous buffer (e.g., phosphate (B84403) buffer) and an organic modifier (e.g., acetonitrile).
-
Flow Rate: 1.0 mL/min.
-
UV Detection: Wavelength set to the absorbance maximum of melagatran.
-
Visualizing the Workflow
To illustrate the logical flow of the validated LC-MS/MS method, the following diagram was generated using the DOT language.
Caption: Workflow for the melagatran assay using LC-MS/MS.
Signaling Pathway and Logical Relationships
The choice of a deuterated internal standard is based on the principle of isotopic dilution, which provides the most accurate correction for sample processing and matrix effects. The following diagram illustrates the logical relationship in the selection of an internal standard.
Caption: Rationale for selecting a deuterated internal standard.
References
- 1. Determination of ximelagatran, melagatran and two intermediary metabolites in plasma by mixed-mode solid phase extraction and LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Determination of ximelagatran, an oral direct thrombin inhibitor, its active metabolite melagatran, and the intermediate metabolites, in biological samples by liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to N-Hydroxy Melagatran-d11 and Other Internal Standards for Melagatran Bioanalysis
For Researchers, Scientists, and Drug Development Professionals
The accurate quantification of the direct thrombin inhibitor melagatran (B23205) in biological matrices is crucial for pharmacokinetic and pharmacodynamic studies. The use of a stable isotope-labeled (SIL) internal standard is the gold standard for liquid chromatography-tandem mass spectrometry (LC-MS/MS) bioanalysis, as it effectively compensates for variability in sample preparation and matrix effects. This guide provides a comparative overview of N-Hydroxy Melagatran-d11 and other potential deuterated internal standards for the bioanalysis of melagatran.
While direct comparative studies for this compound are not extensively published, this guide leverages established principles of bioanalytical method validation to present an objective comparison of its expected performance against other commonly used types of deuterated internal standards.
The Role of Internal Standards in LC-MS/MS Bioanalysis
An ideal internal standard (IS) should mimic the analyte of interest throughout the entire analytical process, including extraction, chromatography, and ionization. This ensures that any variations encountered by the analyte are mirrored by the IS, allowing for accurate and precise quantification. Deuterated internal standards are widely used due to their chemical similarity to the analyte. However, the position and number of deuterium (B1214612) atoms can influence their performance.
Comparative Performance of Deuterated Internal Standards
The selection of an appropriate deuterated internal standard is critical for the robustness and reliability of a bioanalytical method. The following table summarizes the expected performance characteristics of this compound compared to other potential deuterated melagatran internal standards based on general principles of bioanalytical chemistry.
Table 1: Comparison of Potential Deuterated Internal Standards for Melagatran
| Parameter | This compound | Melagatran-d3 (hypothetical) | Melagatran-d4 (hypothetical) | Key Considerations & Rationale |
| Analyte Monitored | Melagatran and Hydroxy-melagatran | Melagatran | Melagatran | This compound can potentially be used for the simultaneous quantification of both melagatran and its hydroxylated metabolite, offering workflow efficiency. |
| Co-elution with Analyte | Expected to be very close | Expected to be very close | Expected to be very close | A slight chromatographic shift (isotope effect) can sometimes be observed with deuterated standards. The degree of shift depends on the number and position of deuterium atoms. |
| Matrix Effect Compensation | High | High | High | As stable isotope-labeled standards, all are expected to effectively compensate for matrix-induced ion suppression or enhancement, provided they co-elute closely with the analyte. |
| Extraction Recovery | Expected to be similar to melagatran and hydroxy-melagatran | Expected to be highly similar to melagatran | Expected to be highly similar to melagatran | The physicochemical properties of deuterated standards are very similar to their non-labeled counterparts, leading to comparable extraction efficiencies. |
| Potential for Cross-Talk | Low | Low | Low | The mass difference between the analyte and the internal standard should be sufficient to prevent isotopic cross-talk. A higher degree of deuteration (e.g., d11) minimizes this risk. |
| Stability | Expected to be high | Expected to be high | Expected to be high | Deuterium labeling at non-exchangeable positions is crucial for the stability of the internal standard throughout the analytical process. |
| Versatility | High (can monitor parent and metabolite) | Moderate (monitors parent drug) | Moderate (monitors parent drug) | The ability to use a single internal standard for multiple analytes simplifies the workflow and reduces potential errors. |
Disclaimer: The performance of hypothetical Melagatran-d3 and Melagatran-d4 is based on established principles of using deuterated internal standards in LC-MS/MS analysis and not on direct experimental data.
Experimental Protocols
A robust and reliable bioanalytical method is essential for accurate quantification. The following is a representative experimental protocol for the determination of melagatran and its metabolites in human plasma using a deuterated internal standard.
Sample Preparation: Solid-Phase Extraction (SPE)
A mixed-mode solid-phase extraction is effective for the isolation of melagatran and its metabolites from plasma.[1]
-
Sample Pre-treatment: To 200 µL of human plasma, add the deuterated internal standard solution.
-
SPE Cartridge Conditioning: Condition a mixed-mode (e.g., C8/cation exchange) SPE cartridge with methanol (B129727) followed by equilibration with an appropriate buffer.
-
Sample Loading: Load the pre-treated plasma sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with a series of solutions to remove interfering substances. A typical wash sequence may include a low percentage of organic solvent in an aqueous buffer.
-
Elution: Elute the analytes and the internal standard using a solvent mixture with a higher organic content and/or adjusted pH to disrupt the retention mechanism. An elution solution of 50% methanol and 50% buffer (e.g., 0.25 M ammonium (B1175870) acetate (B1210297) and 0.05 M formic acid, pH 5.3) has been shown to be effective, with extraction recoveries above 80%.[1]
-
Final Extract: The eluate can be diluted with buffer and directly injected into the LC-MS/MS system.
LC-MS/MS Analysis
-
Liquid Chromatography:
-
Column: A C18 analytical column is suitable for the separation of melagatran and its metabolites.
-
Mobile Phase: A gradient elution using a mixture of acetonitrile (B52724) and an aqueous buffer (e.g., ammonium acetate and formic acid) is typically employed.[1]
-
Flow Rate: A flow rate of 0.75 mL/min has been used effectively.[1]
-
-
Mass Spectrometry:
-
Ionization: Positive electrospray ionization (ESI+) is commonly used for the analysis of melagatran and its metabolites.
-
Detection: Selected Reaction Monitoring (SRM) is used for quantification, monitoring specific precursor-to-product ion transitions for the analyte and the internal standard.
-
Table 2: Representative LC-MS/MS Parameters
| Parameter | Value |
| LC Column | C18, e.g., 4.6 x 50 mm, 3.5 µm |
| Mobile Phase A | 10 mM Ammonium Acetate and 5 mM Acetic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 10% to 30% B over 5 minutes |
| Flow Rate | 0.75 mL/min |
| Injection Volume | 10 µL |
| Ionization Mode | ESI Positive |
| SRM Transitions | Analyte- and internal standard-specific transitions would be determined during method development. |
Mandatory Visualizations
Experimental Workflow
The following diagram illustrates the key steps in the bioanalytical workflow for the quantification of melagatran using a deuterated internal standard.
Caption: Bioanalytical workflow for melagatran quantification.
Melagatran's Mechanism of Action: Direct Thrombin Inhibition
Melagatran is a direct thrombin inhibitor that binds to the active site of thrombin, thereby preventing the conversion of fibrinogen to fibrin, a key step in the formation of a blood clot.
Caption: Melagatran's inhibition of the coagulation cascade.
References
cross-validation of melagatran assays between different laboratories
For researchers, scientists, and drug development professionals, ensuring the consistency and reliability of bioanalytical data across different laboratories is paramount. When multiple sites are involved in clinical trials or research studies for a drug like melagatran (B23205), a direct thrombin inhibitor, it is crucial to perform inter-laboratory cross-validation of the assays used to measure its concentration in plasma. This guide provides an objective comparison of expected assay performance, supporting experimental data from analogous compounds, and detailed methodologies to facilitate this process.
While specific multi-laboratory studies on melagatran assays are not prevalent in recent literature, a robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method has been validated, which can serve as a reference standard.[1] This guide will use the performance of this method as a benchmark and draw comparisons from cross-validation studies of other direct oral anticoagulants (DOACs) to illustrate the principles and expected variability.
Data Presentation: Assay Performance
The performance of a bioanalytical method is typically assessed by its linearity, accuracy, and precision. Below is a summary of the performance characteristics for a validated LC-MS/MS assay for melagatran.
Table 1: Performance Characteristics of a Validated LC-MS/MS Melagatran Assay [1]
| Parameter | Performance Metric | Value |
| Linearity | Calibrated Range | 0.010 - 4.0 µmol/L |
| Accuracy | At LLOQ (0.010 µmol/L) | 96.9 - 101.2% |
| Above 3x LLOQ | 94.7 - 102.6% | |
| Precision (RSD) | At LLOQ (0.010 µmol/L) | 6.6 - 17.1% |
| Above 3x LLOQ | 2.7 - 6.8% | |
| Extraction Recovery | > 80% |
LLOQ: Lower Limit of Quantitation; RSD: Relative Standard Deviation
When undertaking a cross-validation study, the goal is to demonstrate that different laboratories can produce comparable results. Data from proficiency testing of other DOACs, such as dabigatran, can provide an expectation for inter-laboratory variability.
Table 2: Example of Inter-Laboratory Variability for Dabigatran Assays [2][3]
| Assay Type | Dabigatran Concentration (ng/mL) | Inter-laboratory Coefficient of Variation (CV) |
| Dedicated Tests | Low (e.g., 42 ng/mL) | ~8.7% |
| High (e.g., 182 ng/mL) | ~8.7% | |
| Ecarin Chromogenic Assay | 100 ng/mL | 7.5 - 29.1% |
| 200 ng/mL | 6.3 - 15.5% | |
| 400 ng/mL | 6.8 - 9.0% | |
| Diluted Thrombin Time | 100 ng/mL | 11.6 - 17.2% |
| 200 ng/mL | 9.3 - 12.3% | |
| 400 ng/mL | 7.1 - 11.2% |
These data indicate that inter-laboratory CVs for dedicated DOAC assays are often below 10-15%, which can be a target for melagatran assay cross-validation.
Experimental Protocols
A successful cross-validation study relies on a well-defined protocol. This involves establishing a reference laboratory and then comparing the results from other participating laboratories against it.
Reference Method: LC-MS/MS for Melagatran Quantification[1]
This method was developed for the determination of melagatran in human plasma.
-
Sample Preparation:
-
Plasma samples are extracted using an automated mixed-mode solid-phase extraction (SPE) in 96-well plates.
-
The analytes, including isotope-labeled internal standards, are eluted with a high ionic strength solution (50% methanol (B129727) and 50% buffer of 0.25 M ammonium (B1175870) acetate (B1210297) and 0.05 M formic acid, pH 5.3).
-
The eluate is diluted 1:3 with buffer before injection.
-
-
Liquid Chromatography:
-
The separation is performed on a C18 analytical column.
-
A gradient elution is used, with the acetonitrile (B52724) concentration varying from 10% to 30% (v/v).
-
The ammonium acetate and acetic acid concentrations are kept constant at 10 and 5 mmol/L, respectively.
-
The flow rate is maintained at 0.75 mL/min.
-
-
Mass Spectrometry:
-
Detection is performed using positive electrospray ionization mass spectrometry.
-
General Protocol for Inter-Laboratory Cross-Validation[4][5]
This protocol outlines a strategy for comparing bioanalytical methods between different laboratories.
-
Establish a Reference Laboratory: One laboratory (e.g., the one using the validated LC-MS/MS method) should be designated as the reference.
-
Prepare and Distribute Samples:
-
The reference laboratory prepares a set of quality control (QC) samples at a minimum of three concentration levels (low, medium, high) within the assay's range.
-
A set of "real" clinical study samples with unknown concentrations should also be selected.
-
Aliquots of these samples are shipped frozen to the participating laboratories.
-
-
Sample Analysis:
-
Each participating laboratory analyzes the QC and clinical samples using their own validated bioanalytical method.
-
The analysis should be performed on at least two separate occasions to assess inter-assay variability.
-
-
Data Comparison and Acceptance Criteria:
-
The results from all laboratories are sent to a central point for statistical analysis.
-
For QC Samples: The mean accuracy at each concentration level for the participating laboratories should be within ±15% of the nominal concentration.
-
For Clinical Samples: At least two-thirds (67%) of the results from the participating laboratories should be within ±20% of the mean value obtained by the reference laboratory.
-
The intraclass correlation coefficient (ICC) can be calculated to assess the consistency of measurements between laboratories.[4]
-
Visualization of Experimental Workflow
The following diagram illustrates the logical flow of an inter-laboratory cross-validation study.
Caption: Workflow for inter-laboratory bioanalytical method cross-validation.
References
- 1. Determination of ximelagatran, melagatran and two intermediary metabolites in plasma by mixed-mode solid phase extraction and LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Interlaboratory variability in the measurement of direct oral anticoagulants: results from the external quality assessment scheme - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. digitalrepository.unm.edu [digitalrepository.unm.edu]
- 4. Variability between laboratories performing coagulation tests with identical platforms: a nationwide evaluation study - PubMed [pubmed.ncbi.nlm.nih.gov]
Assessing the Linearity and Range of Melagatran Quantification Methods: A Comparative Guide
For researchers, scientists, and drug development professionals, the accurate quantification of therapeutic agents is paramount. This guide provides a comparative analysis of the linearity and range of a widely used liquid chromatography-mass spectrometry (LC-MS/MS) method for the quantification of melagatran (B23205), a direct thrombin inhibitor. The performance of this method is compared with an alternative LC-MS method and a method for another direct thrombin inhibitor, dabigatran (B194492), to offer a broader perspective for bioanalytical method selection and validation.
Comparative Performance of Analytical Methods
The linearity of an analytical method is its ability to elicit test results that are directly proportional to the concentration of the analyte. The range is the interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.[1][2] A summary of the performance characteristics of different methods is presented in Table 1.
| Analyte | Method | Linear Range | Lower Limit of Quantification (LLOQ) | Accuracy (% of Nominal) | Precision (% RSD) | Reference |
| Melagatran | LC-MS/MS | 0.010 - 4.0 µmol/L | 0.010 µmol/L | 96.9 - 101.2 (at LLOQ), 94.7 - 102.6 (>3x LLOQ) | 6.6 - 17.1 (at LLOQ), 2.7 - 6.8 (>3x LLOQ) | [3] |
| Melagatran | LC-MS | Not explicitly stated | 10 nmol/L | Not explicitly stated | <20 (at LLOQ), <5 (>100 nmol/L) | [4][5] |
| Dabigatran | LC-MS/MS | 1.04 - 406.49 ng/mL | 1.04 ng/mL | Not explicitly stated | Good assay precision demonstrated | [6] |
| Dabigatran | RP-HPLC | 10 - 50 µg/mL | 1.54 µg/mL | 96.67 (recovery) | 0.07 (intraday), 0.08 (interday) | [7] |
Table 1. Comparison of linearity and range for different melagatran and dabigatran quantification methods.
Experimental Protocol: Assessing Linearity and Range
The following protocol outlines the key steps for validating the linearity and range of a melagatran quantification method, based on established bioanalytical method validation guidelines.[8][9][10][11]
1. Preparation of Calibration Standards:
-
Prepare a stock solution of melagatran of a known concentration in a suitable solvent.
-
Perform serial dilutions of the stock solution with the appropriate biological matrix (e.g., human plasma) to prepare a minimum of six to eight non-zero calibration standards that span the expected concentration range.
2. Sample Analysis:
-
Analyze the calibration standards using the specified LC-MS/MS method.
-
Perform at least three replicate injections for each concentration level.
3. Data Analysis and Acceptance Criteria:
-
Construct a calibration curve by plotting the peak area response of melagatran against its nominal concentration.
-
Perform a linear regression analysis to determine the slope, y-intercept, and the coefficient of determination (r²).
-
Linearity: The r² value should be ≥ 0.99.[6] The calibration curve should be visually inspected for linearity.
-
Range: The range is defined by the Lower Limit of Quantification (LLOQ) and the Upper Limit of Quantification (ULOQ).
-
LLOQ: The lowest concentration on the calibration curve that can be quantitatively determined with acceptable precision and accuracy (typically ≤20% relative standard deviation (RSD) and within 80-120% of the nominal value, respectively).[4][5]
-
ULOQ: The highest concentration on the calibration curve that meets the same criteria for precision and accuracy.
-
-
Accuracy and Precision: For each concentration level within the range, the mean calculated concentration should be within ±15% of the nominal value (except for the LLOQ, which can be ±20%). The precision (RSD) should not exceed 15% (20% for LLOQ).[11]
The workflow for assessing the linearity and range of a bioanalytical method is depicted in the following diagram.
Signaling Pathway and Logical Relationships
The process of method validation, specifically for linearity and range, follows a logical progression from sample preparation to data analysis and final assessment against predefined acceptance criteria. This ensures the reliability and robustness of the analytical method for its intended purpose. The relationship between these core validation parameters is illustrated below.
References
- 1. globalresearchonline.net [globalresearchonline.net]
- 2. researchgate.net [researchgate.net]
- 3. Determination of ximelagatran, melagatran and two intermediary metabolites in plasma by mixed-mode solid phase extraction and LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Determination of ximelagatran, an oral direct thrombin inhibitor, its active metabolite melagatran, and the intermediate metabolites, in biological samples by liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for determination of free and total dabigatran in human plasma and its application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 8. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 9. database.ich.org [database.ich.org]
- 10. fda.gov [fda.gov]
- 11. ema.europa.eu [ema.europa.eu]
A Comparative Guide to the Bioanalytical Quantification of Melagatran: Precision and Accuracy with a Deuterated Standard versus Alternative Methods
In the landscape of anticoagulant drug development and monitoring, the precise and accurate measurement of active pharmaceutical ingredients is paramount. This guide provides a detailed comparison of the gold-standard liquid chromatography-mass spectrometry (LC-MS/MS) method for melagatran (B23205) quantification, utilizing a deuterated internal standard, against alternative coagulation-based and chromogenic assays. The objective is to equip researchers, scientists, and drug development professionals with the necessary data and methodologies to make informed decisions for their analytical needs.
I. Gold Standard: LC-MS/MS with a Deuterated Internal Standard
The use of a stable isotope-labeled internal standard, such as a deuterated form of melagatran, is the preferred method for quantitative bioanalysis due to its ability to mimic the analyte throughout the analytical process, thereby correcting for variability in sample preparation and instrument response.[1] This leads to high accuracy and precision.[1][2]
Multiple studies have validated the use of LC-MS/MS with isotope-labeled internal standards for the determination of melagatran in biological matrices like human plasma. The following tables summarize the precision and accuracy data from these studies.
Table 1: Precision of Melagatran Measurement by LC-MS/MS
| Concentration Level | Relative Standard Deviation (RSD) | Study |
| 10 nmol/L (LLOQ) | <20% | Larsson et al.[3] |
| >100 nmol/L | <5% | Larsson et al.[3] |
| LLOQ (0.010 µmol/L) | 6.6-17.1% | Dunér et al.[4] |
| >3 x LLOQ | 2.7-6.8% | Dunér et al.[4] |
Table 2: Accuracy of Melagatran Measurement by LC-MS/MS
| Concentration Level | Accuracy (% of Nominal Value) | Study |
| LLOQ (0.010 µmol/L) | 96.9-101.2% | Dunér et al.[4] |
| >3 x LLOQ | 94.7-102.6% | Dunér et al.[4] |
The general workflow for the quantification of melagatran using LC-MS/MS with a deuterated internal standard involves sample preparation, chromatographic separation, and mass spectrometric detection.
1. Sample Preparation (Solid-Phase Extraction) [3][4]
-
Objective: To isolate melagatran and its internal standard from the plasma matrix.
-
Procedure:
-
Human plasma samples are first treated with an isotope-labeled internal standard.[3]
-
The samples are then loaded onto a solid-phase extraction (SPE) plate or column (e.g., octylsilica or a mixed-mode C8/SO3- sorbent).[3][4]
-
The extraction material is washed to remove interfering substances.
-
The analytes (melagatran and the internal standard) are eluted. An automated system, such as a Tecan Genesis pipetting robot, can be used for this process.[4]
-
2. Liquid Chromatography (LC) [3][4]
-
Objective: To separate melagatran and its internal standard from other components in the extract before they enter the mass spectrometer.
-
Mobile Phase: A common mobile phase consists of a mixture of acetonitrile (B52724) and an aqueous buffer (e.g., ammonium (B1175870) acetate) with an acid modifier like formic acid.[3] Gradient elution, where the concentration of the organic solvent is varied over time, may be employed.[4]
3. Mass Spectrometry (MS) [3]
-
Objective: To detect and quantify melagatran and its internal standard.
-
Ionization: Positive electrospray ionization (ESI) is used to generate charged molecules.[3]
-
Detection: The analysis is performed in selected reaction monitoring (SRM) mode, which provides high specificity and sensitivity by monitoring a specific precursor-to-product ion transition for both melagatran and its deuterated internal standard.[3]
II. Alternative Analytical Methods
While LC-MS/MS is the benchmark for concentration measurement, other methods are used to assess the anticoagulant effect of direct thrombin inhibitors like melagatran. These are typically coagulation-based or chromogenic assays.
These assays measure the time it takes for a plasma sample to clot after the addition of certain reagents.
-
Prothrombin Time (PT): This assay measures the activity of several clotting factors.[5] However, its sensitivity to melagatran varies widely depending on the specific reagents used, making it generally unsuitable for monitoring.[5][6] The International Normalized Ratio (INR), which standardizes PT results, is also unreliable for melagatran as it is dependent on both the drug concentration and the sensitivity of the PT reagent.[5]
-
Ecarin Clotting Time (ECT): This method has been proposed for monitoring direct thrombin inhibitors.
-
HEMOCLOT™ Thrombin Inhibitors Assay: This is a calibrated clotting assay that has shown good performance for another direct thrombin inhibitor, dabigatran (B194492), demonstrating linearity and acceptable precision and accuracy.[7] It is designed to be more specific for direct thrombin inhibitors than general clotting tests like PT or aPTT.[8]
-
Plasma-Diluted Thrombin Time: This has been investigated as a potential method to monitor direct thrombin inhibitors, especially in patients with baseline abnormalities in other clotting assays.[9]
These assays measure the activity of an enzyme by the color change it produces in a substrate.
-
BIOPHEN™ DTI: This is a chromogenic assay for measuring the activity of direct thrombin inhibitors.[8]
Table 3: Comparison of Analytical Methods for Melagatran
| Method | Principle | Measures | Advantages | Disadvantages |
| LC-MS/MS with Deuterated IS | Chromatographic separation and mass spectrometric detection | Drug Concentration | High specificity, sensitivity, accuracy, and precision[10] | Requires specialized equipment and expertise |
| Prothrombin Time (PT) | Coagulation time | Anticoagulant Effect | Widely available | Poor sensitivity and high variability with melagatran[5][6] |
| HEMOCLOT™ Assays | Calibrated clotting time | Anticoagulant Effect | More specific than PT/aPTT[8] | Less direct than concentration measurement |
| Chromogenic Assays | Enzyme activity via color change | Anticoagulant Effect | Can be automated[8] | Indirect measure of drug concentration |
III. Conclusion
For the precise and accurate quantification of melagatran concentration in biological samples, LC-MS/MS with a deuterated internal standard is the unequivocally superior method. It provides reliable data essential for pharmacokinetic and bioequivalence studies. While coagulation and chromogenic assays are valuable for assessing the pharmacodynamic effect of anticoagulants, they lack the specificity and consistency to accurately determine drug concentration. The choice of analytical method should, therefore, be guided by the specific research question, with LC-MS/MS being the standard for concentration-based analysis and functional assays providing complementary information on anticoagulant activity.
References
- 1. benchchem.com [benchchem.com]
- 2. Is a deuterated internal standard appropriate for the reliable determination of olmesartan in human plasma? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Determination of ximelagatran, an oral direct thrombin inhibitor, its active metabolite melagatran, and the intermediate metabolites, in biological samples by liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Determination of ximelagatran, melagatran and two intermediary metabolites in plasma by mixed-mode solid phase extraction and LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effect of melagatran on prothrombin time assays depends on the sensitivity of the thromboplastin and the final dilution of the plasma sample - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Using the HEMOCLOT direct thrombin inhibitor assay to determine plasma concentrations of dabigatran - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. nodia.com [nodia.com]
- 9. researchgate.net [researchgate.net]
- 10. shimadzu.com [shimadzu.com]
A Comparative Guide to the Pharmacokinetics of Melagatran and Other Direct Thrombin Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the pharmacokinetic profiles of melagatran (B23205) and other notable direct thrombin inhibitors (DTIs), including dabigatran (B194492), argatroban (B194362), bivalirudin, and lepirudin. The information is intended to support research and development efforts in the field of anticoagulation therapy.
Data Presentation: Comparative Pharmacokinetics of Direct Thrombin Inhibitors
The following table summarizes the key pharmacokinetic parameters of selected direct thrombin inhibitors. These values are compiled from various studies and represent a general overview. Specific values may vary depending on the study population and design.
| Parameter | Melagatran (from Ximelagatran) | Dabigatran (from Dabigatran Etexilate) | Argatroban | Bivalirudin | Lepirudin |
| Oral Bioavailability (%) | ~20[1][2] | 3-7[3] | Negligible | Not administered orally | ~100 (subcutaneous)[4] |
| Time to Peak (Tmax) (hours) | 2-3[5] | 0.5-2[6] | Immediate (IV) | Immediate (IV) | 0.17 (IV bolus)[4] |
| Peak Plasma Concentration (Cmax) | Dose-dependent | Dose-dependent | Dose-dependent | 12.3 ± 1.7 mcg/mL (1 mg/kg bolus + 2.5 mg/kg/hr infusion)[7] | 2924 ng/mL (0.4 mg/kg IV bolus)[4] |
| Volume of Distribution (Vd) (L) | 15.5 (SC), 159 (oral ximelagatran)[8] | 50-70[3] | 174-180 mL/kg | 0.2 L/kg[7] | 12.2 - 32.1 |
| Elimination Half-life (t1/2) (hours) | 3-5[5] | 12-17[3][9] | 39-51 minutes (2.7 hours in critically ill)[10] | 25 minutes[11] | 1.3 |
| Clearance (CL) | 5.3 L/h (SC), 22.9 L/h (oral ximelagatran)[8] | ~100 mL/min (renal) | 21 L/h[12] | 3.4 mL/min/kg | ~90% renal |
| Plasma Protein Binding (%) | Negligible | ~35[3][6] | 20-54 | Negligible (does not bind to plasma proteins other than thrombin)[7] | ~3[4] |
| Metabolism | Not significantly metabolized[2] | Minimal, conjugation to active glucuronides[3] | Hepatic (CYP3A4/5) | Proteolytic cleavage | Catabolism |
| Excretion | Primarily renal[2] | ~80% renal[6] | Primarily fecal (biliary) | ~20% renal, 80% proteolytic cleavage[7] | Primarily renal |
Experimental Protocols
Detailed experimental protocols for pharmacokinetic studies of direct thrombin inhibitors can vary. However, a generalized protocol for a single-dose, open-label, crossover study in healthy volunteers is outlined below.
Objective
To determine the pharmacokinetic profile of a direct thrombin inhibitor following a single oral or intravenous administration.
Study Design
A single-center, open-label, randomized, two-period, two-sequence crossover study.
Study Population
A cohort of healthy adult male and/or female volunteers, typically between the ages of 18 and 45, with a body mass index (BMI) within a specified range. All subjects provide written informed consent before participation.
Methodology
-
Screening: Potential subjects undergo a comprehensive medical screening, including physical examination, vital signs, electrocardiogram (ECG), and clinical laboratory tests (hematology, clinical chemistry, and urinalysis) to ensure they meet the inclusion and exclusion criteria.
-
Randomization and Dosing: Subjects are randomly assigned to one of two treatment sequences. In each period, subjects receive a single dose of the investigational drug, either orally (e.g., a tablet or capsule with a standardized volume of water after an overnight fast) or as an intravenous infusion over a specified period. A washout period of sufficient duration (typically at least 5-7 half-lives of the drug) separates the two treatment periods.
-
Pharmacokinetic Sampling: Blood samples are collected in tubes containing an appropriate anticoagulant (e.g., sodium citrate (B86180) or EDTA) at predefined time points before and after drug administration. A typical sampling schedule for an oral dose might be: 0 (pre-dose), 0.25, 0.5, 1, 1.5, 2, 3, 4, 6, 8, 12, 24, 36, and 48 hours post-dose. For an intravenous dose, sampling would be more frequent during and immediately after the infusion.
-
Sample Processing and Analysis: Plasma is separated from the blood samples by centrifugation and stored frozen (e.g., at -80°C) until analysis. The concentration of the direct thrombin inhibitor and any major metabolites in the plasma samples is determined using a validated bioanalytical method, most commonly liquid chromatography-tandem mass spectrometry (LC-MS/MS)[13][14]. The method should be validated for linearity, accuracy, precision, selectivity, and stability according to regulatory guidelines.
-
Pharmacokinetic Analysis: The plasma concentration-time data for each subject are analyzed using non-compartmental or compartmental pharmacokinetic methods to determine key parameters such as Cmax, Tmax, AUC (Area Under the Curve), t1/2, Vd, and CL.
-
Safety and Tolerability Assessment: Safety and tolerability are monitored throughout the study by recording adverse events, vital signs, ECGs, and clinical laboratory parameters.
Mandatory Visualization
Bioconversion of Ximelagatran (B1683401) to Melagatran
The following diagram illustrates the two-step metabolic conversion of the prodrug ximelagatran into its active form, melagatran. This process is crucial for the oral bioavailability of melagatran.
Caption: Metabolic pathway of ximelagatran to melagatran.
General Workflow of a Pharmacokinetic Study
This diagram outlines the typical workflow of a clinical pharmacokinetic study, from subject recruitment to data analysis.
Caption: Generalized workflow for a pharmacokinetic study.
References
- 1. The direct thrombin inhibitor melagatran and its oral prodrug H 376/95: intestinal absorption properties, biochemical and pharmacodynamic effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The pharmacodynamics and pharmacokinetics of the oral direct thrombin inhibitor ximelagatran and its active metabolite melagatran: a mini-review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. accessdata.fda.gov [accessdata.fda.gov]
- 4. go.drugbank.com [go.drugbank.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. go.drugbank.com [go.drugbank.com]
- 8. Pharmacokinetics of melagatran and the effect on ex vivo coagulation time in orthopaedic surgery patients receiving subcutaneous melagatran and oral ximelagatran: a population model analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Oral bioavailability of dabigatran etexilate (Pradaxa®) after co-medication with verapamil in healthy subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Argatroban pharmacokinetics and pharmacodynamics in critically ill cardiac surgical patients with suspected heparin-induced thrombocytopenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Bivalirudin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. Anticoagulation with argatroban for elective percutaneous coronary intervention: population pharmacokinetics and pharmacokinetic-pharmacodynamic relationship of coagulation parameters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. UPLC MS/MS assay for routine quantification of dabigatran - a direct thrombin inhibitor - in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Measurement of dabigatran plasma concentrations by calibrated thrombin clotting time in comparison to LC-MS/MS in human volunteers on dialysis - PubMed [pubmed.ncbi.nlm.nih.gov]
Evaluating the Robustness of an LC-MS/MS Method for Melagatran Quantification: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative evaluation of a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of melagatran (B23205), a direct thrombin inhibitor. The robustness of this method is assessed in the context of available analytical alternatives, providing valuable insights for researchers and drug development professionals involved in pharmacokinetic and bioanalytical studies. This document summarizes key performance characteristics, outlines detailed experimental protocols, and visualizes relevant biological and experimental workflows.
Introduction
Melagatran is the active metabolite of the prodrug ximelagatran (B1683401) and a potent, direct inhibitor of thrombin, a key enzyme in the coagulation cascade. Accurate and precise quantification of melagatran in biological matrices is crucial for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence assessment. LC-MS/MS has emerged as a highly sensitive and selective technique for this purpose. However, the robustness of an analytical method—its capacity to remain unaffected by small, deliberate variations in method parameters—is a critical attribute that ensures its reliability and transferability between laboratories.
This guide compares a validated LC-MS/MS method for melagatran with a reported Capillary Electrophoresis (CE) method for its prodrug, ximelagatran, offering a perspective on alternative analytical strategies.
Metabolic Pathway of Ximelagatran to Melagatran
Ximelagatran is rapidly absorbed and biotransformed into its active form, melagatran, through a two-step metabolic process involving intermediate metabolites. Understanding this pathway is essential for designing comprehensive bioanalytical methods that can distinguish between the prodrug, its active form, and related metabolic products.
Caption: Metabolic pathway of ximelagatran to melagatran.
Comparison of Analytical Methods
The following tables summarize the key characteristics of a validated LC-MS/MS method for melagatran and a validated Capillary Electrophoresis method for its prodrug, ximelagatran. While the CE method is for the prodrug, its validation parameters provide a valuable benchmark for an alternative analytical technique.
Table 1: Methodological Overview
| Parameter | LC-MS/MS for Melagatran[1] | Capillary Electrophoresis for Ximelagatran |
| Principle | Separation by liquid chromatography followed by detection using tandem mass spectrometry. | Separation based on the electrophoretic mobility of analytes in a capillary under an applied electric field. |
| Instrumentation | High-Performance Liquid Chromatography (HPLC) system coupled to a tandem mass spectrometer. | Capillary Electrophoresis system with a UV detector. |
| Matrix | Human Plasma | Drug Substance and Tablets |
| Sample Preparation | Solid-phase extraction | Dissolution in buffer |
| Analysis Time | Gradient elution with a total run time typically under 10 minutes. | Approximately 20 minutes. |
Table 2: Performance Characteristics
| Parameter | LC-MS/MS for Melagatran[1] | Capillary Electrophoresis for Ximelagatran |
| Linearity Range | 10 - 4000 nmol/L | Data not specified in abstract |
| Accuracy (% Bias) | Within ±15% | Data not specified in abstract |
| Precision (%RSD) | <15% | Data not specified in abstract |
| Limit of Quantification (LOQ) | 10 nmol/L | Data not specified in abstract |
| Robustness | Method performance is expected to be stable under minor variations in chromatographic conditions, though specific robustness data is not detailed in the publication. | Investigated by experimental design and evaluated using multivariate calculations. Specific quantitative data on the impact of varied parameters is not publicly available. |
Experimental Protocols
A detailed understanding of the experimental methodologies is crucial for evaluating and potentially implementing these analytical methods.
LC-MS/MS Method for Melagatran in Human Plasma[1]
This method is designed for the sensitive and selective quantification of melagatran in a complex biological matrix.
Caption: Workflow for melagatran analysis by LC-MS/MS.
Detailed Steps:
-
Sample Preparation:
-
Human plasma samples are subjected to solid-phase extraction (SPE) using a mixed-mode (C8/cation exchange) sorbent.
-
Interfering substances are washed from the SPE cartridge.
-
Melagatran and the internal standard are eluted with a mixture of methanol and ammonium acetate buffer.
-
-
LC-MS/MS Analysis:
-
The eluate is injected into an HPLC system equipped with a C18 analytical column.
-
Separation is achieved using a gradient elution with a mobile phase consisting of acetonitrile (B52724) and ammonium acetate buffer.
-
The column effluent is introduced into a tandem mass spectrometer with a positive electrospray ionization (ESI) source.
-
Quantification is performed using multiple reaction monitoring (MRM) of specific precursor-to-product ion transitions for melagatran and its internal standard.
-
Capillary Electrophoresis Method for Ximelagatran
This method provides an alternative approach for the analysis of ximelagatran in pharmaceutical formulations.
Detailed Steps:
-
Sample and Standard Preparation:
-
The drug substance or powdered tablets are dissolved in the electrophoresis buffer to a known concentration.
-
An internal standard (e.g., benzamidine (B55565) hydrochloride) is added.
-
-
CE Analysis:
-
The analysis is performed on a capillary electrophoresis system.
-
The capillary is conditioned with the running buffer.
-
The sample is injected into the capillary.
-
A high voltage is applied across the capillary to effect separation.
-
Detection is carried out using a UV detector at a specific wavelength.
-
The running buffer is a low pH phosphate (B84403) buffer containing acetonitrile and hydroxypropyl-β-cyclodextrin to enhance separation.
-
Discussion on Robustness
The robustness of an analytical method is a measure of its capacity to remain unaffected by small, but deliberate, variations in method parameters and provides an indication of its reliability during normal usage.
For the LC-MS/MS method , robustness would typically be evaluated by intentionally varying parameters such as:
-
Mobile phase composition (e.g., ±2% organic solvent).
-
Mobile phase pH (e.g., ±0.2 units).
-
Column temperature (e.g., ±5 °C).
-
Flow rate (e.g., ±10%).
-
Different batches of columns and reagents.
The acceptance criteria for robustness testing usually involve assessing the impact of these variations on key system suitability parameters (e.g., retention time, peak area, and signal-to-noise ratio) and the final quantitative results. While the publication by Dunér et al. (2007) provides comprehensive validation data on linearity, accuracy, and precision, specific data from robustness studies are not presented[1].
For the Capillary Electrophoresis method , the authors state that robustness was investigated using an experimental design and evaluated with multivariate calculations. This is a systematic approach to simultaneously assess the influence of multiple parameters. Typical parameters varied in a CE method robustness study would include:
-
Buffer concentration and pH.
-
Applied voltage.
-
Capillary temperature.
-
Injection time or pressure.
The absence of publicly available quantitative data from the robustness testing of the CE method for ximelagatran limits a direct, data-driven comparison with the LC-MS/MS method. However, the fact that its robustness was systematically evaluated provides confidence in its reliability.
Conclusion
The evaluated LC-MS/MS method for melagatran demonstrates excellent sensitivity and selectivity, making it a powerful tool for bioanalysis. Its robustness is a key consideration for its application in regulated environments. While a direct comparison of robustness data with alternative methods is limited by the availability of public information, the principles of robustness testing remain universal. The Capillary Electrophoresis method for the prodrug ximelagatran presents a viable alternative analytical technique, particularly for quality control of the drug substance and pharmaceutical products. The choice of method will ultimately depend on the specific application, required sensitivity, sample matrix, and available instrumentation. For bioanalytical studies in complex matrices like plasma, the LC-MS/MS method remains the gold standard due to its superior sensitivity and selectivity. Future work should focus on generating and publishing detailed robustness data for all analytical methods used in drug development to ensure data quality and facilitate inter-laboratory method transfer.
References
Navigating the Nuances of Melagatran Metabolism: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, understanding the inter-subject variability in the metabolism of anticoagulants like melagatran (B23205) is paramount for ensuring clinical safety and efficacy. This guide provides a comprehensive comparison of analytical methodologies for melagatran metabolism analysis, supported by experimental data and detailed protocols, to aid in the selection of the most appropriate techniques for research and development.
The oral prodrug ximelagatran (B1683401) undergoes rapid and extensive conversion to its active form, melagatran. This biotransformation is a critical step influencing the drug's pharmacokinetic profile and, consequently, its anticoagulant effect. Unlike many other anticoagulants, the metabolism of ximelagatran to melagatran is not mediated by the highly polymorphic Cytochrome P450 (CYP) enzyme system.[1][2] Instead, the conversion involves ester hydrolysis and reduction via two intermediate metabolites: hydroxymelagatran and ethylmelagatran.[3] This metabolic process is carried out by enzyme systems located in the microsomes and mitochondria of various tissues, including the liver and kidneys.[3] One identified enzyme system involves cytochrome b5 and NADH-cytochrome b5 reductase.[3]
The low inter- and intra-individual variability in the bioavailability of melagatran after oral administration of ximelagatran, which is approximately 20%, suggests a generally predictable metabolic conversion.[2] However, the activity of enzymes like NADH-cytochrome b5 reductase can be influenced by genetic polymorphisms, which represents a potential source of inter-subject variability in melagatran exposure.[4][5]
Comparing Analytical Methods for Melagatran Quantification
The accurate quantification of melagatran and its metabolites is essential for pharmacokinetic studies and for understanding inter-subject variability. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as the gold standard for this purpose, offering high sensitivity and specificity.[6][7][8] However, functional coagulation assays also play a role, particularly in clinical settings.
| Parameter | LC-MS/MS | Functional Coagulation Assays (e.g., Chromogenic, Clotting) |
| Principle | Direct measurement of the mass-to-charge ratio of the analyte and its fragments. | Indirect measurement of anticoagulant activity by assessing its effect on coagulation time or chromogenic substrate cleavage.[9][10] |
| Specificity | High; can distinguish between the parent drug and its metabolites.[11] | Lower; may be influenced by other factors affecting coagulation.[10] |
| Sensitivity | Very high; capable of detecting low concentrations of the analyte.[11] | Variable; may not be sensitive enough for low drug concentrations.[7][8] |
| Quantitative Accuracy | High precision and accuracy over a wide linear range.[11] | Generally good correlation with drug concentration, but can show variability, especially at low levels.[7][8] |
| Throughput | Can be high with automated systems.[11] | Generally high and suitable for routine clinical use. |
| Instrumentation | Requires specialized and expensive equipment. | Utilizes standard coagulation analyzers available in most clinical laboratories. |
| Application | Gold standard for pharmacokinetic studies, bioequivalence studies, and detailed metabolic profiling.[6][7][8] | Useful for monitoring anticoagulant effect in clinical practice and for point-of-care testing. |
Experimental Protocols
Detailed Methodology for LC-MS/MS Analysis of Melagatran and its Metabolites in Human Plasma
This protocol is based on a validated method for the simultaneous determination of ximelagatran, melagatran, OH-melagatran, and ethyl-melagatran.[11]
1. Sample Preparation: Solid-Phase Extraction (SPE)
-
SPE Cartridges: Mixed-mode (C8/SO3(-)) bonded sorbent material.
-
Procedure:
-
Condition the SPE cartridges.
-
Load human plasma samples.
-
Wash the cartridges to remove interfering substances.
-
Elute the analytes and their isotope-labeled internal standards using a mixture of 50% methanol (B129727) and 50% buffer (0.25 M ammonium (B1175870) acetate (B1210297) and 0.05 M formic acid, pH 5.3) at high ionic strength.
-
2. Liquid Chromatography (LC)
-
Column: C18 analytical LC-column.
-
Mobile Phase: Gradient elution with acetonitrile (B52724) concentration varying from 10% to 30% (v/v). The ammonium acetate and acetic acid concentrations are kept constant at 10 and 5 mmol/L, respectively.
-
Flow Rate: 0.75 mL/min.
-
Injection: Direct injection of the diluted eluate (1:3 with buffer).
3. Mass Spectrometry (MS)
-
Ionization: Positive electrospray ionization (ESI+).
-
Detection: Tandem mass spectrometry (MS/MS) for quantification.
4. Method Performance
-
Linearity: 0.010-4.0 micromol/L.[11]
-
Accuracy: 96.9-101.2% at the lower limit of quantification (LLOQ) and 94.7-102.6% at higher concentrations.[11]
-
Precision (RSD): 6.6-17.1% at LLOQ and 2.7-6.8% at higher concentrations.[11]
-
Recovery: >80% for all analytes.[11]
General Protocol for Chromogenic Assay of Direct Thrombin Inhibitors
While a specific validated protocol for a chromogenic assay of melagatran was not detailed in the searched literature, the following represents a general procedure for measuring the activity of direct thrombin inhibitors like melagatran.[12]
1. Principle: The assay measures the residual activity of a known amount of added thrombin after its inhibition by the direct thrombin inhibitor in the plasma sample. The residual thrombin cleaves a chromogenic substrate, and the resulting color intensity is inversely proportional to the concentration of the inhibitor.
2. Reagents:
-
Patient citrated plasma
-
Thrombin reagent
-
Chromogenic substrate specific for thrombin
-
Assay buffer
3. Procedure:
-
Dilute patient plasma with the assay buffer.
-
Add a known concentration of thrombin to the diluted plasma and incubate for a specific time at 37°C.
-
Add the chromogenic substrate.
-
Measure the change in absorbance at a specific wavelength (e.g., 405 nm) over time using a spectrophotometer or a coagulation analyzer with a chromogenic channel.
-
Calculate the melagatran concentration based on a calibration curve prepared with known concentrations of melagatran.
Visualizing Metabolic and Experimental Pathways
References
- 1. Ximelagatran: pharmacokinetics and pharmacodynamics of a new strategy for oral direct thrombin inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pharmacokinetics and pharmacodynamics of ximelagatran - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The pharmacodynamics and pharmacokinetics of the oral direct thrombin inhibitor ximelagatran and its active metabolite melagatran: a mini-review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cytochrome b5 reductase - Wikipedia [en.wikipedia.org]
- 5. Four new mutations in the NADH-cytochrome b5 reductase gene from patients with recessive congenital methemoglobinemia type II - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Evaluation of coagulation assays versus LC-MS/MS for determinations of dabigatran concentrations in plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. endotell.ch [endotell.ch]
- 9. Effect of melagatran on prothrombin time assays depends on the sensitivity of the thromboplastin and the final dilution of the plasma sample - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Chromogenic and Clot-Based Bivalirudin Assays for Monitoring Anticoagulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Determination of ximelagatran, melagatran and two intermediary metabolites in plasma by mixed-mode solid phase extraction and LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. PhenX Toolkit: Protocols [phenxtoolkit.org]
Melagatran Pharmacokinetics: A Comparative Analysis Across Diverse Patient Populations
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of melagatran (B23205) pharmacokinetic parameters across various patient populations. Melagatran, the active form of the oral prodrug ximelagatran (B1683401), is a direct thrombin inhibitor that was developed for the prevention and treatment of thromboembolic diseases. Understanding its disposition in different patient groups is crucial for dose optimization and ensuring patient safety. This document summarizes key quantitative data from clinical studies, details the experimental methodologies employed, and visualizes the underlying processes.
Data Summary
The following tables present a consolidated view of melagatran's pharmacokinetic parameters in patients with renal impairment, hepatic impairment, and in different age and ethnic groups.
Table 1: Pharmacokinetics of Melagatran in Patients with Renal Impairment
| Parameter | Severe Renal Impairment | Normal Renal Function | Fold-change | Reference |
| Melagatran AUC (oral ximelagatran) | 5.33-fold higher | Control | 5.33 | [1][2] |
| Melagatran AUC (subcutaneous melagatran) | 4.03-fold higher | Control | 4.03 | [1][2] |
| Melagatran Half-life | Significantly longer | Control | - | [1] |
| Renal Clearance (CLr) of Melagatran (oral ximelagatran) | 14.3 mL/min | 107 mL/min | - | [1][2] |
| Renal Clearance (CLr) of Melagatran (subcutaneous melagatran) | 12.5 mL/min | 81.3 mL/min | - | [1][2] |
Table 2: Pharmacokinetics of Melagatran in Patients with Hepatic Impairment
| Parameter | Mild-to-Moderate Hepatic Impairment | Normal Hepatic Function | Fold-change (Corrected for Renal Function) | Reference |
| Melagatran AUC | 11% lower (uncorrected) | Control | 0.98 | [3] |
| Melagatran Cmax | 25% lower (uncorrected) | Control | - | [3] |
| Melagatran Half-life (t1/2z) | 3.6 hours | 3.1 hours | - | [3] |
| Renal Clearance of Melagatran | 13% higher | Control | - | [3] |
Table 3: Pharmacokinetics of Melagatran in Different Age Groups
| Parameter | Older Subjects (56-70 years) | Younger Subjects (20-27 years) | Fold-change | Reference |
| Melagatran Exposure (AUC) | ~40-60% higher | Control | 1.4 - 1.6 | [4] |
| Renal Clearance of Melagatran | 4.9 L/h | 7.7 L/h | - | [4] |
Table 4: Pharmacokinetics of Melagatran in Different Ethnic Groups
| Parameter | Asian Subjects | Caucasian Subjects | Fold-change (Uncorrected) | Fold-change (Corrected for Bodyweight) | Reference |
| Melagatran AUC | 1.23-fold higher | Control | 1.23 | No significant difference | [5] |
Experimental Protocols
The data presented in this guide are derived from several key clinical studies. The methodologies employed in these studies are summarized below.
Study in Patients with Severe Renal Impairment[1][6]
-
Study Design: This was a non-blinded, randomized crossover study.
-
Participants: The study included 12 volunteers with severe renal impairment (median Glomerular Filtration Rate [GFR] of 13 mL/min) and 12 control volunteers with normal renal function (median GFR of 86 mL/min).
-
Drug Administration: All participants received a single 3mg subcutaneous injection of melagatran and a single 24mg oral tablet of ximelagatran in a randomized sequence, separated by a washout period of 1 to 3 weeks.
-
Sample Collection: Blood samples were collected for up to 14 hours after drug administration to determine melagatran plasma concentrations. Urine was collected for 24 hours to measure the amount of melagatran excreted.
-
Analytical Methods: Plasma and urine concentrations of melagatran were determined using validated analytical methods. The activated partial thromboplastin (B12709170) time (APTT) was also measured as a pharmacodynamic marker.
Study in Patients with Mild-to-Moderate Hepatic Impairment[3]
-
Study Design: This was a non-blinded, non-randomized study.
-
Participants: The study enrolled 12 volunteers with mild-to-moderate hepatic impairment (Child-Pugh class A or B) and 12 age-, weight-, and sex-matched control volunteers with normal hepatic function.
-
Drug Administration: All participants received a single oral dose of 24mg ximelagatran.
-
Sample Collection: Plasma and urine samples were collected for pharmacokinetic and pharmacodynamic analyses.
-
Analytical Methods: Melagatran concentrations in plasma and urine were quantified. The relationship between plasma melagatran concentration and APTT was also assessed.
Study in Different Age Groups[4]
-
Study Design: This was an open-label, randomized, 3x3 crossover study.
-
Participants: The study included 6 healthy young men (aged 20-27 years) and 12 healthy older men and women (aged 56-70 years).
-
Drug Administration: All subjects received a 2mg intravenous infusion of melagatran, a 20mg oral tablet of ximelagatran with breakfast, and a 20mg oral tablet of ximelagatran while fasting, in a randomized sequence.
-
Sample Collection: Plasma samples were collected to measure melagatran concentrations.
-
Analytical Methods: Plasma concentrations of melagatran were determined, and the APTT was measured to assess the pharmacodynamic effect.
Study in Different Ethnic Groups[5]
-
Study Design: The study compared the pharmacokinetics of melagatran in healthy male volunteers of Asian, Black, and Caucasian origin.
-
Drug Administration: All participants received a single oral dose of ximelagatran.
-
Sample Collection: Blood and urine samples were collected to determine the concentrations of ximelagatran and melagatran.
-
Analytical Methods: Plasma and urine concentrations were measured, and the APTT was determined to evaluate the pharmacodynamic response.
Visualizations
The following diagrams illustrate key processes related to melagatran's pharmacokinetics.
Caption: General experimental workflow for clinical trials assessing melagatran pharmacokinetics.
Caption: Pharmacokinetic pathway of orally administered ximelagatran to its active form, melagatran.
References
- 1. Influence of severe renal impairment on the pharmacokinetics and pharmacodynamics of oral ximelagatran and subcutaneous melagatran - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ovid.com [ovid.com]
- 3. No influence of mild-to-moderate hepatic impairment on the pharmacokinetics and pharmacodynamics of ximelagatran, an oral direct thrombin inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Influence of age on the pharmacokinetics and pharmacodynamics of ximelagatran, an oral direct thrombin inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. scilit.com [scilit.com]
The Gold Standard vs. a Practical Alternative: A Comparison of N-Hydroxy Melagatran-d11 and Non-Labeled Internal Standards in Bioanalysis
For researchers, scientists, and drug development professionals, the accurate quantification of drug metabolites is paramount for successful drug development. The choice of an internal standard (IS) in liquid chromatography-mass spectrometry (LC-MS) bioanalysis is a critical decision that directly impacts the reliability of pharmacokinetic and toxicokinetic data. This guide provides an objective comparison between the stable isotope-labeled internal standard (SIL-IS), N-Hydroxy Melagatran-d11, and a representative non-labeled internal standard, offering insights into their respective performance characteristics.
In the realm of bioanalysis, the use of an internal standard is indispensable for correcting for variability during sample preparation, chromatography, and mass spectrometric detection. An ideal internal standard should mimic the physicochemical properties of the analyte to compensate for matrix effects and variations in extraction recovery and ionization efficiency. Stable isotope-labeled internal standards, such as this compound, are widely regarded as the "gold standard" due to their near-identical chemical and physical properties to the analyte of interest. Non-labeled internal standards, typically structural analogs, offer a more accessible and cost-effective alternative, but their performance requires careful evaluation.
Performance Comparison: this compound vs. a Non-Labeled Analog
To illustrate the performance differences, this guide compares this compound with a hypothetical yet representative non-labeled structural analog internal standard. The data presented for this compound is based on published methods for the analysis of melagatran (B23205) and its metabolites, which utilize stable isotope-labeled internal standards. The performance data for the non-labeled internal standard is representative of what can be expected from a carefully selected structural analog in a validated bioanalytical method for a similar compound, given the lack of direct comparative studies for N-Hydroxy Melagatran.
| Performance Parameter | This compound (SIL-IS) | Non-Labeled Internal Standard (Structural Analog) | Rationale for Performance Difference |
| Accuracy (% Bias) | Typically within ±5% | Can be within ±15%, but more susceptible to variability | The SIL-IS co-elutes and experiences identical matrix effects and extraction recovery as the analyte, leading to more effective normalization. The non-labeled IS may have different extraction recovery and be affected differently by matrix components. |
| Precision (%RSD) | Typically <10% | Typically <15% | The near-identical behavior of the SIL-IS throughout the analytical process results in lower variability in the analyte/IS response ratio. |
| Matrix Effect | Effectively Compensated | Partial Compensation | As a structural analog, the non-labeled IS may not fully mimic the analyte's ionization suppression or enhancement caused by co-eluting matrix components. |
| Extraction Recovery | Tracks Analyte Recovery | May Differ from Analyte | Minor differences in physicochemical properties can lead to variations in extraction efficiency between the analyte and the non-labeled IS. |
| Chromatographic Elution | Co-elutes with Analyte | Elutes close to, but not identically with, the Analyte | The deuterium (B1214612) labeling in this compound results in a negligible difference in retention time, ensuring simultaneous sampling of matrix effects. A structural analog will have a different retention time. |
Experimental Protocols
Detailed methodologies for the bioanalysis of N-Hydroxy Melagatran using both a stable isotope-labeled and a non-labeled internal standard are provided below. These protocols are based on established methods for similar analytes and represent best practices in regulated bioanalysis.
Experimental Protocol using this compound (SIL-IS)
This protocol is adapted from validated methods for the determination of melagatran and its metabolites in human plasma.
1. Sample Preparation: Solid-Phase Extraction (SPE)
-
To 100 µL of human plasma, add 25 µL of this compound working solution (e.g., 100 ng/mL in methanol/water).
-
Vortex mix for 10 seconds.
-
Add 200 µL of 0.1 M formic acid and vortex.
-
Load the entire sample onto a conditioned mixed-mode cation exchange SPE plate.
-
Wash the plate with 500 µL of 0.1 M formic acid followed by 500 µL of methanol.
-
Elute the analytes with 500 µL of 5% ammonium (B1175870) hydroxide (B78521) in methanol.
-
Evaporate the eluate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of mobile phase A.
2. LC-MS/MS Analysis
-
LC System: UHPLC system
-
Column: C18 column (e.g., 2.1 x 50 mm, 1.8 µm)
-
Mobile Phase A: 0.1% formic acid in water
-
Mobile Phase B: 0.1% formic acid in acetonitrile (B52724)
-
Gradient: A suitable gradient to ensure separation from endogenous interferences.
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
MS System: Triple quadrupole mass spectrometer with electrospray ionization (ESI) in positive mode.
-
MRM Transitions: Monitor specific precursor-to-product ion transitions for N-Hydroxy Melagatran and this compound.
Experimental Protocol using a Non-Labeled Internal Standard
This hypothetical protocol is based on the principles of using a structural analog as an internal standard. A suitable non-labeled IS would be a compound with high structural similarity to N-Hydroxy Melagatran, for instance, a closely related analog that is not a metabolite in the species being studied.
1. Sample Preparation: Protein Precipitation
-
To 100 µL of human plasma, add 25 µL of the non-labeled IS working solution (e.g., 100 ng/mL in methanol).
-
Vortex mix for 10 seconds.
-
Add 300 µL of acetonitrile to precipitate proteins.
-
Vortex for 1 minute and then centrifuge at 10,000 x g for 5 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of mobile phase A.
2. LC-MS/MS Analysis
-
LC System: UHPLC system
-
Column: C18 column (e.g., 2.1 x 50 mm, 1.8 µm)
-
Mobile Phase A: 0.1% formic acid in water
-
Mobile Phase B: 0.1% formic acid in acetonitrile
-
Gradient: A gradient optimized to separate the analyte, the non-labeled IS, and any potential interferences.
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
MS System: Triple quadrupole mass spectrometer with ESI in positive mode.
-
MRM Transitions: Monitor specific precursor-to-product ion transitions for N-Hydroxy Melagatran and the non-labeled IS.
Visualizing the Bioanalytical Workflow
The following diagram illustrates the key steps in a typical bioanalytical workflow using an internal standard.
Caption: A typical bioanalytical workflow for the quantification of N-Hydroxy Melagatran.
Conclusion
The choice between a stable isotope-labeled internal standard like this compound and a non-labeled internal standard depends on the specific requirements of the bioanalytical study. For regulated bioanalysis where the highest level of accuracy and precision is required, a SIL-IS is the unequivocal choice. Its ability to perfectly mimic the analyte throughout the entire analytical process provides the most reliable data.
Safety Operating Guide
Essential Guide to the Proper Disposal of N-Hydroxy Melagatran-d11
For researchers, scientists, and professionals in drug development, the proper disposal of chemical reagents is a critical component of laboratory safety and regulatory compliance. This guide provides a comprehensive, step-by-step procedure for the safe disposal of N-Hydroxy Melagatran-d11, a deuterated intermediate used in the preparation of Melagatran.[1] Given the absence of a specific Safety Data Sheet (SDS) for this compound, a conservative approach is mandated, treating it as a hazardous chemical and pharmaceutical waste.
Hazard Assessment and Classification
Key Principles for Handling:
-
Always wear appropriate Personal Protective Equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or aerosols.
-
Avoid contact with skin and eyes.
Waste Segregation and Container Selection
Proper segregation of chemical waste is fundamental to safe disposal and environmental protection.[3][4] this compound waste should be segregated at the point of generation.
-
Solid Waste:
-
Collect unused or expired this compound powder, contaminated weigh boats, and contaminated PPE (e.g., gloves, wipes) in a dedicated, properly labeled hazardous waste container.
-
The container must be made of a material compatible with the chemical and have a secure, leak-proof lid.[3]
-
-
Liquid Waste:
-
Solutions containing this compound should be collected in a separate, leak-proof hazardous waste container. Common solvents for this compound include Chloroform, Dichloromethane, and DMSO.[5]
-
Do not mix this waste with other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department. Incompatible chemicals can react violently or produce toxic gases.[6]
-
Aqueous solutions should not be disposed of down the drain.[7] The U.S. Environmental Protection Agency (EPA) prohibits the sewer-based disposal of hazardous waste pharmaceuticals.[8]
-
Labeling and Storage
Accurate and clear labeling of waste containers is a critical safety and regulatory requirement.
-
Labeling Requirements: The label on the hazardous waste container must include:
-
The words "Hazardous Waste."
-
The full chemical name: "this compound."
-
The approximate concentration and quantity of the waste.
-
The date when the waste was first added to the container.
-
The specific hazards associated with the waste (e.g., "Irritant").
-
-
Storage:
-
Store the waste container in a designated Satellite Accumulation Area (SAA) at or near the point of generation.[6][9]
-
Ensure the storage area is secure, well-ventilated, and away from sources of ignition or incompatible materials.
-
The container must be kept closed at all times, except when adding waste.[9]
-
Disposal Procedure
The final disposal of this compound must be handled by a licensed hazardous waste disposal company, coordinated through your institution's EHS department.
Step-by-Step Disposal Protocol:
-
Waste Collection: Carefully place all solid and liquid waste contaminated with this compound into the appropriate, labeled hazardous waste containers as described above.
-
Request Pickup: Once the waste container is full or has been in storage for the maximum allowable time (typically six months in academic labs), submit a hazardous waste pickup request to your institution's EHS department.[10]
-
Documentation: Maintain a record of the waste generated, including the chemical name, quantity, and date of disposal request. This is a key requirement for regulatory compliance.[3]
-
EHS Handling: Trained EHS professionals will collect the waste, ensure it is properly packaged for transport, and send it to a permitted treatment, storage, and disposal facility (TSDF), likely for incineration.[8][11][12]
The following table summarizes the key operational details for the disposal of this compound.
| Parameter | Guideline | Rationale |
| Waste Classification | Hazardous Pharmaceutical Waste | Precautionary measure due to lack of specific SDS and irritant nature of the parent compound. |
| Solid Waste Container | Labeled, sealed, compatible container | To prevent leaks, exposure, and ensure proper identification.[3] |
| Liquid Waste Container | Labeled, sealed, compatible container for organic or aqueous waste | To prevent leaks, reactions, and ensure proper handling of different solvent types.[6] |
| Disposal Method | Incineration via licensed hazardous waste facility | Standard and required method for hazardous pharmaceutical waste to ensure complete destruction.[8][12] |
| Key Personnel | Researcher and Institutional EHS Department | Researchers are responsible for proper segregation and labeling; EHS manages final disposal.[13] |
Experimental Protocols
As this document provides procedural guidance for disposal, there are no experimental protocols to be cited. The disposal procedures themselves are the protocol.
Disposal Workflow
The following diagram illustrates the decision-making and procedural workflow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
- 1. scbt.com [scbt.com]
- 2. Melagatran | C22H31N5O4 | CID 183797 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. danielshealth.com [danielshealth.com]
- 4. danielshealth.com [danielshealth.com]
- 5. This compound | N/A - Coompo [coompo.com]
- 6. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 7. Hazardous Waste and Disposal - American Chemical Society [acs.org]
- 8. Managing Pharmaceutical Waste | Stericycle [stericycle.com]
- 9. ehrs.upenn.edu [ehrs.upenn.edu]
- 10. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 11. Guidance for Disposal of Drugs Used in Clinical Research | Research | WashU [research.washu.edu]
- 12. anentawaste.com [anentawaste.com]
- 13. Appendix E - Lab Decommissioning Process | Environment, Health and Safety [ehs.cornell.edu]
Essential Safety and Operational Guide for Handling N-Hydroxy Melagatran-d11
This guide provides critical safety and logistical information for researchers, scientists, and drug development professionals handling N-Hydroxy Melagatran-d11. The following procedures are designed to ensure the safe handling, use, and disposal of this compound in a laboratory setting.
Hazard Identification and Personal Protective Equipment (PPE)
Table 1: Personal Protective Equipment (PPE) for Handling this compound
| PPE Category | Item | Specifications and Use |
| Hand Protection | Chemical-resistant gloves | Nitrile or neoprene gloves are required. It is recommended to double-glove. Gloves should be changed frequently, especially if contamination is suspected. |
| Body Protection | Laboratory Coat/Gown | A long-sleeved lab coat or a disposable gown designed for chemical resistance should be worn to protect the skin. |
| Eye and Face Protection | Safety Goggles and Face Shield | Chemical splash goggles are mandatory. A face shield should be worn in addition to goggles when there is a risk of splashing or when handling larger quantities. |
| Respiratory Protection | N95 Respirator or higher | An N95-rated respirator or a higher level of respiratory protection should be used when handling the compound as a powder to prevent inhalation of airborne particles. |
Operational Plan: Step-by-Step Handling Procedure
Adherence to a strict operational workflow is crucial to minimize the risk of exposure and contamination.
Experimental Workflow for Handling this compound
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
